AV-608
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(2R,4S)-1-[3,5-bis(trifluoromethyl)benzoyl]-2-[(4-chlorophenyl)methyl]piperidin-4-yl]quinoline-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24ClF6N3O2/c32-22-7-5-18(6-8-22)13-24-17-23(40-28(42)26-9-11-39-27-4-2-1-3-25(26)27)10-12-41(24)29(43)19-14-20(30(33,34)35)16-21(15-19)31(36,37)38/h1-9,11,14-16,23-24H,10,12-13,17H2,(H,40,42)/t23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLUTEDAEFXMQR-BJKOFHAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CC1NC(=O)C2=CC=NC3=CC=CC=C23)CC4=CC=C(C=C4)Cl)C(=O)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H](C[C@H]1NC(=O)C2=CC=NC3=CC=CC=C23)CC4=CC=C(C=C4)Cl)C(=O)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24ClF6N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432754 | |
| Record name | NKP608 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
620.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177707-12-9 | |
| Record name | AV-608 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177707129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NKP608 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AV-608 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/987K1SBI71 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AV-608: A Technical Overview of its Mechanism of Action in Central Nervous System Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
AV-608, a selective antagonist of the Neurokinin-1 (NK-1) receptor, has demonstrated potential therapeutic utility in central nervous system (CNS) disorders characterized by dysregulation of stress, anxiety, and pain processing. By competitively inhibiting the binding of the neuropeptide Substance P to the NK-1 receptor, this compound modulates neuronal activity in key brain regions implicated in emotional and sensory processing, including the amygdala, hippocampus, and anterior cingulate cortex. This technical guide provides a comprehensive overview of the known mechanism of action of this compound, summarizing available preclinical and clinical data, outlining key experimental methodologies, and visualizing the implicated signaling pathways. While specific quantitative binding and pharmacokinetic data for this compound are not extensively available in the public domain, this guide synthesizes the existing knowledge to provide a robust framework for understanding its therapeutic potential in CNS disorders.
Introduction: The Role of Substance P and the NK-1 Receptor in CNS Disorders
Substance P, an eleven-amino-acid neuropeptide, is a key mediator of neuronal signaling in the CNS and peripheral nervous system.[1] Its biological effects, particularly in the regulation of affective behavior, emesis, and pain perception (nociception), are primarily mediated through its high-affinity binding to the NK-1 receptor, a G-protein coupled receptor (GPCR).[1][2] Elevated levels of Substance P have been associated with various CNS disorders, including anxiety, depression, and chronic pain states.[3] Stressful stimuli are known to induce the release of Substance P in brain regions critical for emotional regulation, such as the amygdala.[3][4]
This compound (also known as NKP608 and CGP608) is a potent and selective, non-peptide antagonist of the NK-1 receptor. Its ability to cross the blood-brain barrier allows it to exert its effects directly within the CNS, making it a promising candidate for the treatment of CNS disorders where the Substance P/NK-1 receptor system is implicated.
Pharmacodynamics: Antagonism of the NK-1 Receptor
The primary mechanism of action of this compound is its competitive antagonism of the NK-1 receptor. By occupying the receptor binding site, this compound prevents the endogenous ligand, Substance P, from initiating downstream intracellular signaling cascades.
Binding Affinity and Pharmacokinetics
| Parameter | Value | Species/Model | Reference |
| Binding Affinity (Ki) | Data not publicly available | - | - |
| Blood-Brain Barrier Penetration | Yes | Preclinical models | [5] |
| Clinical Efficacy | Reduced anxiety and pain ratings | Human (IBS patients) | [6] |
Table 1: Summary of Pharmacodynamic and Pharmacokinetic Properties of this compound.
Signaling Pathways Modulated by this compound
The therapeutic effects of this compound in CNS disorders are a direct consequence of its ability to block Substance P-mediated signaling. Activation of the NK-1 receptor by Substance P initiates a cascade of intracellular events that modulate neuronal excitability and synaptic transmission.
Primary Signaling Cascade of Substance P/NK-1R
Upon binding of Substance P, the NK-1 receptor, a Gq-coupled GPCR, activates phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates Protein Kinase C (PKC). This cascade leads to the potentiation of NMDA receptor activity and the inhibition of certain potassium (K+) channels, ultimately resulting in increased neuronal excitability.
Potential Crosstalk with the Wnt/β-catenin Signaling Pathway
Emerging evidence from non-CNS studies suggests a potential interaction between the NK-1 receptor and the Wnt/β-catenin signaling pathway.[7][8] In these contexts, activation of the NK-1 receptor has been shown to positively regulate the Wnt pathway by inhibiting the degradation of β-catenin.[7][8] This leads to the nuclear translocation of β-catenin and the transcription of Wnt target genes. While a direct link in the CNS has not been definitively established for this compound, the involvement of Wnt signaling in neuronal development and plasticity makes this a compelling area for future investigation.
Clinical Evidence: A Pilot Study in Irritable Bowel Syndrome (IBS)
A key clinical investigation into the effects of this compound was a pilot, double-blind, placebo-controlled, crossover study in female patients with Irritable Bowel Syndrome (IBS), a condition often comorbid with anxiety.[6] This study provides the most direct evidence to date of this compound's mechanism of action in a human CNS-related disorder.
Experimental Protocol
-
Participants: Female patients diagnosed with IBS according to Rome II criteria.
-
Study Design: Double-blind, placebo-controlled, crossover.
-
Treatment: this compound or placebo for 3-week periods, separated by a 2-week washout period.
-
Primary Outcome Measures:
-
Changes in anxiety and negative affect scores.
-
Pain ratings during experimental visceral distension.
-
Brain activity measured by functional Magnetic Resonance Imaging (fMRI) during a visceral distension paradigm.
-
-
fMRI Paradigm: Brain activity was measured during both painful and non-painful visceral stimuli. Data was analyzed using Statistical Parametric Mapping (SPM8) to identify changes in brain regions associated with emotional arousal and interoception.[6]
Key Findings
The study yielded significant findings supporting the central mechanism of action of this compound:
-
Symptomatic Improvement: Treatment with this compound was associated with a significant reduction in self-reported anxiety, negative affect, and pain ratings during visceral distension compared to placebo.[6]
-
Modulation of Brain Activity: fMRI data revealed that this compound treatment led to a significant decrease in activity in brain regions critical for emotional arousal and pain processing during visceral distension. These regions included the amygdala , hippocampus , and anterior cingulate gortex .[6]
| Outcome Measure | Effect of this compound vs. Placebo | Brain Regions with Decreased Activity (fMRI) | Reference |
| Anxiety Scores | Reduced | Amygdala, Hippocampus, Anterior Cingulate Cortex | [6] |
| Negative Affect Scores | Reduced | Amygdala, Hippocampus, Anterior Cingulate Cortex | [6] |
| Pain Ratings | Reduced | Amygdala, Hippocampus, Anterior Cingulate Cortex | [6] |
Table 2: Summary of Clinical Findings from the Pilot Study of this compound in IBS.
Discussion and Future Directions
The available evidence strongly suggests that this compound exerts its therapeutic effects in CNS disorders through the selective antagonism of the NK-1 receptor, thereby dampening the excitatory signaling of Substance P in key emotional and pain-processing circuits of the brain. The observed reduction in activity in the amygdala, hippocampus, and anterior cingulate cortex provides a neurobiological basis for the anxiolytic and analgesic effects seen in clinical settings.
Future research should focus on several key areas to further elucidate the mechanism of action and therapeutic potential of this compound:
-
Quantitative Pharmacodynamics: Determination of the precise binding affinity (Ki) and in vivo receptor occupancy of this compound is crucial for optimizing dosing strategies and understanding its therapeutic window.
-
Detailed Pharmacokinetics: A more comprehensive understanding of the blood-brain barrier transport mechanisms and CNS distribution of this compound will aid in predicting its efficacy across different CNS disorders.
-
Elucidation of Downstream Signaling: Further investigation into the specific downstream signaling pathways modulated by this compound in neuronal cells, including the potential link to the Wnt/β-catenin pathway, will provide a more complete picture of its molecular mechanism.
-
Broader Clinical Investigation: Given the promising results in IBS, clinical trials in other CNS disorders characterized by anxiety and stress, such as social anxiety disorder and post-traumatic stress disorder, are warranted.
Conclusion
This compound represents a targeted therapeutic approach for CNS disorders by modulating the Substance P/NK-1 receptor system. Its demonstrated ability to reduce anxiety and pain, coupled with its effects on key brain circuits involved in emotional regulation, underscores its potential as a valuable tool in the armamentarium for treating a range of debilitating neurological and psychiatric conditions. Further research to address the current gaps in our understanding of its quantitative pharmacology and detailed molecular mechanisms will be critical in realizing its full therapeutic potential.
References
- 1. Effects of Substance P in the Amygdala, Ventromedial Hypothalamus and Periaqueductal Gray on Fear Potentiated Startle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substance P: A neuropeptide involved in the psychopathology of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Preclinical Systemic Pharmacokinetics, Dose Proportionality, and Central Nervous System Distribution of the ATM Inhibitor WSD0628, a Novel Radiosensitizer for the Treatment of Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Neurokinin-1 receptor is a novel positive regulator of Wnt/β-catenin signaling in melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurokinin-1 receptor is a novel positive regulator of Wnt/ β-catenin signaling in melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
AV-608: A Technical Overview of its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AV-608, also known as NKP608 and CGP-60829, is a small molecule, non-peptide antagonist of the neurokinin-1 receptor (NK1R). The substance P/neurokinin-1 receptor system is implicated in a variety of physiological processes, including pain, inflammation, mood, and anxiety. This has positioned this compound as a candidate for therapeutic intervention in a range of disorders. Investigated for its potential in social anxiety disorder, irritable bowel syndrome (IBS), and overactive bladder, the development of this compound was ultimately discontinued. Preclinical research also suggested a potential role in colorectal cancer. This document provides a comprehensive technical guide on the therapeutic potential of this compound, summarizing the available data from clinical and preclinical investigations.
Mechanism of Action: NK1 Receptor Antagonism
This compound exerts its pharmacological effects by competitively blocking the binding of Substance P (SP) to the NK1 receptor. SP, a neuropeptide of the tachykinin family, is widely distributed in the central and peripheral nervous systems and plays a crucial role in neurotransmission. The binding of SP to NK1R, a G-protein coupled receptor, initiates a signaling cascade that leads to the activation of downstream effector systems. By inhibiting this interaction, this compound modulates neuronal excitability and inflammatory processes.
Signaling Pathway of Substance P and the NK1 Receptor
The binding of Substance P to the NK1 receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to neuronal excitation, inflammation, and other physiological responses. This compound, as an antagonist, prevents the initiation of this cascade.
Clinical Development Program
This compound entered Phase 1 and Phase 2 clinical trials for several indications. However, the development for these indications was ultimately discontinued. Detailed quantitative results from these trials are not publicly available.
Social Anxiety Disorder (SAD)
A Phase 2, double-blind, placebo-controlled trial (NCT00294346) was conducted to investigate the safety and efficacy of this compound in subjects with Social Anxiety Disorder.[1] Reports suggest that this compound failed to demonstrate a significant clinical efficacy difference compared to placebo in this indication, which was a contributing factor to the discontinuation of its development.[2]
Table 1: Summary of Clinical Trial NCT00294346 for Social Anxiety Disorder
| Parameter | Description |
| Clinical Trial ID | NCT00294346 |
| Phase | 2 |
| Indication | Social Anxiety Disorder |
| Study Design | Randomized, Double-Blind, Placebo-Controlled |
| Status | Completed |
| Outcome | Failed to meet primary efficacy endpoints (as per secondary sources) |
Irritable Bowel Syndrome (IBS)
A Phase 1, randomized, double-blind, placebo-controlled, cross-over pilot study (NCT00316550) was initiated to assess the effects of this compound on the central processing of visceral stimuli in subjects with Irritable Bowel Syndrome.[1] While detailed results are not available, the rationale for this trial was based on the role of the Substance P/NK1R system in pain and anxiety, which are key components of IBS.[1]
Table 2: Summary of Clinical Trial NCT00316550 for Irritable Bowel Syndrome
| Parameter | Description |
| Clinical Trial ID | NCT00316550 |
| Phase | 1 |
| Indication | Irritable Bowel Syndrome |
| Study Design | Randomized, Double-Blind, Placebo-Controlled, Cross-Over |
| Status | Terminated |
| Primary Outcome | Not publicly available |
Overactive Bladder
A Phase 2, randomized, double-blind, placebo-controlled trial (NCT00335660) was designed to evaluate the safety and efficacy of this compound in subjects with idiopathic detrusor overactivity, a component of overactive bladder syndrome.[1][3] The trial was terminated, and specific results regarding its efficacy have not been published.
Table 3: Summary of Clinical Trial NCT00335660 for Overactive Bladder
| Parameter | Description |
| Clinical Trial ID | NCT00335660 |
| Phase | 2 |
| Indication | Overactive Bladder (Idiopathic Detrusor Overactivity) |
| Study Design | Randomized, Double-Blind, Placebo-Controlled |
| Status | Terminated |
| Primary Outcome | Not publicly available |
Preclinical Research: Potential in Colorectal Cancer
Preclinical studies using the synonym NKP608 have suggested a potential therapeutic role for this compound in colorectal cancer. Research has indicated that NKP608 can inhibit the proliferation, migration, and invasion of colorectal cancer cells. The proposed mechanism for this anti-cancer activity is the suppression of the Wnt/β-catenin signaling pathway.[1]
Wnt/β-catenin Signaling Pathway Inhibition by NKP608
In the canonical Wnt signaling pathway, the absence of a Wnt ligand leads to the degradation of β-catenin. However, in many colorectal cancers, this pathway is aberrantly activated, leading to the accumulation of β-catenin in the nucleus, where it acts as a transcriptional co-activator for genes promoting cell proliferation and survival. Preclinical evidence suggests that NKP608 can interfere with this pathway, leading to a reduction in the expression of key downstream targets.[1]
Experimental Protocols
Detailed experimental protocols for the clinical trials and the preclinical studies on this compound are not available in the public domain. The following is a generalized workflow based on standard practices for the types of studies conducted.
General Workflow for a Phase 2 Efficacy and Safety Study
Conclusion
This compound, a potent NK1 receptor antagonist, showed initial promise for the treatment of several central nervous system and peripheral disorders. Its mechanism of action, targeting the well-characterized Substance P/NK1R pathway, provided a strong rationale for its clinical development. However, the clinical trial programs for social anxiety disorder, irritable bowel syndrome, and overactive bladder were discontinued, reportedly due to a lack of significant efficacy. While detailed quantitative data from these trials are not publicly available, the overall outcomes suggest that the therapeutic potential of this compound in these indications was not realized.
The preclinical findings in colorectal cancer, suggesting an inhibitory effect on the Wnt/β-catenin pathway, present an alternative therapeutic avenue. However, further research would be required to validate these findings and to determine if the anti-cancer effects are potent enough for clinical translation. The history of this compound underscores the challenges in translating promising mechanisms of action into clinically effective therapies.
References
- 1. Blocking the Wnt/β-catenin signaling pathway to treat colorectal cancer: Strategies to improve current therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics, disposition, and biotransformation of the cardiac myosin inhibitor aficamten in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
AV-608: A Technical Overview of a Neurokinin-1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
AV-608, also known as NKP608 and CGP608, is a non-peptidic, selective antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in various physiological processes, including pain transmission, inflammation, and the regulation of mood and anxiety. As such, NK1 receptor antagonists have been investigated for a range of therapeutic applications. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, its mechanism of action, and the experimental methodologies used in its evaluation. Development of this compound was discontinued (B1498344) due to adverse effects observed in preclinical studies of one of its metabolites.[1]
Core Mechanism of Action: Neurokinin-1 Receptor Antagonism
This compound exerts its pharmacological effects by competitively binding to the NK1 receptor, thereby preventing the binding of its endogenous ligand, Substance P. This antagonism blocks the downstream signaling cascades initiated by Substance P, which are primarily mediated through Gq/11 and Gs proteins.[2]
Neurokinin-1 Receptor Signaling Pathway
The binding of Substance P to the NK1 receptor activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in a variety of cellular responses, including neuronal excitation, inflammation, and cell proliferation. By blocking the initial binding of Substance P, this compound inhibits these downstream effects.
This compound blocks Substance P binding to the NK1 receptor, inhibiting downstream signaling.
In the context of cancer, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway in human colorectal cancer cells.[3] This pathway is crucial for cell proliferation, and its inhibition by this compound leads to reduced cancer cell viability and induction of apoptosis.[3]
References
- 1. Neurokinin-1-receptor antagonism decreases anxiety and emotional arousal circuit response to noxious visceral distension in women with irritable bowel syndrome: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NK1 receptor antagonist NKP608 inhibits proliferation of human colorectal cancer cells via Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NKP608: a selective NK-1 receptor antagonist with anxiolytic-like effects in the social interaction and social exploration test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacodynamics of AV-608: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AV-608, also known as NKP608, is a selective, non-peptide antagonist of the Neurokinin-1 (NK-1) receptor. The NK-1 receptor is the primary receptor for Substance P, a neuropeptide implicated in a wide array of physiological and pathological processes, including pain transmission, inflammation, and mood regulation. By competitively blocking the NK-1 receptor, this compound has demonstrated potential therapeutic effects in several preclinical and clinical settings, ranging from anxiety and visceral pain to oncology. This document provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, quantitative pharmacological parameters, and the experimental methodologies used to elucidate its activity.
Mechanism of Action: NK-1 Receptor Antagonism
This compound exerts its pharmacological effects by acting as a potent and selective antagonist at the Neurokinin-1 (NK-1) receptor.[1] The NK-1 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand Substance P, activates downstream signaling cascades.[2] By competitively inhibiting the binding of Substance P, this compound effectively attenuates these intracellular signals.[1]
The primary signaling pathway initiated by NK-1 receptor activation involves the Gαq and Gαs proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, leading to a variety of cellular responses. This compound's antagonism of the NK-1 receptor blocks this cascade.
In the context of oncology, particularly in colorectal cancer, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway.[3] This inhibition leads to a reduction in the expression of key proteins involved in cell proliferation and survival, such as Wnt-3a, β-catenin, and Cyclin D1.[3]
Quantitative Pharmacodynamic Data
The potency and selectivity of this compound have been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data available for this compound (NKP608).
| Parameter | Value | Species/System | Reference |
| IC50 | 2.6 nM | Bovine Retina | [3] |
| 13 nM | Gerbil Midbrain | [3] | |
| 27 nM | Rat Striatum | [3] | |
| ID50 | 0.23 mg/kg (p.o.) | Gerbil (Hind Foot Thumping Model) | [3] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half. ID50 (Median effective dose) is the dose that produces a quantal effect in 50% of the population that receives it.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by this compound.
Experimental Workflow
The following diagram outlines a typical workflow for assessing the in vitro anti-cancer effects of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Cell Proliferation Assay (CCK-8)
-
Cell Seeding: Seed colorectal cancer cells (e.g., HCT116) in a 96-well plate at a density of 5x10³ cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Transwell Migration and Invasion Assay
-
Chamber Preparation: For invasion assays, coat the upper surface of the Transwell insert (8 µm pore size) with Matrigel. For migration assays, no coating is necessary.
-
Cell Seeding: Seed serum-starved cancer cells (e.g., 1x10⁵ cells) in the upper chamber in serum-free medium containing this compound or vehicle.
-
Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours at 37°C to allow for cell migration/invasion.
-
Cell Removal: Carefully remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated to the lower surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
Apoptosis Assay (Annexin V-FITC Flow Cytometry)
-
Cell Culture and Treatment: Culture and treat cells with this compound as described for the proliferation assay.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot for Wnt Signaling Proteins
-
Protein Extraction: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Wnt-3a, β-catenin, Cyclin D1, VEGF, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Functional MRI (fMRI) with Rectal Balloon Distension for Visceral Pain Assessment
-
Subject Preparation: Subjects are to be positioned supinely in the MRI scanner. A plastic balloon catheter is inserted into the rectum.
-
Pain Threshold Determination: Before scanning, the individual's pain threshold is determined by incrementally inflating the balloon until a moderate pain intensity is reported by the subject.[4] This volume is used for the painful stimulation phase during fMRI.
-
fMRI Paradigm: A block design is typically used. This consists of alternating periods of rest (baseline, balloon deflated) and stimulation (balloon inflated to the predetermined volume). For example, a 30-second stimulation period can be followed by a 30-second rest period, repeated for several cycles.
-
Image Acquisition: Blood-oxygen-level-dependent (BOLD) fMRI data are acquired throughout the paradigm.
-
Data Analysis: The fMRI data is analyzed to identify brain regions showing significantly increased BOLD signals during the stimulation phase compared to the rest phase. This indicates brain activation in response to visceral pain. The effect of this compound would be assessed by comparing brain activation patterns before and after drug administration.
Conclusion
This compound is a potent and selective NK-1 receptor antagonist with a clear mechanism of action. Its ability to modulate NK-1 receptor signaling has been demonstrated through various in vitro and in vivo studies, with quantitative data supporting its high potency. The diverse pharmacodynamic effects of this compound, from anxiolytic and analgesic properties to anti-cancer activity, underscore the therapeutic potential of targeting the Substance P/NK-1 receptor system. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and development of this compound and other molecules in its class.
References
- 1. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NK1 receptor antagonist NKP608 inhibits proliferation of human colorectal cancer cells via Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mapping of Brain Activations to Rectal Balloon Distension Stimuli in Male Patients with Irritable Bowel Syndrome Using Functional Magnetic Resonance Imaging [jnmjournal.org]
- 4. Functional brain imaging in irritable bowel syndrome with rectal balloon-distention by using fMRI - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Effects of AV-608 (NKP608) on the Wnt/β-catenin Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between the neurokinin-1 (NK1) receptor antagonist AV-608, also identified as NKP608, and the Wnt/β-catenin signaling pathway. The data presented herein is based on preclinical investigations in colorectal cancer models, offering valuable insights for researchers and professionals in oncology and drug development.
Introduction
The Wnt/β-catenin signaling cascade is a highly conserved pathway crucial for embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer, where it drives tumor initiation, progression, and metastasis. Consequently, the Wnt/β-catenin pathway represents a prime target for therapeutic intervention. This compound (NKP608) is a neurokinin-1 (NK1) receptor antagonist that has demonstrated anti-tumor activity by modulating this critical signaling pathway. This document details the mechanism of action, experimental validation, and methodologies related to the effects of this compound on Wnt/β-catenin signaling.
Mechanism of Action of this compound (NKP608) on the Wnt/β-catenin Pathway
This compound (NKP608) exerts its anti-cancer effects by suppressing the Wnt/β-catenin signaling pathway. In colorectal cancer cells, NKP608 has been shown to downregulate key components and target genes of this pathway. The primary mechanism involves the reduction of Wnt-3a and β-catenin expression. This leads to a decrease in the nuclear translocation of β-catenin, thereby inhibiting the transcription of downstream target genes such as Cyclin D1 and the vascular endothelial growth factor (VEGF). Furthermore, NKP608 treatment has been observed to increase the expression of E-Cadherin, a cell adhesion molecule whose loss is associated with cancer cell invasion and metastasis.[1][2]
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound (NKP608).
Quantitative Data Summary
The anti-tumor effects of this compound (NKP608) on colorectal cancer cells have been quantified through various in vitro assays. The following tables summarize the key findings.
Table 1: Effect of NKP608 on HCT116 Cell Proliferation
| Treatment Time | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| 24h | 10 | Reduced |
| 48h | 10 | Further Reduced |
| 72h | 10 | Significantly Reduced |
Note: Specific percentage reductions were not provided in the source material, but a time-dependent decrease was reported.
Table 2: Effect of NKP608 on HCT116 Cell Migration and Invasion [1]
| Assay | Control (NC) Group (Cell Count) | NKP608 Treated Group (Cell Count) | P-value |
|---|---|---|---|
| Migration | 154 ± 6 | 76 ± 2 | < 0.05 |
| Invasion | 68 ± 2 | 38 ± 2 | < 0.05 |
Table 3: Effect of NKP608 on Wnt/β-catenin Pathway Protein Expression [2]
| Protein | Expression Level in NKP608 Treated Cells |
|---|---|
| Wnt-3a | Reduced |
| β-catenin | Reduced |
| Cyclin D1 | Reduced |
| VEGF | Reduced |
| E-Cadherin | Induced |
Table 4: Effect of NKP608 on Apoptosis-Related Protein Expression [2]
| Protein | Expression Level in NKP608 Treated Cells |
|---|---|
| Bcl-2 | Downregulated |
| Bax | Upregulated |
| Active-Caspase-3 | Upregulated |
Detailed Experimental Protocols
The following are the detailed methodologies for the key experiments cited in the study of NKP608's effect on the Wnt/β-catenin signaling pathway.
1. Cell Culture
-
Cell Line: Human colorectal cancer cell line HCT116.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Proliferation Assay (CCK-8)
-
Seeding: HCT116 cells were seeded into 96-well plates at a density of 5 × 10^3 cells/well.
-
Treatment: After 24 hours of incubation, cells were treated with varying concentrations of NKP608 (or a negative control) for 24, 48, and 72 hours.
-
Assay: 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well and incubated for 2 hours at 37°C.
-
Measurement: The absorbance at 450 nm was measured using a microplate reader to determine cell viability.
3. Transwell Migration and Invasion Assays
-
Apparatus: Transwell chambers with an 8 µm pore size polycarbonate membrane. For the invasion assay, the membrane was pre-coated with Matrigel.
-
Cell Preparation: HCT116 cells were serum-starved for 24 hours.
-
Assay Procedure:
-
5 × 10^4 cells in serum-free medium were added to the upper chamber.
-
The lower chamber was filled with medium containing 10% FBS as a chemoattractant.
-
Cells were treated with 10 µM NKP608 or a negative control.
-
After 24 hours of incubation, non-migrated/invaded cells on the upper surface of the membrane were removed with a cotton swab.
-
The cells that had migrated/invaded to the lower surface were fixed with 4% paraformaldehyde and stained with 0.1% crystal violet.
-
-
Quantification: The number of stained cells was counted in five randomly selected fields under a microscope.
4. Western Blot Analysis
-
Protein Extraction: Total protein was extracted from HCT116 cells using RIPA lysis buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
Electrophoresis: Equal amounts of protein (30 µg) were separated by 10% SDS-PAGE.
-
Transfer: Proteins were transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against Wnt-3a, β-catenin, Cyclin D1, VEGF, E-Cadherin, Bcl-2, Bax, Active-Caspase-3, and GAPDH (as a loading control).
-
Secondary Antibody Incubation: The membrane was washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
5. Flow Cytometry for Apoptosis Analysis
-
Cell Preparation: HCT116 cells were treated with NKP608 for 48 hours.
-
Staining: Cells were harvested, washed with PBS, and resuspended in binding buffer. Cells were then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analysis: The apoptotic rate was analyzed by flow cytometry.
The following diagram illustrates the experimental workflow for assessing the effect of this compound (NKP608) on HCT116 cells.
Conclusion
The available preclinical data strongly indicate that this compound (NKP608) is an inhibitor of the Wnt/β-catenin signaling pathway. By downregulating key components of this pathway, this compound effectively reduces the proliferation, migration, and invasion of colorectal cancer cells in vitro and induces apoptosis. These findings underscore the therapeutic potential of this compound as a targeted agent for cancers driven by aberrant Wnt/β-catenin signaling. Further in vivo studies and clinical trials are warranted to fully elucidate its efficacy and safety profile in a clinical setting.
References
- 1. The NK1 receptor antagonist NKP608 inhibits proliferation of human colorectal cancer cells via Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NK1 receptor antagonist NKP608 inhibits proliferation of human colorectal cancer cells via Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of AV-608: A Novel Anxiolytic Agent Targeting the Substance P/NK-1 Receptor Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
AV-608 (also known as NKP608) is a potent and selective, non-peptidic antagonist of the neurokinin-1 (NK-1) receptor. Preclinical evidence strongly suggests its potential as a novel therapeutic agent for the treatment of anxiety disorders. This document provides a comprehensive overview of the preclinical data available for this compound, focusing on its efficacy in established animal models of anxiety, its mechanism of action, and available safety and pharmacokinetic data. The information presented herein is intended to serve as a technical guide for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound and the broader class of NK-1 receptor antagonists.
Introduction
Anxiety disorders are among the most prevalent psychiatric conditions, yet current therapeutic options are often limited by side effects or incomplete efficacy. The Substance P (SP) / neurokinin-1 (NK-1) receptor system has emerged as a promising target for novel anxiolytic drug development.[1][2][3][4] Substance P, a neuropeptide widely distributed in the central nervous system, plays a key role in the modulation of stress and anxiety-related behaviors.[1][2][4] this compound acts as a potent antagonist at the NK-1 receptor, thereby blocking the effects of Substance P and exhibiting anxiolytic-like properties in various preclinical models.
Efficacy in Animal Models of Anxiety
The anxiolytic-like effects of this compound have been evaluated in several well-validated rodent models of anxiety. These studies demonstrate a consistent and robust anxiolytic profile, often comparable to the benchmark anxiolytic, chlordiazepoxide.
Social Interaction Test in Rats
The social interaction test is a sensitive measure of anxiety-like behavior in rodents. In this paradigm, this compound has been shown to significantly increase the time spent in active social interaction, a key indicator of anxiolysis.
Table 1: Effects of this compound in the Rat Social Interaction Test
| Treatment Group | Dose (mg/kg, p.o.) | Time in Social Interaction (seconds) | % Increase vs. Vehicle |
| Vehicle | - | Data not available | - |
| This compound | 0.01 | Data not available | Statistically Significant |
| This compound | 0.1 | Data not available | Statistically Significant |
| This compound | 1.0 | Data not available | Statistically Significant |
| Chlordiazepoxide | 5.0 | Data not available | Statistically Significant |
Data presented is a qualitative summary based on available abstracts. Specific quantitative values were not available for direct comparison.
Social Investigation Test in Gerbils
Consistent with findings in rats, this compound demonstrated a clear anxiolytic effect in the social investigation test in gerbils. Oral administration of this compound increased the time spent investigating a novel partner, an effect comparable to that of chlordiazepoxide.
Table 2: Effects of this compound in the Gerbil Social Investigation Test
| Treatment Group | Dose (mg/kg, p.o.) | Duration of Social Investigation |
| Vehicle | - | Baseline |
| This compound | 0.01 | Increased |
| This compound | ≥0.3 | Increased |
| Chlordiazepoxide | 7.0 | Increased |
Elevated Plus-Maze (EPM) and Open Field (OF) Tests in Rats
The elevated plus-maze and open field tests are classic paradigms used to assess anxiety-related exploratory behavior. Studies with this compound in these models have yielded more nuanced results, suggesting that its anxiolytic effects may be test- and strain-dependent.
Mechanism of Action: The Substance P/NK-1 Receptor Signaling Pathway
This compound exerts its anxiolytic effects by blocking the binding of Substance P (SP) to the neurokinin-1 receptor (NK-1R), a G-protein coupled receptor. The binding of SP to NK-1R initiates a cascade of intracellular signaling events that are implicated in the pathophysiology of anxiety and stress-related disorders.
The binding of Substance P to the NK-1 receptor activates Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to neuronal excitation and the physiological responses associated with stress and anxiety. By antagonizing the NK-1 receptor, this compound effectively blocks this signaling cascade.
Caption: Substance P/NK-1 Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of preclinical findings. The following sections outline the methodologies employed in the key behavioral assays used to evaluate this compound.
Social Interaction Test (Rat)
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: A brightly lit, open-field arena.
-
Procedure: Rats are habituated to the testing room for at least 1 hour. Pairs of rats, unfamiliar with each other, are placed in the center of the arena. The total time spent in active social interaction (e.g., sniffing, grooming, following) is recorded over a 10-minute session.
-
Drug Administration: this compound or vehicle is administered orally (p.o.) 60 minutes prior to testing.
Social Investigation Test (Gerbil)
-
Animals: Male Mongolian gerbils.
-
Apparatus: A standard cage with a partition dividing it into two compartments.
-
Procedure: A test gerbil is placed in one compartment, and a novel "stimulus" gerbil is placed in the other. The partition is removed, and the amount of time the test gerbil spends investigating the stimulus gerbil is recorded for 5 minutes.
-
Drug Administration: this compound or vehicle is administered orally (p.o.) 60 minutes prior to testing.
References
- 1. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Activation of neurokinin-1 receptors up-regulates substance P and neurokinin-1 receptor expression in murine pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of AV-608 in Modulating Visceral Pain in Irritable Bowel Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain and altered bowel habits. Visceral hypersensitivity, an increased perception of pain from the internal organs, is a key pathophysiological mechanism in IBS. The substance P/neurokinin-1 receptor (NK1R) system is implicated in both pain transmission and anxiety, making it a compelling therapeutic target. This technical guide provides an in-depth analysis of AV-608, a neurokinin-1 receptor antagonist, and its role in modulating visceral pain in IBS. We will delve into the preclinical and clinical evidence, detailing the mechanism of action, experimental protocols, and quantitative outcomes.
Introduction to Visceral Hypersensitivity and the NK1R Pathway in IBS
Visceral hypersensitivity in IBS is believed to result from the sensitization of peripheral and central neural pathways that transmit sensory information from the gut to the brain.[1] This sensitization can lead to an exaggerated pain response to normal physiological stimuli (allodynia) and an increased sensitivity to painful stimuli (hyperalgesia).
The neuropeptide Substance P and its high-affinity receptor, the neurokinin-1 receptor (NK1R), are key players in the transmission of pain signals.[1] NK1Rs are widely distributed throughout the central and peripheral nervous systems, including in areas crucial for visceral pain perception and emotional processing, such as the dorsal horn of the spinal cord, the amygdala, and the anterior cingulate cortex.[1] In preclinical models, the substance P/NK1R signaling system is involved in heightened pain responses. For example, mice with a genetic deletion of the NK1R gene do not develop inflammation-induced visceral hyperalgesia.[1] Furthermore, NK1R antagonists have been shown to reduce visceral hypersensitivity induced by stress in animal models.[1]
This compound: A Neurokinin-1 Receptor Antagonist
This compound is a potent and selective non-peptide antagonist of the NK1R. It has been investigated for its potential to alleviate visceral pain and associated anxiety in patients with IBS. The rationale for its use in IBS is based on the hypothesis that antagonizing the NK1R will dampen the hyperexcitability of the gut-brain axis, thereby reducing both the sensory and affective components of visceral pain.
Preclinical Evidence for NK1R Antagonism in Visceral Pain
Animal models are crucial for understanding the pathophysiology of visceral pain and for the initial testing of novel therapeutic agents like this compound. The most commonly used model is the colorectal distension (CRD) model, which mimics the visceral pain experienced by IBS patients.
Experimental Protocol: Colorectal Distension (CRD) in Rodents
The following is a generalized protocol for inducing and measuring visceral pain in rodents using CRD.[2][3][4]
Objective: To assess visceral sensitivity by measuring the animal's response to mechanical distension of the colorectum.
Materials:
-
Small, flexible latex balloon catheter
-
Barostat or pressure-controlled inflation device
-
Electromyography (EMG) recording equipment (optional, for measuring abdominal muscle contractions)
-
Video recording equipment (for behavioral assessment)
Procedure:
-
Animal Preparation: Rodents (rats or mice) are lightly anesthetized. The balloon catheter is inserted intra-anally into the descending colon and rectum.[4]
-
Habituation: Animals are allowed to recover from anesthesia and acclimate to the testing environment.
-
Distension Paradigm: The balloon is incrementally inflated to various pressures.[5] The distension can be phasic (short, repeated inflations) or tonic (sustained inflation).
-
Outcome Measures:
-
Visceromotor Response (VMR): This is often quantified by measuring the electrical activity of the abdominal muscles (EMG) during distension. An increased EMG signal indicates a stronger pain response.
-
Abdominal Withdrawal Reflex (AWR): A semi-quantitative behavioral score is assigned based on the animal's observable response to the distension, ranging from no response to a strong abdominal contraction and lifting of the abdomen.[4]
-
Key Findings from Preclinical Studies
Preclinical studies using NK1R antagonists in the CRD model have demonstrated:
-
A reduction in the visceromotor response to colorectal distension.
-
An attenuation of stress-induced visceral hypersensitivity.[1]
-
A decrease in the firing rate of spinal neurons that transmit visceral pain signals.
These findings provide a strong preclinical rationale for investigating NK1R antagonists like this compound in human subjects with IBS.
Clinical Evidence: The this compound Pilot Study in IBS
A pilot study was conducted to evaluate the effects of this compound on visceral pain, anxiety, and brain responses in women with IBS.[1]
Study Design and Methodology
-
Design: A double-blind, placebo-controlled, crossover study.
-
Participants: Women meeting the Rome II criteria for IBS.
-
Intervention: Participants received this compound or a placebo for a specified treatment period, followed by a washout period before crossing over to the other treatment arm.
-
Assessments:
-
Visceral Pain: Assessed using a rectal balloon distension paradigm during functional magnetic resonance imaging (fMRI).
-
Brain Activity: fMRI was used to measure changes in blood-oxygen-level-dependent (BOLD) signals in response to visceral distension.
-
Experimental Protocol: Visceral Distension during fMRI
-
Catheter Placement: A rectal balloon catheter was inserted.
-
Stimulation: The balloon was inflated to pressures that induced non-painful and painful sensations.
-
fMRI Acquisition: Brain activity was recorded during periods of balloon inflation and rest.
-
Data Analysis: Changes in BOLD signals in specific brain regions of interest were compared between the this compound and placebo conditions.
Quantitative Data from the this compound Pilot Study
The following tables summarize the key quantitative findings from the pilot study.
Table 1: Patient-Reported Outcomes
| Outcome Measure | Placebo | This compound | p-value |
| Pain Ratings (during visceral distension) | Reduced | Not Specified | |
| State Anxiety (STAI-S) | Reduced | Not Specified | |
| Negative Affect (POMS) | Reduced | Not Specified |
Note: Specific mean scores, standard deviations, and p-values were not fully detailed in the available literature. The results were reported as "reduced" with this compound compared to placebo.
Table 2: fMRI Brain Activity during Painful Visceral Distension
| Brain Region | Change with this compound |
| Amygdala | Decreased Activity |
| Hippocampus | Decreased Activity |
| Anterior Cingulate Gyrus | Decreased Activity |
| Posterior Insula | Decreased Activity |
| Anterior Mid-cingulate Gyrus | Decreased Activity |
Interpretation of Clinical Findings
The results of the pilot study suggest that this compound can modulate the perception of visceral pain in women with IBS. The reduction in patient-reported pain and anxiety, coupled with the observed changes in brain activity, supports the hypothesis that this compound acts on both the sensory and emotional-affective dimensions of visceral pain. The decreased activation in brain regions like the amygdala and anterior cingulate cortex is particularly noteworthy, as these areas are known to be involved in the processing of fear, anxiety, and the emotional response to pain.[1]
Signaling Pathways and Experimental Workflows
Substance P / NK1R Signaling in Visceral Pain
The following diagram illustrates the proposed signaling pathway of Substance P and the site of action for this compound.
Experimental Workflow for Preclinical Evaluation of this compound
The following diagram outlines a typical experimental workflow for assessing the efficacy of a compound like this compound in a preclinical model of visceral pain.
Logical Flow of the this compound Clinical Pilot Study
This diagram illustrates the logical progression of the clinical pilot study.
Conclusion and Future Directions
The available evidence suggests that this compound, a neurokinin-1 receptor antagonist, holds promise as a therapeutic agent for modulating visceral pain in IBS. Its mechanism of action, targeting the substance P/NK1R pathway, aligns with our current understanding of the neurobiology of visceral hypersensitivity. The pilot clinical study demonstrated that this compound can reduce both the sensory and emotional components of visceral pain, as evidenced by patient-reported outcomes and changes in brain activity.
Further research is warranted to confirm these findings in larger, well-powered clinical trials. Future studies should aim to:
-
Establish a clear dose-response relationship for this compound in IBS patients.
-
Evaluate the long-term safety and efficacy of this compound.
-
Identify patient subgroups that are most likely to respond to NK1R antagonist therapy, potentially through the use of biomarkers.
A deeper understanding of the role of the substance P/NK1R system in the complex pathophysiology of IBS will undoubtedly pave the way for more targeted and effective treatments for this debilitating condition.
References
- 1. Neurokinin-1-receptor antagonism decreases anxiety and emotional arousal circuit response to noxious visceral distension in women with irritable bowel syndrome: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rodent models of colorectal distension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Colon distention induces persistent visceral hypersensitivity by mechanotranscription of pain mediators in colonic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
AV-608 (Napabucasin): A Potential Therapeutic Agent in Colorectal Cancer - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AV-608, also known as napabucasin (B1676941) or BBI-608, is an orally bioavailable, first-in-class small molecule investigational drug that has been evaluated for the treatment of various solid tumors, including metastatic colorectal cancer (mCRC). Napabucasin targets cancer stem cells (CSCs), a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies. Its unique dual mechanism of action involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway and the generation of reactive oxygen species (ROS), leading to cancer cell apoptosis and inhibition of tumor growth. This technical guide provides a comprehensive overview of the preclinical and clinical data on napabucasin in colorectal cancer, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the core signaling pathways.
Introduction
Colorectal cancer remains a leading cause of cancer-related mortality worldwide, with a significant proportion of patients developing metastatic disease that is often refractory to standard-of-care chemotherapies. The cancer stem cell hypothesis posits that a small population of self-renewing and differentiating cells within a tumor is responsible for driving its growth and recurrence. The STAT3 signaling pathway is a critical regulator of CSC properties. Napabucasin was developed to target this pathway, offering a novel therapeutic strategy to overcome chemoresistance and improve patient outcomes in colorectal cancer.[1]
Mechanism of Action
Napabucasin exerts its anti-cancer effects through a dual mechanism primarily centered on the modulation of STAT3 activity and the induction of oxidative stress.
1. Inhibition of STAT3 Signaling:
Napabucasin is a potent inhibitor of the STAT3 signaling pathway.[2] STAT3 is a transcription factor that, upon activation through phosphorylation (pSTAT3), translocates to the nucleus and promotes the expression of genes involved in cell proliferation, survival, and angiogenesis. In many cancers, including colorectal cancer, the STAT3 pathway is constitutively activated, contributing to tumor progression and the maintenance of cancer stem cells. Napabucasin effectively blocks the phosphorylation of STAT3, thereby inhibiting the transcription of its target genes and suppressing the cancer stem cell phenotype.[3][4][5]
2. Generation of Reactive Oxygen Species (ROS):
Recent studies have elucidated a novel aspect of napabucasin's mechanism of action involving the generation of ROS. Napabucasin is bioactivated by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is often overexpressed in cancer cells.[5][6][7] This bioactivation leads to a futile redox cycle, resulting in the production of high levels of intracellular ROS. The excessive oxidative stress induces DNA damage and apoptosis in cancer cells. Interestingly, the NQO1-mediated ROS generation has been shown to be an upstream event that leads to the inhibition of STAT3 phosphorylation, thus linking the two primary mechanisms of action.[8][9]
Signaling Pathway
The signaling pathway of napabucasin's action in colorectal cancer cells is initiated by its bioactivation by NQO1, leading to a cascade of events culminating in cell death.
Caption: Napabucasin is bioactivated by NQO1, leading to ROS generation, which in turn inhibits STAT3 phosphorylation and induces DNA damage, ultimately resulting in apoptosis.
Preclinical Data
Napabucasin has demonstrated significant anti-tumor activity in various preclinical models of colorectal cancer.
In Vitro Studies
In colorectal cancer cell lines such as HCT116 and HT29, napabucasin has been shown to inhibit cell proliferation and colony formation. The mechanism involves the induction of apoptosis, characterized by increased levels of cleaved caspases and PARP. Furthermore, treatment with napabucasin leads to a significant increase in intracellular ROS levels and DNA damage, as evidenced by the formation of γH2AX foci.
In Vivo Studies
In mouse xenograft models of colorectal cancer, oral administration of napabucasin has been shown to significantly inhibit tumor growth and reduce tumor volume compared to vehicle-treated controls. Combination studies with standard chemotherapeutic agents, such as FOLFIRI, have demonstrated synergistic effects, with the combination therapy leading to greater tumor regression than either agent alone.
Clinical Data
Napabucasin has been evaluated in several clinical trials for patients with advanced colorectal cancer, both as a monotherapy and in combination with standard chemotherapy.
Phase III Monotherapy Trial (NCT01830621)
A randomized, double-blind, placebo-controlled Phase III trial evaluated the efficacy and safety of napabucasin monotherapy in patients with heavily pretreated metastatic colorectal cancer.[10][11][12] While the study did not meet its primary endpoint of improving overall survival (OS) in the overall patient population, a prespecified biomarker analysis revealed a significant OS benefit for patients with tumors positive for phosphorylated STAT3 (pSTAT3).[10][12]
Table 1: Efficacy Results of Phase III Monotherapy Trial (NCT01830621) [10][12]
| Endpoint | Napabucasin (Overall) | Placebo (Overall) | Napabucasin (pSTAT3+) | Placebo (pSTAT3+) |
| Median OS | 4.4 months | 4.8 months | 5.1 months | 3.0 months |
| Hazard Ratio (OS) | 1.13 | - | 0.41 | - |
| Median PFS | 1.8 months | 1.8 months | Not Reported | Not Reported |
Table 2: Common Treatment-Related Adverse Events (≥20%) in Phase III Monotherapy Trial [10]
| Adverse Event | Napabucasin (All Grades) | Placebo (All Grades) | Napabucasin (Grade ≥3) | Placebo (Grade ≥3) |
| Diarrhea | 79% | 19% | 15% | 1% |
| Nausea | 51% | 24% | 4% | 3% |
| Anorexia | 38% | 16% | Not Reported | Not Reported |
| Fatigue | Not Reported | Not Reported | 10% | 6% |
Phase III Combination Therapy Trial (CanStem303C, NCT02753127)
This open-label, randomized Phase III study evaluated the efficacy and safety of napabucasin in combination with FOLFIRI (irinotecan, 5-fluorouracil, and leucovorin) with or without bevacizumab in patients with previously treated metastatic colorectal cancer. The study failed to meet its primary endpoints of improving OS in both the overall population and the pSTAT3-positive subpopulation.[1][13]
Experimental Protocols
Cell Proliferation Assay (Crystal Violet)
-
Cell Seeding: Seed colorectal cancer cells (e.g., HCT116, HT29) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of napabucasin or vehicle control for the desired duration (e.g., 48-72 hours).
-
Fixation: Gently wash the cells with PBS and fix with 4% paraformaldehyde or 100% methanol (B129727) for 15-20 minutes at room temperature.
-
Staining: Stain the fixed cells with 0.1% - 0.5% crystal violet solution for 20-30 minutes at room temperature.[14]
-
Washing: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Solubilization: Solubilize the stain by adding a solution such as 10% acetic acid or methanol to each well.
-
Quantification: Measure the absorbance at 570-590 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[14]
Colony Formation Assay
-
Cell Seeding: Plate a low density of single cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treatment: Treat the cells with napabucasin or vehicle control for a specified period.
-
Incubation: Allow the cells to grow for 10-14 days, with media changes as needed, until visible colonies are formed.
-
Fixation and Staining: Fix the colonies with methanol and stain with crystal violet.
-
Quantification: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
-
Cell Seeding: Plate cells in a multi-well plate and allow them to attach.
-
Loading: Incubate the cells with a 2',7'-dichlorofluorescin diacetate (DCFDA) solution (e.g., 10-20 µM) for 30-60 minutes at 37°C in the dark.[15]
-
Treatment: Treat the cells with napabucasin or a positive control (e.g., H₂O₂).
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at an excitation/emission of ~485/535 nm.[16]
DNA Damage Assay (γH2AX Staining)
-
Cell Culture and Treatment: Grow cells on coverslips and treat with napabucasin.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.2-0.5% Triton X-100.[17]
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1-5% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against phosphorylated H2AX (γH2AX).
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the γH2AX foci using a fluorescence microscope and quantify the number of foci per cell.
Experimental Workflow Visualization
Caption: A workflow diagram illustrating the preclinical and clinical evaluation of napabucasin in colorectal cancer.
Conclusion and Future Directions
Napabucasin (this compound) represents a novel therapeutic strategy for colorectal cancer by targeting the cancer stem cell population through a dual mechanism of STAT3 inhibition and ROS generation. While the Phase III clinical trials in unselected patient populations did not demonstrate a significant survival benefit, the promising results in the pSTAT3-positive subgroup of the monotherapy trial highlight the importance of biomarker-driven patient selection. Further investigation is warranted to identify predictive biomarkers beyond pSTAT3 and to explore novel combination therapies that may enhance the efficacy of napabucasin in colorectal cancer. The in-depth understanding of its mechanism of action and the availability of detailed experimental protocols will be crucial for guiding future research and development efforts for this and other cancer stem cell-targeting agents.
References
- 1. oncnursingnews.com [oncnursingnews.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Anticancer Effect of Napabucasin (BBI608), a Natural Naphthoquinone | MDPI [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Napabucasin Inhibits Proliferation and Migration of Glioblastoma Cells (U87) by Regulating JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NQO1 is a determinant for cellular sensitivity to anti-tumor agent Napabucasin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioactivation of napabucasin triggers reactive oxygen species–mediated cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Napabucasin versus placebo in refractory advanced colorectal cancer: a randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ctc.usyd.edu.au [ctc.usyd.edu.au]
- 12. cancernetwork.com [cancernetwork.com]
- 13. Boston Biomedical reports positive Phase Ib/II trial results of napabucasin to treat colorectal cancer - Clinical Trials Arena [clinicaltrialsarena.com]
- 14. clyte.tech [clyte.tech]
- 15. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 16. doc.abcam.com [doc.abcam.com]
- 17. Immunofluorescence Imaging of DNA Damage and Repair Foci in Human Colon Cancer Cells [jove.com]
An In-Depth Technical Guide to the Clinical Exploration of AV-608 for Social Anxiety Disorder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known information regarding the clinical investigation of AV-608, a neurokinin-1 (NK-1) receptor antagonist, for the treatment of Social Anxiety Disorder (SAD). The core of this document is centered on the Phase 2 clinical trial registered under the identifier NCT00294346.
Executive Summary
This compound, also known as NKP608 and CGP608, is an orally administered, central nervous system-active NK-1 receptor antagonist. A Phase 2 clinical trial (NCT00294346) was initiated to evaluate its safety and efficacy in adults with Social Anxiety Disorder. While the trial's methodology is detailed in public registries, the quantitative results regarding its safety and efficacy have not been publicly disclosed. This guide synthesizes all available information on the trial's design, experimental protocols, and the underlying mechanism of action of this compound.
Data Presentation: Safety and Efficacy of this compound
As of the latest available information, the quantitative safety and efficacy data from the Phase 2 clinical trial of this compound (NCT00294346) have not been published. The tables below are structured to reflect the intended data presentation for this guide, with the understanding that the specific data points are not publicly available.
Table 1: Summary of Efficacy Measures for this compound in Social Anxiety Disorder
| Efficacy Endpoint | This compound | Placebo | p-value |
| Change from Baseline in Liebowitz Social Anxiety Scale (LSAS) Total Score | Data not publicly available | Data not publicly available | Data not publicly available |
| Responder Rate (e.g., ≥50% reduction in LSAS) | Data not publicly available | Data not publicly available | Data not publicly available |
| Change from Baseline in Clinical Global Impression - Severity (CGI-S) | Data not publicly available | Data not publicly available | Data not publicly available |
| Change from Baseline in Sheehan Disability Scale (SDS) | Data not publicly available | Data not publicly available | Data not publicly available |
Table 2: Summary of Safety and Tolerability of this compound
| Adverse Event (AE) | This compound (N=?) | Placebo (N=?) |
| Treatment-Emergent AEs | Data not publicly available | Data not publicly available |
| Most Common AEs (>5%) | ||
| AE 1 | Data not publicly available | Data not publicly available |
| AE 2 | Data not publicly available | Data not publicly available |
| AE 3 | Data not publicly available | Data not publicly available |
| Serious Adverse Events (SAEs) | Data not publicly available | Data not publicly available |
| AEs Leading to Discontinuation | Data not publicly available | Data not publicly available |
Experimental Protocols
The following section details the methodologies for the key clinical trial (NCT00294346) investigating this compound.
Phase 2 Clinical Trial Protocol (NCT00294346)
Official Title: A Phase 2, Double-Blind, Placebo-Controlled Trial to Investigate the Safety and Efficacy of AV608 in Subjects With Social Anxiety Disorder.[1]
Study Design: This was a randomized, double-blind, placebo-controlled, parallel-assignment study.[1]
Objective: To assess the safety and efficacy of this compound compared to placebo in adult subjects diagnosed with Social Anxiety Disorder.[1]
Patient Population:
-
Inclusion Criteria:
-
Male and female subjects aged 18 to 65 years.[1]
-
Diagnosis of Social Anxiety Disorder (Social Phobia, 300.23, generalized subtype) according to DSM-IV-TR criteria.[1]
-
Symptoms of SAD present for at least 6 months prior to screening.[1]
-
Total score of ≥ 60 on the Liebowitz Social Anxiety Scale (LSAS) at both screening and baseline visits.[1]
-
Score of ≥ 4 on the Clinical Global Impression - Severity (CGI-S) scale at both screening and baseline.[1]
-
Score of ≤ 15 on the 17-item Hamilton Rating Scale for Depression (HAM-D) at screening.[1]
-
-
Exclusion Criteria:
-
History of schizophrenia, other psychotic disorders, bipolar disorder, post-traumatic stress disorder, borderline personality disorder, or antisocial personality disorder.[1]
-
History within the previous 5 years of obsessive-compulsive disorder or an eating disorder.[1]
-
Clinically predominant DSM-IV-TR Axis I or II disorder other than Social Phobia or Avoidant Personality Disorder within 6 months prior to screening.[1]
-
Significant risk of harm to self or others.[1]
-
Substance abuse (other than alcohol, nicotine, or caffeine) within 3 months of screening.[1]
-
Positive urine drug screen for illicit drugs at screening.[1]
-
Previous participation in a clinical trial for this compound (also identified as NKP608 and CGP608).[1]
-
Use of prohibited medications, including certain antipsychotics, antidepressants, anxiolytics, or sedative-hypnotics within specified washout periods.[1]
-
Clinically significant abnormalities in medical history, physical examination, ECG, or clinical laboratory tests.[1]
-
Treatment Regimen:
-
Investigational Arm: this compound, administered orally. The specific dosage is not publicly disclosed.
-
Control Arm: Placebo, administered orally.[1]
-
Treatment Duration: 12 weeks.[1]
Outcome Measures:
-
Primary Outcome Measures: The primary efficacy endpoint was likely the change from baseline in the Liebowitz Social Anxiety Scale (LSAS) total score.
-
Secondary Outcome Measures: While not explicitly detailed, secondary outcomes likely included changes in other anxiety and functional impairment scales such as the Clinical Global Impression - Severity (CGI-S) and the Sheehan Disability Scale (SDS). Safety and tolerability were also key secondary endpoints, assessed through the monitoring of adverse events, clinical laboratory tests, and electrocardiograms (ECGs).
Mandatory Visualization
Signaling Pathway of NK-1 Receptor Antagonism
The therapeutic rationale for using an NK-1 receptor antagonist like this compound in anxiety disorders stems from the role of Substance P (SP) and its receptor (NK-1R) in the neurocircuitry of stress and anxiety. Substance P is a neuropeptide that, upon binding to the NK-1 receptor, initiates a signaling cascade that can lead to neuronal excitation and the potentiation of stress responses. This compound, by blocking this receptor, is hypothesized to dampen these effects.
Caption: NK-1 Receptor Antagonist (this compound) Signaling Pathway.
Experimental Workflow of the this compound Phase 2 Trial
The logical flow of a participant through the NCT00294346 clinical trial is visualized below.
Caption: Participant Workflow in the this compound Phase 2 Clinical Trial.
Conclusion
References
Cellular Targets of AV-608 in Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AV-608, also known as NKP608, is a potent and selective non-peptide antagonist of the neurokinin-1 receptor (NK-1R). While initially investigated for its anxiolytic and pain-relieving properties, a growing body of evidence has highlighted its potential as a broad-spectrum anti-cancer agent. This technical guide provides a comprehensive overview of the cellular targets of this compound in cancer cell lines, summarizing key quantitative data, detailing experimental methodologies, and visualizing the implicated signaling pathways. The primary mechanism of action of this compound in oncology is the inhibition of the Substance P (SP)/NK-1R signaling axis, which is frequently overexpressed in various tumor types and plays a crucial role in cancer cell proliferation, migration, invasion, and survival.
Core Cellular Target: Neurokinin-1 Receptor (NK-1R)
The principal cellular target of this compound is the neurokinin-1 receptor, a G-protein coupled receptor. In cancer cells, the binding of the natural ligand, Substance P, to NK-1R triggers a cascade of downstream signaling events that promote tumorigenesis. This compound competitively inhibits this interaction, thereby blocking these pro-cancerous signals.
Efficacy of this compound in Cancer Cell Lines: Quantitative Analysis
Studies have demonstrated the inhibitory effects of this compound on the proliferation of various cancer cell lines. The following table summarizes the available quantitative data on the efficacy of this compound.
| Cell Line | Cancer Type | Assay | Concentration/IC50 | Reference |
| HCT116 | Colorectal Cancer | CCK8 Proliferation Assay | Gradient concentrations (0.001 to 100 µM) showed inhibition | [1] |
| SW620 | Colorectal Cancer | Not specified | Not specified | |
| MG-63 | Osteosarcoma | MTT Assay | IC50 of a similar NK-1R antagonist, aprepitant, was 31.55 µM | [2] |
| SiHa | Cervical Cancer | MTT Assay | L-733,060, another NK-1R antagonist, showed dose-dependent inhibition (0 to 20 µM) | [3] |
| SW480 | Colorectal Cancer | Resazurin Assay | Aprepitant showed cytotoxic effects | [4] |
Note: Specific IC50 values for this compound are not consistently reported in the public domain. The provided data indicates effective concentration ranges.
Key Signaling Pathway Modulation: Wnt/β-catenin
A primary mechanism through which this compound exerts its anti-cancer effects in colorectal cancer is the suppression of the Wnt/β-catenin signaling pathway.[1][5] Inhibition of NK-1R by this compound leads to a reduction in the expression of key components and downstream targets of this pathway.
Signaling Pathway Diagram
Caption: this compound inhibits the Wnt/β-catenin pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are generalized protocols for key experiments used to characterize the effects of this compound on cancer cells, based on published studies.
Cell Proliferation Assay (CCK8 Method)
This assay is used to determine the effect of this compound on the proliferation of cancer cell lines.
Workflow Diagram:
Caption: Workflow for a CCK8 cell proliferation assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 5 x 10³ cells/well and culture for 24 hours.
-
Treatment: Treat the cells with a series of gradient concentrations of this compound (e.g., 0.001, 0.01, 0.1, 1, 10, 100 µM) and a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
CCK8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell proliferation inhibition rate relative to the control.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins within the Wnt/β-catenin signaling pathway following treatment with this compound.
Workflow Diagram:
Caption: Workflow for Western Blot analysis.
Detailed Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Wnt-3a, β-catenin, Cyclin D1, VEGF, and E-Cadherin overnight at 4°C. A loading control like GAPDH should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software.
Transwell Migration and Invasion Assay
These assays are used to assess the effect of this compound on the migratory and invasive capabilities of cancer cells.
Detailed Protocol:
-
Chamber Preparation: For invasion assays, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For migration assays, no coating is needed.
-
Cell Seeding: Seed cancer cells (e.g., HCT116) in the upper chamber in serum-free medium containing this compound.
-
Incubation: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. Incubate for 24-48 hours.
-
Cell Removal: Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for the treatment of cancers that overexpress the NK-1 receptor. Its ability to inhibit the Wnt/β-catenin pathway in colorectal cancer provides a solid foundation for its anti-cancer activity. Further research is warranted to elucidate the full spectrum of cellular targets and affected signaling pathways in a broader range of cancer types. The determination of specific IC50 values in various cancer cell lines will be crucial for preclinical and clinical development. The detailed experimental protocols provided in this guide should facilitate further investigation into the therapeutic potential of this compound.
References
- 1. The NK1 receptor antagonist NKP608 inhibits proliferation of human colorectal cancer cells via Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Potential In Vitro Inhibitory Effects of Neurokinin-1 Receptor (NK-1R) Antagonist, Aprepitant, in Osteosarcoma Cell Migration and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurokinin-1 receptor is highly expressed in cervical cancer and its antagonist induces cervical cancer cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
Methodological & Application
Application Notes and Protocols for AV-608 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AV-608 is a potent and selective Neurokinin-1 Receptor (NK1R) antagonist. The NK1R is a G-protein coupled receptor that, upon binding its endogenous ligand Substance P (SP), activates downstream signaling cascades involved in pain, inflammation, and mood regulation. Antagonism of the NK1R has been investigated as a therapeutic strategy for various conditions, including chemotherapy-induced nausea and vomiting, depression, and visceral pain associated with Irritable Bowel Syndrome (IBS). These application notes provide an overview of the dosage and administration of this compound in rodent models, with a focus on preclinical studies of visceral hypersensitivity, a key feature of IBS.
Data Presentation: Quantitative Data Summary
Due to the proprietary nature of drug development, specific dosage information for this compound in rodent models is not extensively available in the public domain. The following tables provide a general framework for dosing and administration based on typical preclinical studies with NK1R antagonists in rodents. Researchers should perform dose-ranging studies to determine the optimal dose for their specific experimental conditions.
Table 1: General Dosage Guidelines for NK1R Antagonists in Rodent Models of Visceral Pain
| Parameter | Mice | Rats | Reference |
| Route of Administration | Oral (p.o.), Intraperitoneal (i.p.) | Oral (p.o.), Intraperitoneal (i.p.) | [General Preclinical Practice] |
| Dosage Range (p.o.) | 1 - 30 mg/kg | 1 - 30 mg/kg | [General Preclinical Practice] |
| Dosage Range (i.p.) | 0.1 - 10 mg/kg | 0.1 - 10 mg/kg | [General Preclinical Practice] |
| Vehicle | 0.5% Hydroxypropyl methylcellulose (B11928114) (HPMC) in water, Saline | 0.5% Hydroxypropyl methylcellulose (HPMC) in water, Saline | [General Preclinical Practice] |
Table 2: Pharmacokinetic Parameters of a Representative NK1R Antagonist in Rodents
| Parameter | Mice | Rats |
| Bioavailability (Oral) | ~30-50% | ~20-40% |
| Half-life (t½) | 2 - 4 hours | 3 - 6 hours |
| Peak Plasma Concentration (Tmax) | 0.5 - 1 hour | 1 - 2 hours |
| Volume of Distribution (Vd) | Moderate to High | Moderate to High |
| Clearance (CL) | Moderate | Moderate |
Note: These values are illustrative and can vary significantly based on the specific compound, formulation, and rodent strain.
Experimental Protocols
Induction of Visceral Hypersensitivity in Rodents
Visceral hypersensitivity, a key feature of IBS, can be induced in rodents using various models. A commonly used model is the intracolonic administration of an irritant such as 2,4,6-trinitrobenzenesulfonic acid (TNBS).
Materials:
-
Male Wistar rats or C57BL/6 mice (specific pathogen-free)
-
2,4,6-trinitrobenzenesulfonic acid (TNBS) solution (e.g., 50 mg/mL in 50% ethanol (B145695) for rats)
-
Isoflurane anesthesia
-
Flexible catheter
Procedure:
-
Fast the animals overnight with free access to water.
-
Anesthetize the animal using isoflurane.
-
Gently insert a flexible catheter into the colon via the anus to a depth of approximately 8 cm for rats or 4 cm for mice.
-
Slowly instill the TNBS solution into the colon.
-
Keep the animal in a head-down position for a few minutes to ensure the distribution of the irritant.
-
Allow the animals to recover from anesthesia. Visceral hypersensitivity typically develops within a few days and can persist for several weeks.
Assessment of Visceral Pain (Visceromotor Response)
The visceromotor response (VMR) to colorectal distension (CRD) is a standard method for quantifying visceral pain in rodents.
Materials:
-
Pressure transducer and pump
-
Flexible balloon catheter
-
Electromyography (EMG) recording equipment (optional)
-
Restraining device
Procedure:
-
Habituate the animals to the restraining devices for several days before the experiment.
-
On the day of the experiment, insert the balloon catheter into the colon.
-
Secure the catheter and allow the animal to acclimate.
-
Administer this compound or vehicle at the predetermined dose and route.
-
After the appropriate pretreatment time, perform graded colorectal distension by inflating the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg).
-
Record the abdominal muscle contractions (VMR) visually or via EMG. The VMR is typically quantified as the number of contractions or the area under the curve of the EMG signal.
-
Analyze the data to determine the effect of this compound on visceral pain responses.
Mandatory Visualizations
Signaling Pathway of the Neurokinin-1 Receptor (NK1R)
Caption: this compound inhibits the binding of Substance P to the NK1R, blocking downstream signaling.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating the analgesic effect of this compound in a rodent model of visceral pain.
Application Notes and Protocols for AV-608 in In Vitro Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
AV-608, potentially referring to the Neurokinin 1 receptor (NK1R) antagonist NKP608, has demonstrated significant anti-cancer properties in preclinical studies. This document provides detailed application notes and protocols for the in vitro use of this compound, focusing on its application in cancer cell culture models. The protocols outlined below are based on methodologies reported for NKP608 in colorectal cancer cell lines and can be adapted for other cancer types. This compound has been shown to inhibit cancer cell proliferation, migration, and invasion by suppressing the Wnt/β-catenin signaling pathway[1]. Another potential candidate for "this compound" is BBI608 (Napabucasin), a cancer stemness inhibitor targeting STAT3 and NQO1[2]. Researchers should verify the specific identity of their compound before proceeding. This protocol will focus on the application of the NK1R antagonist, NKP608.
Data Presentation
Table 1: Summary of Expected Quantitative Data for this compound Treatment
| Parameter | Assay | Cell Line Example | Expected Outcome | Reference |
| Cell Viability (IC50) | CCK-8 / MTT Assay | HCT116 | Dose-dependent decrease | [1] |
| Cell Migration | Transwell Migration Assay | HCT116 | Dose-dependent inhibition | [1] |
| Cell Invasion | Transwell Invasion Assay (with Matrigel) | HCT116 | Dose-dependent inhibition | [1] |
| Apoptosis | Annexin V/PI Staining | HCT116 | Induction of apoptosis | [1] |
| Protein Expression | Western Blot | HCT116 | ↓ Wnt-3a, ↓ β-catenin, ↓ Cyclin D1, ↓ VEGF, ↑ E-Cadherin | [1] |
Signaling Pathway
The proposed mechanism of action for this compound (NKP608) involves the inhibition of the Wnt/β-catenin signaling pathway, a critical pathway in cancer development and progression.
Caption: this compound (NKP608) signaling pathway.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the general procedure for culturing cancer cells and treating them with this compound.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (NKP608) stock solution (dissolved in a suitable solvent like DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in T-75 flasks until they reach 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed the cells into appropriate culture plates (e.g., 96-well for viability, 6-well for protein extraction) at a predetermined density.
-
Allow the cells to adhere overnight in the incubator.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A vehicle control (medium with the same concentration of DMSO) should also be prepared.
-
Remove the medium from the wells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).
Cell Viability Assay (CCK-8/MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells treated with this compound in a 96-well plate
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Following the treatment period, add 10 µL of CCK-8 solution to each well of the 96-well plate.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control cells.
Transwell Migration and Invasion Assays
These assays assess the ability of cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix proteins (invasion).
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
Cotton swabs
-
Methanol
-
Crystal violet stain
Procedure:
-
For the invasion assay, coat the upper surface of the transwell inserts with Matrigel and allow it to solidify.
-
Harvest and resuspend the cells in serum-free medium.
-
Add the cell suspension to the upper chamber of the transwell inserts.
-
Add complete medium containing this compound or vehicle control to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the cells on the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of migrated/invaded cells in several random fields under a microscope.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
Materials:
-
Cells treated with this compound in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Wnt-3a, β-catenin, Cyclin D1, VEGF, E-Cadherin, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the in vitro efficacy of this compound.
Caption: In vitro experimental workflow for this compound.
References
Application Notes and Protocols for the Dissolution of a Hypothetical Research Compound AV-608
Disclaimer: The following application notes and protocols are provided as a general guide for the dissolution of a hypothetical, poorly water-soluble research compound, herein referred to as AV-608. No specific public information or datasheet is available for a research chemical designated as "this compound". Therefore, the data and procedures outlined below are illustrative and based on common laboratory practices for handling novel small molecule compounds. Researchers, scientists, and drug development professionals must independently validate the solubility and stability of their specific compound of interest and adhere to all institutional and regulatory safety guidelines.
Introduction
Proper dissolution of experimental compounds is critical for obtaining accurate and reproducible results in both in vitro and in vivo studies. This document provides a detailed protocol for dissolving the hypothetical compound this compound, assuming it is a small molecule with low aqueous solubility, a common characteristic of many kinase inhibitors and other targeted therapies. The provided methodologies cover the preparation of stock solutions and working solutions for typical experimental applications.
Solubility Data
The solubility of a compound is a key determinant of the appropriate solvent and concentration for stock solutions. The following table summarizes the hypothetical solubility of this compound in various common laboratory solvents. This data should be empirically determined for any new compound.
| Solvent | Solubility (at 25°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | A common solvent for preparing high-concentration stock solutions of poorly soluble compounds. Recommended for long-term storage at -20°C or -80°C. |
| Ethanol (100%) | ≥ 25 mg/mL | Useful for certain in vitro and in vivo applications. May be used as a co-solvent. |
| Methanol | ≥ 20 mg/mL | Can be used for analytical purposes, but less common for biological experiments due to toxicity. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | < 0.1 mg/mL | Indicates poor aqueous solubility. Direct dissolution in aqueous buffers is not recommended for preparing stock solutions. |
| Water | < 0.01 mg/mL | Essentially insoluble in water. |
| 10% DMSO in PBS (v/v) | ~ 1 mg/mL | The addition of a small amount of DMSO can aid in the solubilization of the compound in aqueous buffers for the preparation of working solutions. |
| 5% Tween® 80 in Water | ~ 2 mg/mL | Surfactants can be used to increase the apparent solubility of hydrophobic compounds in aqueous solutions, particularly for in vivo formulations. |
Experimental Protocols
Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 100 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial. For example, to prepare 1 mL of a 100 mg/mL solution, weigh 100 mg of this compound.
-
Adding the Solvent: Add the appropriate volume of DMSO to the tube containing the this compound powder. For a 100 mg/mL solution, add 1 mL of DMSO.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming in a water bath at 37°C for 10-15 minutes can be applied.
-
Alternatively, sonication in a water bath sonicator for 15-30 minutes can aid in dissolving the compound.
-
-
Visual Inspection: Visually inspect the solution to ensure that all the solid material has dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed tubes.
Preparation of a Working Solution for In Vitro Cell-Based Assays
This protocol describes the preparation of a 10 µM working solution of this compound in cell culture medium from a 100 mg/mL DMSO stock solution. (Assuming a hypothetical molecular weight for this compound of 500 g/mol , 100 mg/mL = 200 mM).
Materials:
-
100 mg/mL (200 mM) this compound stock solution in DMSO
-
Pre-warmed cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile polypropylene (B1209903) tubes
Procedure:
-
Serial Dilution: Perform serial dilutions of the high-concentration stock solution in DMSO to create an intermediate stock solution. For example, dilute the 200 mM stock 1:100 in DMSO to get a 2 mM intermediate stock.
-
Final Dilution: Add the appropriate volume of the intermediate stock solution to the pre-warmed cell culture medium to achieve the final desired concentration. To prepare 1 mL of a 10 µM working solution, add 5 µL of the 2 mM intermediate stock to 995 µL of cell culture medium.
-
Mixing: Gently vortex or invert the tube to mix the solution thoroughly.
-
Application: Use the freshly prepared working solution immediately for your cell-based assay. It is important to note that the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Preparation of a Formulation for In Vivo Animal Studies
This protocol describes the preparation of a 10 mg/kg formulation of this compound for oral gavage in mice, assuming a dosing volume of 10 mL/kg.
Materials:
-
This compound powder
-
DMSO
-
Tween® 80
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Vehicle Preparation: Prepare the vehicle by mixing the solvents in the desired ratio. A common vehicle for poorly soluble compounds is a mixture of DMSO, Tween® 80, PEG400, and saline. For example, a vehicle could be 10% DMSO, 40% PEG400, 5% Tween® 80, and 45% saline.
-
Dissolving the Compound:
-
Weigh the required amount of this compound. For a 10 mg/kg dose at a 10 mL/kg volume, the final concentration is 1 mg/mL. To prepare 10 mL of this formulation, weigh 10 mg of this compound.
-
Add the compound to the pre-mixed vehicle.
-
Vortex the mixture vigorously.
-
Sonication in a water bath sonicator may be necessary to achieve a uniform suspension or solution.
-
-
Administration: Administer the formulation to the animals immediately after preparation to ensure homogeneity.
Visualizations
Caption: Workflow for dissolving this compound for experimental use.
Caption: Hypothetical signaling pathway for this compound as a RAF inhibitor.
Application Notes and Protocols for AV-608 Administration in Murine Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AV-608, also known as NKP608, is a selective, potent, and orally active non-peptide antagonist of the Neurokinin 1 receptor (NK1R). The NK1R is the primary receptor for the neuropeptide Substance P (SP), a key mediator in pain, inflammation, and mood regulation. The SP/NK1R signaling system is densely expressed in brain regions associated with anxiety and emotional processing, such as the amygdala, hippocampus, and prefrontal cortex. Antagonism of the NK1R has been investigated as a potential therapeutic strategy for anxiety disorders, depression, and pain.
These application notes provide a comprehensive overview of the administration of this compound for behavioral studies in mice, with a focus on anxiety-related paradigms. The provided protocols and data summaries are intended to guide researchers in designing and executing preclinical studies to evaluate the behavioral effects of this compound.
Mechanism of Action: NK1 Receptor Antagonism
This compound exerts its pharmacological effects by competitively binding to and blocking the Neurokinin 1 receptor, thereby preventing the downstream signaling cascade initiated by Substance P. This antagonism is believed to modulate neuronal activity in key circuits of the brain that are involved in stress and anxiety responses. A significant aspect of this mechanism involves the interaction with the serotonergic system. Blockade of NK1R has been shown to increase the firing rate of serotonin (B10506) (5-HT) neurons in the dorsal raphe nucleus and lead to the desensitization of 5-HT1A autoreceptors, effects that are similar to those of some established antidepressant and anxiolytic medications.
Data Presentation: Summary of Behavioral Effects
Quantitative data on the behavioral effects of this compound in mice is limited, and studies have shown some conflicting results. The following tables summarize available data and data from studies using other selective NK1 receptor antagonists to provide a reference for the potential effects of this class of compounds.
Table 1: Effects of NKP608 (this compound) on Anxiety-Like Behavior in the Elevated Plus-Maze (EPM) in Swiss-Webster Mice
| Treatment Group | Dose (mg/kg, p.o.) | % Open Arm Entries (Mean ± SEM) | % Time in Open Arms (Mean ± SEM) | Notes |
| Vehicle | - | Data not provided | Data not provided | Control group. |
| NKP608 | 0.001 | Statistically significant increase in one experiment | Data not provided | A weak anxiolytic-like effect was suggested but not replicated in a subsequent experiment. |
| NKP608 | 0.0003 - 10.0 | No consistent significant effect | No consistent significant effect | Overall, the study concluded a lack of robust anxiolytic-like activity in this model.[1] |
| Chlordiazepoxide (Positive Control) | 15 | Significant increase | Significant increase | Prototypical anxiolytic, used for comparison.[1] |
Table 2: Effects of NKP608 on Anxiety-Like and Locomotor Behavior in the Open Field (OF) Test in Rats (Lewis and SHR strains)
Note: This data is from a study in rats and may not be directly translatable to mice. It is provided for informational purposes.
| Strain | Sex | Treatment Group | Dose (mg/kg) | % Time in Center (Mean ± SEM) | Locomotor Activity (Distance Traveled; Mean ± SEM) |
| SHR | Male | Vehicle | - | Baseline | Baseline |
| SHR | Male | NKP608 | 0.003, 0.03, 0.3 | Increased (Anxiolytic-like effect) | No significant change |
| Lewis | Male | Vehicle | - | Baseline | Baseline |
| Lewis | Male | NKP608 | 0.003, 0.03, 0.3 | No significant effect | No significant change |
Table 3: Effects of a Representative NK1 Receptor Antagonist (Aprepitant) on Locomotor Activity in C57BL/6J Mice
Note: This data is for a different NK1R antagonist and focuses on locomotor effects in the context of conditioned place preference, not a primary anxiety test.
| Conditioning Drug | Test Day Treatment | Dose (mg/kg) | Locomotor Activity (Distance Traveled; Arbitrary Units) |
| Saline | Aprepitant | 10 | No significant change from saline/saline |
| Amphetamine (0.5 mg/kg) | Vehicle | - | Increased |
| Amphetamine (0.5 mg/kg) | Aprepitant | 10 | Significantly attenuated amphetamine-induced increase |
| Cocaine (5 mg/kg) | Vehicle | - | Increased |
| Cocaine (5 mg/kg) | Aprepitant | 10 | Significantly attenuated cocaine-induced increase |
Experimental Protocols
The following are detailed protocols for two standard behavioral assays used to assess anxiety-like behavior in mice.
Protocol 1: Elevated Plus-Maze (EPM) Test
Objective: To assess anxiety-like behavior based on the conflict between the natural tendency of mice to explore a novel environment and their aversion to open, elevated spaces.
Materials:
-
Elevated plus-maze apparatus (two open arms, two closed arms, and a central platform, elevated from the floor).
-
This compound (NKP608).
-
Vehicle (e.g., distilled water, saline with 0.5% Tween 80).
-
Positive control: Chlordiazepoxide (15 mg/kg).
-
Oral gavage needles.
-
Syringes.
-
Video recording and analysis software.
-
70% Ethanol (B145695) for cleaning.
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration:
-
Administer this compound (e.g., 0.001 - 10 mg/kg) or vehicle orally (p.o.) via gavage 60 minutes before testing.
-
Administer the positive control, chlordiazepoxide (15 mg/kg, p.o.), 30 minutes before testing.
-
-
Testing:
-
Gently place the mouse on the central platform of the EPM, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Score the following parameters using the video recording and analysis software:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Calculate the percentage of time spent in the open arms [(Time in open arms / (Time in open arms + Time in closed arms)) * 100] and the percentage of open arm entries [(Open arm entries / (Open arm entries + Closed arm entries)) * 100].
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each mouse to eliminate olfactory cues.
Protocol 2: Open Field (OF) Test
Objective: To assess general locomotor activity and anxiety-like behavior in a novel environment.
Materials:
-
Open field arena (a square box with high walls).
-
This compound (NKP608).
-
Vehicle.
-
Video recording and analysis software.
-
70% Ethanol for cleaning.
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle orally (p.o.) via gavage 60 minutes before testing.
-
Testing:
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena for 10-30 minutes.
-
Record the session using a video camera positioned above the arena.
-
-
Data Analysis:
-
Define the "center" and "periphery" zones of the arena in the analysis software.
-
Score the following parameters:
-
Total distance traveled.
-
Time spent in the center zone.
-
Number of entries into the center zone.
-
Rearing frequency (vertical activity).
-
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each mouse.
Mandatory Visualizations
Signaling Pathway of this compound in Modulating Anxiety
Caption: this compound blocks Substance P binding to NK1R, inhibiting downstream signaling and modulating the serotonin system.
Experimental Workflow for Behavioral Studies
Caption: Workflow for conducting behavioral experiments with this compound in mice.
Logical Relationship: Factors Influencing Behavioral Outcomes
Caption: Key factors that can influence the results of behavioral studies with this compound.
References
Application of AV-608 in Functional MRI Studies of the Brain: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AV-608 is a potent and selective Neurokinin-1 receptor (NK1R) antagonist. The NK1R, the primary receptor for the neuropeptide Substance P, is densely expressed in brain regions critical for processing pain, emotion, and stress. This makes this compound a compelling compound for investigation in a variety of neurological and psychiatric disorders. Functional Magnetic Resonance Imaging (fMRI) provides a non-invasive method to measure changes in brain activity, offering a powerful tool to elucidate the pharmacodynamic effects of this compound on brain circuits.
These application notes provide a comprehensive overview of the use of this compound in fMRI studies, with a primary focus on its application in visceral pain research, particularly in Irritable Bowel Syndrome (IBS). The provided protocols are based on published research and are intended to serve as a detailed guide for researchers designing similar studies.
Mechanism of Action: The Substance P/NK1R Signaling Pathway
Substance P is a neuropeptide involved in nociception, inflammation, and the regulation of affective behaviors. In conditions of chronic pain or stress, elevated levels of Substance P can lead to sensitization of neural pathways. This compound acts by blocking the binding of Substance P to the NK1R, thereby attenuating downstream signaling cascades implicated in pain perception and emotional arousal.
Figure 1: Simplified signaling pathway of Substance P and the antagonistic action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a pilot fMRI study investigating the effects of this compound in women with IBS.[1] This study employed a double-blind, placebo-controlled, crossover design.
Table 1: Subjective Ratings of Pain and Affect
| Outcome Measure | Placebo | This compound | p-value |
| Anxiety | High | Reduced | < 0.05 |
| Negative Affect | High | Reduced | < 0.05 |
| Pain Ratings (Visceral Distension) | High | Reduced | < 0.05 |
Table 2: Brain Regions with Decreased BOLD Signal During Painful Visceral Distension (this compound vs. Placebo)
| Brain Region | Network Association |
| Amygdala | Emotional Arousal |
| Hippocampus | Emotional Arousal |
| Anterior Cingulate Gyrus | Emotional Arousal |
| Posterior Insula | Interoception |
| Anterior Mid-Cingulate Gyrus | Interoception |
Experimental Protocols
fMRI Study of this compound in Irritable Bowel Syndrome with Visceral Distension
This protocol is based on the methodology of a pilot study conducted by Tillisch, Labus, et al.[1]
a. Participant Recruitment:
-
Inclusion Criteria: Female participants aged 18-55 years meeting Rome II criteria for IBS.
-
Exclusion Criteria: Comorbid psychiatric disorders, history of major abdominal surgery, use of medications that could affect gastrointestinal motility or pain perception.
b. Study Design:
-
Double-blind, placebo-controlled, crossover design.
-
Two 3-week treatment periods (this compound or placebo) separated by a 2-week washout period.
-
fMRI scans are conducted at baseline (before treatment) and after each treatment period.
c. This compound Administration:
-
The specific dosage of this compound used in the pilot study is not publicly available. Researchers should determine an appropriate dose based on preclinical data and Phase I clinical trial results.
d. Visceral Distension Paradigm:
-
A barostat-controlled rectal balloon is used to deliver visceral stimuli.
-
Prior to scanning, individual sensory thresholds for non-painful and painful distension are determined.
-
During the fMRI scan, a block design is employed, alternating between periods of rest (no distension), non-painful distension, and painful distension. Each block typically lasts for 30-60 seconds.
e. fMRI Data Acquisition:
-
Scanner: 3.0 Tesla MRI scanner.
-
Sequence: T2*-weighted gradient-echo echo-planar imaging (EPI) sequence.
-
Typical Parameters:
-
Repetition Time (TR): 2000 ms
-
Echo Time (TE): 30 ms
-
Flip Angle: 90°
-
Field of View (FOV): 220 mm
-
Matrix Size: 64x64
-
Slice Thickness: 4 mm
-
Voxel Size: 3.4 x 3.4 x 4.0 mm³
-
-
A high-resolution T1-weighted anatomical scan should also be acquired for coregistration and normalization of the functional data.
f. fMRI Data Analysis:
-
Software: Statistical Parametric Mapping (SPM8) or a similar analysis package.
-
Preprocessing Steps:
-
Realignment: Correction for head motion.
-
Coregistration: Alignment of the functional images with the anatomical scan.
-
Normalization: Transformation of the images into a standard stereotactic space (e.g., Montreal Neurological Institute - MNI).
-
Smoothing: Application of a Gaussian kernel (e.g., 8mm FWHM) to increase the signal-to-noise ratio.
-
-
Statistical Analysis:
-
A General Linear Model (GLM) is used to model the BOLD response to the different conditions (rest, non-painful distension, painful distension) for each participant.
-
Contrast images are generated to identify brain regions showing a significant difference in activation between conditions (e.g., painful vs. non-painful distension).
-
A second-level (group) analysis is performed to compare the effects of this compound and placebo on brain activation.
-
Figure 2: Experimental workflow for an fMRI study of this compound in IBS.
Potential Applications in Other CNS Disorders
Given the role of the Substance P/NK1R system in stress and anxiety, this compound holds promise for fMRI studies in other conditions, such as:
-
Social Anxiety Disorder: A clinical trial for this compound in social anxiety disorder has been registered. fMRI paradigms could involve the presentation of socially anxiogenic stimuli (e.g., images of faces with emotional expressions, virtual public speaking tasks) to assess the modulatory effects of this compound on amygdala and prefrontal cortex activity.
-
Post-Traumatic Stress Disorder (PTSD): fMRI studies could utilize trauma-related scripts or images to investigate whether this compound can dampen the hyper-reactivity of the amygdala and insula observed in PTSD patients.
-
Major Depressive Disorder (MDD): The involvement of the NK1R in reward processing suggests that fMRI studies employing monetary incentive delay tasks could explore the potential of this compound to modulate blunted reward circuitry in depression.
Conclusion
This compound is a valuable research tool for investigating the role of the Substance P/NK1R system in the human brain. fMRI studies have demonstrated its ability to modulate brain activity in regions associated with pain, emotion, and interoception. The protocols and data presented here provide a foundation for researchers and drug development professionals to design and interpret fMRI studies aimed at further elucidating the therapeutic potential of this compound and other NK1R antagonists in a range of CNS disorders.
References
Application Notes and Protocols for Assessing Drug Efficacy in Colorectal Cancer Models
Introduction
These application notes provide a comprehensive overview of techniques for assessing the efficacy of investigational drugs in preclinical colorectal cancer (CRC) models. The protocols and methodologies detailed below are designed for researchers, scientists, and drug development professionals. The examples provided focus on two compounds, Napabucasin (BBI-608) and NKP608, which have been investigated in the context of colorectal cancer and target distinct signaling pathways.
Napabucasin (BBI-608) is a first-in-class cancer stemness inhibitor that has been shown to target STAT3 and be a NAD(P)H:quinone oxidoreductase 1 (NQO1) bioactivatable drug, leading to the generation of reactive oxygen species (ROS).[1][2] NKP608 has been demonstrated to inhibit colorectal cancer cell proliferation, migration, and invasion by suppressing the Wnt/β-catenin signaling pathway.[3]
Data Presentation
Quantitative data from the described experimental protocols should be summarized in the following tables for clear comparison and interpretation.
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | Drug Compound | IC50 (µM) after 48h | IC50 (µM) after 72h |
| HCT116 | Napabucasin (BBI-608) | [Insert Value] | [Insert Value] |
| HT29 | Napabucasin (BBI-608) | [Insert Value] | [Insert Value] |
| HCT116 | NKP608 | [Insert Value] | [Insert Value] |
| HT29 | NKP608 | [Insert Value] | [Insert Value] |
Table 2: In Vitro Cell Migration and Invasion
| Cell Line | Treatment | Migrated Cells (per field) | Invaded Cells (per field) | % Inhibition of Migration | % Inhibition of Invasion |
| HCT116 | Control | [Insert Value] | [Insert Value] | N/A | N/A |
| HCT116 | Napabucasin (BBI-608) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| HCT116 | NKP608 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Table 3: In Vivo Tumor Growth Inhibition in Xenograft Models
| Treatment Group | N | Mean Tumor Volume (Day 21) (mm³) | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| Vehicle Control | 10 | [Insert Value] | N/A | [Insert Value] |
| Napabucasin (BBI-608) (Dose 1) | 10 | [Insert Value] | [Insert Value] | [Insert Value] |
| NKP608 (Dose 1) | 10 | [Insert Value] | [Insert Value] | [Insert Value] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Proposed signaling pathway for Napabucasin (BBI-608) in colorectal cancer.
Caption: Proposed signaling pathway for NKP608 in colorectal cancer.[3]
Experimental Workflows
Caption: General workflow for in vitro efficacy assessment.
Caption: Workflow for in vivo subcutaneous xenograft studies.
Experimental Protocols
1. Cell Viability Assay (CCK8 Assay)
This protocol is adapted from methodologies used to assess the effect of compounds like NKP608 on cell proliferation.[3]
-
Objective: To determine the dose-dependent effect of the test compound on the viability and proliferation of colorectal cancer cells.
-
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, HT29)
-
Complete growth medium (e.g., McCoy's 5A or DMEM with 10% FBS)
-
96-well plates
-
Test compound (e.g., Napabucasin, NKP608) dissolved in a suitable solvent (e.g., DMSO)
-
Cell Counting Kit-8 (CCK8)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the test compound in complete growth medium. The final solvent concentration should be consistent across all wells and typically below 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control wells.
-
Incubate the plate for 48 or 72 hours.
-
Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
2. Transwell Migration and Invasion Assay
This protocol is based on methods used to evaluate the effect of NKP608 on cell migration and invasion.[3]
-
Objective: To assess the effect of the test compound on the migratory and invasive potential of colorectal cancer cells.
-
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Complete growth medium (chemoattractant)
-
Test compound
-
Cotton swabs
-
Crystal violet stain
-
-
Protocol:
-
For Invasion Assay: Coat the top of the Transwell insert membrane with a thin layer of diluted Matrigel and allow it to solidify. For migration assays, this step is omitted.
-
Harvest and resuspend colorectal cancer cells in serum-free medium at a density of 1 x 10^5 cells/mL.
-
Add 200 µL of the cell suspension to the upper chamber of the Transwell insert. The serum-free medium should contain the test compound at the desired concentration.
-
Add 600 µL of complete growth medium (containing 10% FBS as a chemoattractant) to the lower chamber.
-
Incubate for 24-48 hours at 37°C.
-
After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol for 15 minutes.
-
Stain the cells with 0.1% crystal violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of stained cells in several random fields under a microscope.
-
3. Western Blot Analysis
This protocol is essential for investigating the mechanism of action of compounds like Napabucasin and NKP608.[3]
-
Objective: To detect changes in the expression and phosphorylation levels of key proteins in signaling pathways affected by the test compound.
-
Materials:
-
Treated and untreated colorectal cancer cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-pSTAT3, anti-STAT3, anti-β-catenin, anti-Cyclin D1, anti-VEGF, anti-E-Cadherin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Protocol:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Use a loading control (e.g., β-actin) to normalize protein levels.
-
4. In Vivo Subcutaneous Xenograft Model
This protocol describes a common in vivo model for assessing anti-tumor efficacy.[1]
-
Objective: To evaluate the in vivo anti-tumor activity of the test compound in a mouse model.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Colorectal cancer cells (e.g., HCT116)
-
Matrigel (optional)
-
Test compound formulated in a suitable vehicle
-
Calipers
-
Animal balance
-
-
Protocol:
-
Subcutaneously inject 1-5 x 10^6 colorectal cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer the test compound or vehicle control to the respective groups according to the desired schedule (e.g., daily oral gavage).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).
-
References
Revolutionizing Substance P/Neurokinin-1 Receptor Research: Application and Protocols for AV-608
For Immediate Release
In the intricate world of neuroscience and pharmacology, the study of the substance P/neurokinin-1 receptor (SP/NK1R) system is paramount for understanding and developing treatments for a spectrum of disorders, including pain, inflammation, anxiety, and depression. AV-608, a potent and selective non-peptide NK1R antagonist, has emerged as a critical tool for researchers in this field. These comprehensive application notes and detailed protocols are designed to empower researchers, scientists, and drug development professionals in leveraging this compound to unravel the complexities of the SP/NK1R system.
Introduction to this compound
This compound (also known as NKP608) is a highly selective antagonist of the neurokinin-1 receptor. Its ability to cross the blood-brain barrier allows for the investigation of both central and peripheral effects of SP/NK1R system blockade. Preclinical studies have demonstrated its potential in various models of anxiety and pain, making it an invaluable pharmacological tool for target validation and drug discovery.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound, providing a clear reference for its potency and efficacy.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Tissue/Cell Line | Species | Radioligand | Parameter | Value (nM) |
| Retina | Bovine | [³H]-Substance P | IC₅₀ | 2.6 ± 0.4[1] |
| Midbrain | Gerbil | [³H]-Substance P | IC₅₀ | 13 ± 2[1] |
| Striatum | Rat | [³H]-Substance P | IC₅₀ | 27 ± 2[1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Species | Endpoint | Route of Administration | Value (mg/kg) |
| Hind Foot Thumping | Gerbil | ID₅₀ (2h pretreatment) | Oral | 0.23[1] |
| Hind Foot Thumping | Gerbil | ID₅₀ (5h pretreatment) | Oral | 0.15[1] |
| Hind Foot Thumping | Gerbil | ID₅₀ (24h pretreatment) | Oral | 0.38[1] |
| Social Interaction Test | Rat | Anxiolytic-like Effect | Oral | 0.01 - 1.0[1] |
| Social Exploration Test | Rat | Anxiolytic-like Effect | Oral | 0.03 - 3.0[1] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the molecular mechanisms and experimental designs, the following diagrams illustrate the SP/NK1R signaling cascade and a typical workflow for evaluating NK1R antagonists.
Figure 1: Substance P/NK1R Signaling Pathway and the inhibitory action of this compound.
Figure 2: Experimental workflow for the evaluation of NK1R antagonists like this compound.
Experimental Protocols
The following are detailed protocols for key experiments to study the SP/NK1R system using this compound.
Protocol 1: In Vitro Radioligand Binding Assay for NK1R
Objective: To determine the binding affinity (IC₅₀ and subsequently Kᵢ) of this compound for the neurokinin-1 receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells expressing the NK1 receptor (e.g., CHO or HEK293 cells) or tissue homogenates (e.g., rat striatum).
-
Radioligand: [³H]-Substance P or [¹²⁵I]-Substance P.
-
Non-specific Binding Control: High concentration of unlabeled Substance P (e.g., 1 µM).
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. The final concentration in the assay should typically range from 0.01 nM to 10 µM.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 1 µM unlabeled Substance P (for non-specific binding) or this compound dilution.
-
150 µL of cell membrane suspension (protein concentration to be optimized, typically 10-50 µ g/well ).
-
50 µL of radioligand at a concentration close to its Kₑ (e.g., 0.5 nM [³H]-SP).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Protocol 2: In Vitro Functional Assay - Substance P-Induced Calcium Mobilization
Objective: To determine the functional antagonist potency (IC₅₀) of this compound by measuring its ability to inhibit Substance P-induced intracellular calcium mobilization.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human NK1 receptor.
-
Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Substance P.
-
Antagonist: this compound.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capability (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the NK1R-expressing cells into 96-well black, clear-bottom plates and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) in assay buffer.
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Compound Addition (Antagonist):
-
Wash the cells twice with assay buffer.
-
Add 100 µL of assay buffer containing various concentrations of this compound (or vehicle control) to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add a pre-determined concentration of Substance P (typically the EC₈₀ concentration) to all wells simultaneously using the instrument's integrated fluidics.
-
Record the fluorescence intensity for 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated as the peak fluorescence after agonist addition minus the baseline fluorescence.
-
Normalize the response to the control wells (vehicle-treated).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 3: In Vivo Social Interaction Test in Rats
Objective: To evaluate the anxiolytic-like effects of this compound.
Animals:
-
Male Sprague-Dawley or Wistar rats (250-300g).
-
House rats in pairs under a 12h light/dark cycle with food and water ad libitum.
Apparatus:
-
Open-field arena (e.g., 60 x 60 x 30 cm) with the floor divided into equal squares.
-
The arena should be in a sound-attenuated room with controlled lighting and background noise.
Procedure:
-
Acclimation: Acclimate the rats to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (e.g., 0.01, 0.1, 1.0 mg/kg) or vehicle (e.g., 0.5% methylcellulose) orally 60 minutes before testing.
-
Test Pairs: The test is conducted with pairs of rats that are unfamiliar with each other and from different home cages.
-
Testing Conditions:
-
High Light, Unfamiliar (HLU): Place the pair of rats in the brightly lit (e.g., 300 lux) unfamiliar arena. This is the most anxiogenic condition.
-
Low Light, Unfamiliar (LLU): Place the pair of rats in the dimly lit (e.g., 30 lux) unfamiliar arena.
-
Low Light, Familiar (LLF): Place the pair of rats in the dimly lit arena in which they have been previously habituated. This is the least anxiogenic condition.
-
-
Behavioral Recording: Videotape the session for 10 minutes. An observer blind to the treatment conditions should score the following behaviors:
-
Social Interaction: Time spent sniffing, grooming, following, and climbing over or under the partner.
-
Locomotor Activity: Number of squares crossed with all four paws.
-
Rearing: Number of times the rat stands on its hind legs.
-
-
Data Analysis:
-
Compare the time spent in social interaction between the different treatment groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).
-
An increase in social interaction time without a significant change in locomotor activity is indicative of an anxiolytic-like effect.
-
Protocol 4: In Vivo Gerbil Hind Foot Thumping Model
Objective: To assess the central NK1 receptor antagonist activity of this compound.
Animals:
-
Male Mongolian gerbils (60-80g).
-
House gerbils individually for at least 3 days before the experiment.
Procedure:
-
Drug Administration: Administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg) or vehicle orally at a specified pretreatment time (e.g., 2, 5, or 24 hours) before the challenge.
-
Agonist Challenge: Administer a selective NK1 receptor agonist, such as GR73632 (e.g., 3 pmol), intracerebroventricularly (i.c.v.) to conscious gerbils.
-
Behavioral Observation: Immediately after the i.c.v. injection, place the gerbil in a transparent observation cage (e.g., 25 x 15 x 15 cm).
-
Scoring: Count the number of hind foot thumps during a 2-minute observation period.
-
Data Analysis:
-
Calculate the percentage inhibition of the thumping response for each dose of this compound compared to the vehicle-treated group.
-
Determine the ID₅₀ (the dose that inhibits the response by 50%) by regression analysis.
-
Conclusion
This compound is a powerful pharmacological tool for elucidating the role of the SP/NK1R system in health and disease. The data and protocols presented here provide a robust framework for researchers to design and execute experiments with confidence. The continued investigation of this compound and similar compounds holds significant promise for the development of novel therapeutics for a range of unmet medical needs.
References
Application Notes and Protocols: Methodologies for Evaluating Napabucasin's (BBI608) Impact on Tumor Growth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Napabucasin (B1676941) (formerly BBI608), a first-in-class cancer stemness inhibitor, has demonstrated significant anti-tumor activity in a variety of preclinical and clinical settings.[1][2] Primarily recognized for its ability to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, Napabucasin's mechanism of action also involves bioactivation by NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to the generation of reactive oxygen species (ROS) and subsequent cancer cell death.[3] This multifaceted mechanism underscores the importance of robust and well-defined methodologies to accurately evaluate its impact on tumor growth.
These application notes provide detailed protocols for key in vitro and in vivo experiments designed to assess the efficacy of Napabucasin. The protocols are intended to offer a standardized framework for researchers, ensuring reproducibility and comparability of results across different studies.
In Vitro Methodologies
Cell Viability and Proliferation Assays
Cellular viability and proliferation assays are fundamental for determining the cytotoxic and cytostatic effects of Napabucasin on cancer cells.
Table 1: Summary of In Vitro Napabucasin Efficacy Data
| Cell Line | Cancer Type | Assay | IC50 (µM) | Duration | Reference |
| SH-SY5Y | Neuroblastoma | MTT | 2.10 | 48 hours | [4] |
| DU145 | Prostate Cancer | XTT | 0.02304 | 72 hours | [5] |
| Various | Biliary Tract Cancer | Resazurin | 0.04 - 20 | 72 hours | [6] |
| Various | Multiple | CellTiter-Glo | 0.291 - 1.19 | 72 hours | [5] |
| H146, H446 | Small Cell Lung Cancer | Not Specified | Not Specified | Not Specified | [7] |
| PC-3, 22RV1 | Prostate Cancer | Colony Formation | 1 | 24 hours | [8] |
| U87MG, LN229 | Glioblastoma | CCK8, EdU | Not Specified | 48 hours | [9][10] |
Protocol 1: MTT Assay for Cell Viability
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Napabucasin (BBI608)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of Napabucasin in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of Napabucasin. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.[5]
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism through which anti-cancer agents exert their effects.
Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Napabucasin
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of Napabucasin for the desired duration.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[6]
Cancer Stem Cell (CSC) Assays
Napabucasin is known to target cancer stem cells, which are implicated in tumor recurrence and metastasis.
Protocol 3: Sphere Formation Assay for Cancer Stem Cell Activity
This assay assesses the self-renewal capacity of cancer stem cells by their ability to form three-dimensional spheroids in non-adherent conditions.
Materials:
-
Cancer cell lines
-
Serum-free medium supplemented with growth factors (e.g., EGF, bFGF)
-
Ultra-low attachment plates
-
Napabucasin
Procedure:
-
Dissociate cells into a single-cell suspension.
-
Plate the cells at a low density (e.g., 1,000 cells/well) in ultra-low attachment 6-well plates with serum-free medium.
-
Add various concentrations of Napabucasin to the wells.
-
Incubate for 7-14 days to allow for sphere formation.
-
Count the number and measure the size of the spheres formed in each well. A significant reduction in sphere formation indicates an inhibitory effect on cancer stem cell self-renewal.[9]
In Vivo Methodologies
Xenograft Tumor Models
In vivo xenograft models are crucial for evaluating the anti-tumor efficacy of Napabucasin in a living organism.
Table 2: Summary of In Vivo Napabucasin Efficacy Data
| Cancer Type | Cell Line | Mouse Model | Napabucasin Dose | Treatment Schedule | Outcome | Reference | |---|---|---|---|---|---| | Prostate Cancer | PC-3, 22RV1 | Immunosuppressed | 40 mg/kg | i.p., every 3 days | Marked reduction in tumor growth |[11] | | Small Cell Lung Cancer | H146, H446 | Xenograft | 20 mg/kg/day | Not Specified | Significant inhibition of tumor growth |[7] | | Glioblastoma | U87MG | Nude mice | Not Specified | Not Specified | Effective impairment of glioma growth |[9] |
Protocol 4: Subcutaneous Xenograft Tumor Model
This protocol describes the establishment of subcutaneous tumors in immunodeficient mice to assess the effect of Napabucasin on tumor growth.
Materials:
-
Cancer cell lines
-
Immunodeficient mice (e.g., Nude, SCID)
-
Matrigel (optional)
-
Napabucasin formulation for in vivo administration
-
Calipers
Procedure:
-
Harvest cancer cells and resuspend them in sterile PBS or medium, with or without Matrigel.
-
Subcutaneously inject 1-10 x 10^6 cells into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer Napabucasin to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) according to the specified dose and schedule. The control group should receive the vehicle.
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).[7][11]
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. The Anticancer Effect of Napabucasin (BBI608), a Natural Naphthoquinone [mdpi.com]
- 2. The Anticancer Effect of Napabucasin (BBI608), a Natural Naphthoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactivation of napabucasin triggers reactive oxygen species–mediated cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. selleckchem.com [selleckchem.com]
- 6. The Cancer Stem Cell Inhibitor Napabucasin (BBI608) Shows General Cytotoxicity in Biliary Tract Cancer Cells and Reduces Cancer Stem Cell Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cancer stemness inhibitor napabucasin suppresses small cell lung cancer growth through SOX2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Napabucasin, a novel STAT3 inhibitor suppresses proliferation, invasion and stemness of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Napabucasin, a novel STAT3 inhibitor suppresses proliferation, invasion and stemness of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Napabucasin (BBI-608) in Combination with Chemotherapy for Cancer Treatment
A Note on Nomenclature: The initial query for "AV-608" did not yield a specific oncology drug with substantial data. It is highly probable that this was a typographical error for BBI-608 , the investigational name for Napabucasin (B1676941) . This document will, therefore, focus on Napabucasin, a well-documented cancer stemness inhibitor that has been extensively studied in combination with various chemotherapy regimens.
Introduction
Napabucasin (BBI-608) is a first-in-class, orally administered small molecule designed to inhibit cancer stemness pathways, a key driver of tumor progression, metastasis, and treatment resistance.[1][2] Cancer Stem Cells (CSCs) are a subpopulation of tumor cells with self-renewal and differentiation capabilities, which are often resistant to conventional chemotherapies.[1] Napabucasin's primary mechanism of action involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is aberrantly activated in a wide range of human cancers and plays a crucial role in maintaining the CSC phenotype.[1][2][3] By targeting STAT3, Napabucasin aims to eliminate CSCs, thereby preventing tumor recurrence and overcoming resistance to standard-of-care chemotherapies.[1]
The rationale for combining Napabucasin with conventional chemotherapy lies in its potential to sensitize cancer cells to the cytotoxic effects of these agents.[3][4] While chemotherapy targets the bulk of rapidly dividing tumor cells, Napabucasin targets the resilient CSC population. This dual-pronged attack is hypothesized to lead to a more durable and complete tumor response.
Mechanism of Action
Napabucasin exerts its anti-cancer effects through a multi-faceted mechanism:
-
STAT3 Inhibition: Napabucasin inhibits the phosphorylation and activation of STAT3, a key transcription factor for genes involved in cell proliferation, survival, and angiogenesis.[2][3]
-
Induction of Reactive Oxygen Species (ROS): Napabucasin is bioactivated by NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to the generation of ROS.[5] This increase in oxidative stress can induce DNA damage and apoptosis in cancer cells.[5]
-
Inhibition of Cancer Stemness: By targeting the STAT3 pathway, Napabucasin reduces the expression of key stemness markers such as Nanog, SOX2, and Oct4, thereby inhibiting the self-renewal capacity of CSCs.[3]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the quantitative data from key studies evaluating Napabucasin in combination with chemotherapy.
Table 1: Preclinical Efficacy of Napabucasin in Combination with Chemotherapy
| Cancer Type | Cell Line/Model | Combination Agent | Key Findings | Reference |
| Ovarian Cancer | SKOV3, A2780 | Paclitaxel (B517696) | Enhanced sensitivity to paclitaxel both in vitro and in vivo. | [3] |
| Non-Small Cell Lung Cancer (NSCLC) | Cisplatin-resistant sublines | Cisplatin | Dramatically reduced cell proliferation in resistant NSCLC sublines. | [3] |
| Prostate Cancer | PC-3, 22RV1 | - (Monotherapy) | Colony formation dramatically decreased with 1 µM Napabucasin. | [6] |
| Multiple Cancers | Xenograft Models | Paclitaxel | Synergy observed in vivo. | [1] |
Table 2: Clinical Trial Results of Napabucasin in Combination with Chemotherapy
| Trial Identifier | Cancer Type | Combination Regimen | Phase | Key Efficacy Results | Reference |
| NCT02753127 (CanStem303C) | Metastatic Colorectal Cancer (mCRC) | FOLFIRI ± Bevacizumab | III | Did not meet primary endpoint of improved Overall Survival (OS). Median OS: 14.3 months (Napa + FOLFIRI) vs. 13.8 months (FOLFIRI). | [7][8] |
| Phase Ib/II | Metastatic Colorectal Cancer (mCRC) | FOLFIRI ± Bevacizumab | Ib/II | Disease Control Rate (DCR): 83% (55/66 evaluable patients); Objective Response Rate (ORR): 21.5% (1 CR, 13 PR). | [9] |
| NCT01325441 | Platinum-Resistant Ovarian Cancer | Weekly Paclitaxel | I/II | DCR: 48%; ORR: 18%; Median Progression-Free Survival (PFS): 15 weeks; Median OS: 38 weeks. | [3] |
| Phase Ib/II | Advanced Melanoma | Weekly Paclitaxel | Ib/II | DCR (≥24 weeks): 33%; Median PFS: 3.7 months; Median OS: 10.4 months. | [10] |
| NCT02826161 | Non-Squamous NSCLC | Weekly Paclitaxel | III | Terminated due to futility. | [11] |
| Phase Ib/II | Metastatic Pancreatic Adenocarcinoma | Gemcitabine + Nab-paclitaxel | Ib/II | DCR: 93%; 1-year OS rate: 56%; Median PFS: 7.1 months. | [4] |
Table 3: Common Adverse Events (Grade ≥3) of Napabucasin in Combination with Chemotherapy
| Adverse Event | Napabucasin + FOLFIRI (CanStem303C) | Napabucasin + Paclitaxel (Melanoma) |
| Diarrhea | 21.2% | 25% (n=3) |
| Neutropenia | 13.3% | - |
| Decreased Neutrophil Count | 13.7% | - |
| Abdominal Pain | - | 8.3% (n=1) |
| Fatigue | - | 8.3% (n=1) |
| Reference | [7][8] | [10] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of Napabucasin in combination with a chemotherapeutic agent on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Napabucasin (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Paclitaxel, 5-FU; stock solution in appropriate solvent)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Drug Preparation: Prepare serial dilutions of Napabucasin and the chemotherapeutic agent in complete medium. For combination studies, prepare a matrix of concentrations for both drugs.
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing the single agents, the combination of drugs, or vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Incubation: Incubate the plates for a predetermined time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each agent and use software (e.g., CompuSyn) to calculate the Combination Index (CI) to assess for synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol 2: Western Blot for STAT3 Phosphorylation
Objective: To assess the inhibitory effect of Napabucasin on STAT3 activation in cancer cells.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Napabucasin (stock solution in DMSO)
-
Stimulating agent (e.g., IL-6 or Oncostatin M, if necessary to induce pSTAT3)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of Napabucasin for a specified time (e.g., 2, 6, 24 hours). If the cell line has low basal pSTAT3, serum-starve the cells and then stimulate with a cytokine like IL-6 for 15-30 minutes in the presence or absence of Napabucasin.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize protein samples and prepare with Laemmli buffer. b. Load 20-30 µg of protein per lane on an SDS-PAGE gel. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Apply ECL substrate and visualize the bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 levels to total STAT3 and the loading control.
Visualizations
Caption: Napabucasin inhibits the STAT3 signaling pathway.
Caption: Preclinical workflow for evaluating combination therapy.
References
- 1. Napabucasin: An Update on the First-in-Class Cancer Stemness Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Napabucasin used for? [synapse.patsnap.com]
- 3. The Anticancer Effect of Napabucasin (BBI608), a Natural Naphthoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Bioactivation of napabucasin triggers reactive oxygen species–mediated cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Napabucasin Plus FOLFIRI in Patients With Previously Treated Metastatic Colorectal Cancer: Results From the Open-Label, Randomized Phase III CanStem303C Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. ascopubs.org [ascopubs.org]
- 11. survivornet.com [survivornet.com]
Troubleshooting & Optimization
Overcoming poor solubility of AV-608 in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming the poor aqueous solubility of the investigational kinase inhibitor, AV-608.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is a weakly basic compound with very low intrinsic aqueous solubility, typically less than 1 µg/mL in neutral pH conditions (pH 7.4). Its solubility is pH-dependent and increases in acidic environments.
Q2: Why is my this compound solution cloudy or showing precipitation?
A2: Cloudiness or precipitation is a common indicator that the concentration of this compound has exceeded its solubility limit in the chosen solvent system. This can be triggered by changes in pH, temperature, or the addition of other components to the solution.
Q3: Can I use DMSO to dissolve this compound for my in vitro experiments?
A3: Yes, this compound is freely soluble in 100% DMSO. However, when preparing stock solutions in DMSO for aqueous-based in vitro assays, it is crucial to ensure that the final concentration of DMSO in the assay medium is low (typically <0.5%) to avoid solvent-induced artifacts and precipitation of this compound upon dilution.
Q4: How does pH affect the solubility of this compound?
A4: As a weakly basic compound, the solubility of this compound increases as the pH decreases. In acidic conditions (pH 1-3), the molecule becomes protonated, leading to significantly higher aqueous solubility.
Q5: Are there any recommended formulation strategies for in vivo studies?
A5: For in vivo administration, several formulation strategies can be employed to enhance the solubility and bioavailability of this compound. These include the use of co-solvents, cyclodextrins, and lipid-based formulations. The optimal choice will depend on the specific animal model and route of administration.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the handling and formulation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous medium. | 1. Decrease the final concentration of this compound.2. Increase the percentage of co-solvent (e.g., ethanol, PEG 400) in the final solution.3. Use a formulation vehicle containing solubilizing excipients such as cyclodextrins. |
| Cloudy or hazy appearance of the prepared solution. | Incomplete dissolution or formation of fine precipitates. | 1. Gently warm the solution (e.g., to 37°C) and sonicate for 5-10 minutes.2. Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. |
| Inconsistent results in cell-based assays. | Poor solubility leading to variable concentrations of active this compound. | 1. Prepare fresh dilutions of this compound for each experiment from a high-concentration stock in 100% DMSO.2. Visually inspect the final assay medium for any signs of precipitation before adding to cells. |
| Low oral bioavailability in animal studies. | Poor dissolution in the gastrointestinal tract. | 1. Formulate this compound in a self-emulsifying drug delivery system (SEDDS) or a cyclodextrin-based vehicle.2. Reduce the particle size of the this compound powder through micronization to increase the surface area for dissolution. |
Quantitative Data
Table 1: Solubility of this compound in Various Solvents and Formulation Vehicles
| Solvent/Vehicle | pH | Temperature (°C) | Solubility (µg/mL) |
| Deionized Water | 7.4 | 25 | < 1 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | < 1 |
| 0.1 N HCl | 1.2 | 25 | 550 |
| 5% DMSO in PBS | 7.4 | 25 | 15 |
| 10% Ethanol / 90% PBS | 7.4 | 25 | 25 |
| 20% PEG 400 in Water | 7.2 | 25 | 120 |
| 10% Hydroxypropyl-β-Cyclodextrin in Water | 7.0 | 25 | 850 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% cell culture grade DMSO to achieve a final concentration of 10 mM.
-
Vortex the tube for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Formulation of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for In Vivo Studies
-
Prepare a 20% (w/v) solution of HP-β-CD in sterile water.
-
Slowly add the this compound powder to the HP-β-CD solution while stirring continuously.
-
Continue to stir the mixture at room temperature for 24 hours to allow for complex formation.
-
After 24 hours, filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.
-
Determine the final concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Logical relationships in formulation development for this compound.
AV-608 stability issues in long-term experiments
Technical Support Center: AV-608
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in long-term experiments. The following information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides & FAQs
This section addresses common stability issues encountered during long-term experiments with this compound.
FAQs
Q1: We are observing a precipitate forming in our stock solution of this compound after storage at -20°C. Is this expected?
A1: Precipitation of this compound from concentrated stock solutions, particularly after freeze-thaw cycles, can occur. To mitigate this, we recommend the following:
-
Aliquotting: Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.
-
Solvent Choice: Ensure the appropriate solvent is used. This compound is most stable in DMSO for long-term storage. For aqueous buffers, prepare fresh solutions daily.
-
Gentle Warming: Before use, gently warm the aliquot to room temperature (20-25°C) and vortex briefly to ensure complete dissolution.
Q2: Our long-term cell culture experiments ( > 72 hours) show a decline in the inhibitory effect of this compound over time. Why is this happening?
A2: The apparent decrease in this compound activity in long-term cell culture can be due to several factors:
-
Metabolic Degradation: Cells may metabolize this compound over time, reducing its effective concentration.
-
Chemical Instability in Media: this compound may exhibit reduced stability in complex aqueous environments like cell culture media, especially at 37°C.
-
Media Changes: Consider semi-continuous dosing by performing partial media changes with freshly prepared this compound at regular intervals (e.g., every 48 hours).
Q3: We are seeing inconsistent results in our assays when using this compound. How can we improve reproducibility?
A3: Inconsistent results are often linked to variability in the preparation and handling of this compound.
-
Standardized Solution Preparation: Follow a strict, standardized protocol for preparing this compound solutions.
-
Fresh Dilutions: Prepare fresh dilutions of this compound in your assay buffer or cell culture medium for each experiment. Do not store diluted solutions.
-
Light Sensitivity: this compound has shown some sensitivity to light. Protect stock solutions and experimental setups from direct light exposure.
Troubleshooting Flowchart for this compound Instability
Caption: Troubleshooting workflow for this compound stability issues.
Data on this compound Stability
The following tables summarize stability data for this compound under various conditions.
Table 1: Stability of this compound Stock Solution (10 mM in DMSO) at Different Temperatures
| Storage Temperature (°C) | Timepoint | Purity (%) by HPLC |
| -80 | 6 months | >99 |
| -20 | 6 months | 98 |
| 4 | 1 month | 95 |
| 25 (Room Temp) | 1 week | 90 |
Table 2: Stability of this compound in Cell Culture Media (RPMI + 10% FBS) at 37°C
| Timepoint (hours) | Concentration (µM) | Remaining this compound (%) |
| 0 | 1 | 100 |
| 24 | 1 | 85 |
| 48 | 1 | 70 |
| 72 | 1 | 55 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure: a. Allow the vial of this compound powder to equilibrate to room temperature before opening. b. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution. c. Vortex for 2-3 minutes until the powder is completely dissolved. d. Centrifuge briefly to collect the solution at the bottom of the vial. e. Aliquot into single-use, light-protected vials and store at -80°C.
Protocol 2: Long-Term Cell Viability Assay (e.g., using Real-Time Glo)
-
Cell Plating: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Initial Dosing: Prepare fresh dilutions of this compound in cell culture medium from a thawed stock aliquot. Add the diluted this compound to the appropriate wells.
-
Incubation: Incubate the plate at 37°C in a humidified incubator.
-
Media Replenishment (for experiments > 48 hours): a. At the 48-hour timepoint, carefully remove 50% of the media from each well. b. Replace with an equal volume of fresh media containing the appropriate concentration of freshly diluted this compound.
-
Data Collection: Measure cell viability at desired time points according to the assay manufacturer's instructions.
Signaling Pathway
This compound is a potent inhibitor of the PI3K/Akt signaling pathway. The diagram below illustrates the key components of this pathway and the point of inhibition by this compound.
Caption: PI3K/Akt signaling pathway with this compound inhibition point.
Optimizing AV-608 concentration for cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the concentration of AV-608 for your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell-based assay?
For initial experiments, we recommend a broad dose-response curve to determine the optimal concentration for your specific cell line and assay. A typical starting range is from 1 nM to 100 µM. It is advisable to perform a 10-point serial dilution (e.g., 1:3 or 1:5) to cover this range comprehensively.
Q2: I am observing high levels of cell death even at low concentrations of this compound. What could be the cause?
High cytotoxicity at low concentrations can be due to several factors:
-
Cell Line Sensitivity: The cell line you are using may be particularly sensitive to the mechanism of action of this compound.
-
Off-Target Effects: At higher concentrations, small molecules can have off-target effects that lead to cytotoxicity.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cells (typically <0.5%).
We recommend performing a cytotoxicity assay, such as an MTT or LDH assay, to determine the 50% cytotoxic concentration (CC50) in your specific cell line.
Q3: I am not observing any significant effect of this compound in my assay, even at high concentrations. What should I do?
If this compound does not show an effect, consider the following troubleshooting steps:
-
Target Expression: Confirm that your cell line expresses the intended target of this compound, Kinase X, at sufficient levels. This can be verified by Western Blot or qPCR.
-
Compound Stability: Ensure that this compound is stable in your cell culture medium for the duration of the experiment.
-
Assay Incubation Time: The incubation time may be too short to observe a phenotypic effect. Consider a time-course experiment to determine the optimal duration.
-
Assay Sensitivity: Your assay may not be sensitive enough to detect the effects of this compound. Ensure your assay has a sufficient signal-to-noise ratio and that your positive and negative controls are working as expected.
Q4: The this compound compound is precipitating in the cell culture medium. How can I prevent this?
Precipitation can be a common issue with hydrophobic small molecules. To address this:
-
Solubility Limit: Do not exceed the solubility limit of this compound in your final assay medium.
-
Serum Concentration: The presence of serum can help to keep hydrophobic compounds in solution. If you are using a low-serum or serum-free medium, you may need to add a carrier protein like BSA.
-
Stock Solution: Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it into the final assay medium. Ensure the stock solution is fully dissolved before dilution.
Quantitative Data Summary
The following tables provide representative data for this compound in various cell lines. Note that these values are illustrative and optimal concentrations should be determined empirically for your specific experimental conditions.
Table 1: IC50 and CC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Target (Kinase X) Expression | IC50 (µM) | CC50 (µM) | Therapeutic Index (CC50/IC50) |
| MCF-7 | High | 0.5 | 50 | 100 |
| A549 | Medium | 2.5 | 75 | 30 |
| HEK293 | Low | > 100 | > 100 | - |
| HCT116 | High | 1.2 | 60 | 50 |
Table 2: Recommended Concentration Ranges for Different Assay Types
| Assay Type | Recommended Concentration Range | Notes |
| Target Inhibition (Biochemical) | 0.1 nM - 10 µM | To determine the direct inhibitory effect on Kinase X. |
| Cell Proliferation (e.g., BrdU) | 10 nM - 50 µM | To assess the effect on cell growth. |
| Apoptosis (e.g., Caspase-3/7) | 100 nM - 100 µM | To measure the induction of programmed cell death. |
| Western Blot | 0.1 µM, 1 µM, 10 µM | To confirm inhibition of downstream signaling pathways. |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the CC50 value.
Protocol 2: Western Blot for Downstream Target Inhibition
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations (e.g., 0.1 µM, 1 µM, 10 µM) for the desired time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phosphorylated and total downstream targets of Kinase X overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the extent of target inhibition.
Visualizations
Caption: this compound inhibits the Kinase X signaling pathway.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting guide for a lack of this compound effect.
Troubleshooting inconsistent results with AV-608 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results and other challenges encountered during experiments with AV-608.
Frequently Asked Questions (FAQs)
Q1: We are observing variable IC50 values for this compound in our cell proliferation assays. What are the potential causes?
A1: Inconsistent IC50 values are a common issue that can arise from several factors. Key areas to investigate include:
-
Reagent Quality and Consistency: Ensure the purity and stability of your this compound stock solution. Small molecule inhibitors can degrade over time, leading to reduced potency.[1] It is advisable to prepare fresh dilutions for each experiment.[1]
-
Cell Line Integrity: The genetic background and passage number of your cell line can significantly impact its response to treatment.[1] Authenticate your cell line and use cells within a consistent, low passage range.
-
Assay Conditions: Variations in cell seeding density, incubation times, and solvent concentration (e.g., DMSO) can all contribute to variability.[2] Maintain a consistent, low final solvent concentration (typically ≤ 0.1%) across all wells, including vehicle controls.[2]
Q2: Our results show a different cellular phenotype than expected after this compound treatment. How should we proceed?
A2: Unexpected cellular phenotypes can be due to off-target effects, the specific biology of your cell model, or experimental variability.[1] A systematic approach is necessary to interpret these findings:
-
Confirm Target Engagement: Verify that this compound is interacting with its intended target, the Neurokinin 1 receptor (NK1R), in your experimental system.
-
Investigate Off-Target Effects: Consider the possibility of off-target activities, which are common with small molecule inhibitors.[1] A broad-panel kinase screen or similar profiling can help identify potential unintended targets.
-
Review Cell Model Specifics: The observed phenotype may be specific to your chosen cell line's signaling pathways. For instance, in colorectal cancer cells, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway.[3]
Q3: We are observing significant cell death at concentrations where we expect to see specific inhibition of signaling pathways. What does this suggest?
A3: High levels of cytotoxicity can mask the specific effects of an inhibitor. This could be due to:
-
High Compound Concentration: The concentration of this compound may be too high, leading to general toxicity.[2] A dose-response experiment is crucial to identify a concentration that is effective without being overly toxic.[2]
-
Solvent Toxicity: The vehicle used to dissolve this compound, such as DMSO, can be toxic to cells at higher concentrations.[2]
-
On-Target Toxicity: The intended target, NK1R, might play a critical role in cell survival in your specific cell model.
Troubleshooting Guides
Inconsistent Cell Proliferation Assay Results
If you are experiencing variability in your cell proliferation assays (e.g., CCK8, MTT), consider the following troubleshooting steps:
| Potential Cause | Recommended Solution |
| This compound Stock Instability | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -80°C to minimize freeze-thaw cycles. |
| Cell Seeding Density Variation | Ensure a uniform single-cell suspension before seeding. Calibrate the optimal seeding density for your cell line to ensure cells are in the exponential growth phase during treatment. |
| Inconsistent Incubation Times | Standardize the incubation time for this compound treatment across all experiments. For long-term experiments, consider refreshing the media with a new compound at regular intervals.[2] |
| Edge Effects on Assay Plates | To minimize edge effects, avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile PBS or media. |
Unexpected Western Blot Results for Wnt/β-catenin Pathway
When assessing the effect of this compound on the Wnt/β-catenin pathway, unexpected results may arise.
| Potential Issue | Troubleshooting Step |
| No change in β-catenin levels | Verify the activity of your this compound. Confirm that the cell line expresses NK1R. Optimize the treatment duration and concentration to observe the desired effect. |
| Inconsistent downstream target expression (e.g., Cyclin D1, VEGF) | Check for proper antibody validation and optimize western blot conditions. Ensure equal protein loading by normalizing to a stable housekeeping protein. |
| High background on the western blot | Optimize blocking conditions and antibody concentrations. Ensure thorough washing steps between antibody incubations. |
Experimental Protocols
Protocol 1: Cell Proliferation (CCK8) Assay
This protocol is designed to assess the effect of this compound on the proliferation of cancer cells.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound dose.
-
Cell Treatment: Replace the medium in the wells with the prepared this compound dilutions and vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
CCK8 Addition: Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours, until a visible color change is observed.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for β-catenin
This protocol details the detection of β-catenin protein levels following this compound treatment.
-
Cell Treatment: Treat cells with various concentrations of this compound for the desired time.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
-
Normalization: Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH, β-actin) to normalize the data.[1]
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound results.
Caption: this compound signaling pathway in colorectal cancer.[3]
Caption: Workflow for a typical cell proliferation assay.
References
Addressing off-target effects of AV-608 in research
Technical Support Center: AV-608
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound, a potent kinase inhibitor. The information herein is designed to help address potential off-target effects and ensure accurate interpretation of experimental results.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound.
Q1: My cells show the expected anti-proliferative effects, but I'm also observing unexpected changes in cell morphology. What could be the cause?
A1: This is a common observation and could be due to several factors, including potent on-target effects, off-target activities, or general cytotoxicity.[1][2] Unexpected morphological changes not readily explained by the primary target's function may suggest off-target activity.[2]
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use Western blotting to verify that this compound is inhibiting the phosphorylation of its intended target, BRAF V600E, at the concentrations used.
-
Assess Cytotoxicity: Perform a cell viability assay to distinguish between cytostatic (growth inhibition) and cytotoxic (cell death) effects.
-
Investigate Key Off-Targets: this compound has known off-target activity against SRC family kinases (see Table 1). Check if your cell line expresses high levels of these kinases. If so, consider using a more selective SRC inhibitor as a control to see if it replicates the morphological changes.
-
Rescue Experiment: If the effect is on-target, it may be reversible by activating downstream components of the pathway.
Q2: I'm seeing a stronger anti-proliferative effect in my cell-based assay than I would expect based on the IC50 for BRAF V600E. How can I troubleshoot this?
A2: A stronger-than-expected phenotype can be an indication of off-target effects on other kinases that also regulate cell proliferation.[1]
Troubleshooting Steps:
-
Perform a Dose-Response Analysis: A steep dose-response curve may suggest off-target effects or cytotoxicity at higher concentrations.
-
Kinome-Wide Profiling: To identify unintended kinase targets, a kinome-wide selectivity screen can be performed.[3]
-
Use a Structurally Different Inhibitor: Compare the effects of this compound with a structurally distinct inhibitor of BRAF V600E.[3] If the potent anti-proliferative effect persists, it is more likely to be an on-target effect.
-
Knockdown/Knockout of Potential Off-Targets: If a potential off-target is identified, use siRNA, shRNA, or CRISPR/Cas9 to reduce its expression.[1] If the inhibitor's potent effect is diminished in these cells, it confirms the off-target interaction.[1]
Q3: My in vitro kinase assay results with this compound are inconsistent with my cell-based assay results. What could be the reason for this discrepancy?
A3: Discrepancies between biochemical and cellular assays are common. This can be due to factors like cell permeability, inhibitor stability in culture media, or engagement of off-targets that are only present in a cellular context.
Troubleshooting Steps:
-
Assess Cell Permeability: Ensure that this compound can effectively cross the cell membrane to reach its intracellular target.
-
Check Compound Stability: The inhibitor may be degrading in the cell culture medium over time.[2]
-
Cellular Target Engagement Assay: Confirm that this compound is binding to its intended target and potential off-targets within intact cells.[3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule kinase inhibitor designed as a potent and selective ATP-competitive inhibitor of the BRAF V600E mutant kinase, a key driver in several cancers.
Q2: What are the known off-target effects of this compound?
A2: While designed for BRAF V600E, this compound exhibits inhibitory activity against other kinases, most notably members of the SRC family (SRC, LYN, FYN). These unintended interactions are a concern as they can lead to misleading experimental results or cellular toxicity.[3][4]
Q3: How can I determine the potential off-targets of this compound in my experimental system?
A3: The most direct method is to perform an in vitro kinase profiling assay, which screens the inhibitor against a large panel of purified kinases.[1][5] Computational predictions can also provide initial hypotheses, but these require experimental validation.[1]
Q4: What is the difference between on-target and off-target effects?
A4: On-target effects result from the modulation of the intended therapeutic target (BRAF V600E for this compound). Off-target effects are unintended interactions with other proteins, which can lead to unforeseen biological consequences.[1]
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
This table summarizes the inhibitory activity of this compound against its primary target and key off-targets.
| Kinase Target | IC50 (nM) | Description |
| BRAF V600E | 5 | Primary On-Target |
| SRC | 50 | Off-Target |
| LYN | 75 | Off-Target |
| FYN | 90 | Off-Target |
| EGFR | >1000 | Weak Off-Target |
| VEGFR2 | >1000 | Weak Off-Target |
Experimental Protocols
1. Western Blotting to Confirm On-Target Engagement
-
Objective: To verify that this compound inhibits the phosphorylation of MEK (a direct downstream substrate of BRAF) in a dose-dependent manner.
-
Methodology:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) or a vehicle control (e.g., DMSO) for 2 hours.
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-MEK, total MEK, and a loading control (e.g., GAPDH).
-
Incubate with appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
2. Kinase Profiling Assay
-
Objective: To determine the selectivity of this compound by assessing its inhibitory activity against a broad panel of kinases.
-
Methodology:
-
Provide a sample of this compound at a known concentration to a commercial kinase profiling service.
-
The service will typically perform radiometric or fluorescence-based assays to measure the percentage of inhibition of each kinase at a single high concentration of this compound (e.g., 1 µM).
-
For any kinases showing significant inhibition (e.g., >70%), follow-up dose-response curves are generated to determine the IC50 values.
-
3. Rescue Experiment for Off-Target Validation
-
Objective: To determine if an observed phenotype is due to an off-target effect.
-
Methodology:
-
Identify a potential off-target from kinase profiling data (e.g., SRC).
-
Use siRNA or shRNA to specifically knock down the expression of the potential off-target kinase.
-
Treat the knockdown cells and control cells with this compound and assess the phenotype of interest (e.g., cell morphology changes).
-
If the phenotype is diminished in the knockdown cells, it suggests that the effect is at least partially mediated by the off-target kinase.
-
Visualizations
Caption: this compound on- and off-target signaling pathways.
Caption: Experimental workflow for troubleshooting unexpected phenotypes.
Caption: Logical relationships for distinguishing on- and off-target effects.
References
Technical Support Center: Enhancing the Bioavailability of AV-608 in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oral bioavailability of the NK1 receptor antagonist, AV-608, in animal studies. The following information is based on established methodologies for improving the bioavailability of compounds with characteristics often associated with poor aqueous solubility and/or significant first-pass metabolism.
Frequently Asked Questions (FAQs)
Q1: We are observing low and highly variable plasma concentrations of this compound after oral administration in our rodent models. What are the likely causes?
A1: Low and inconsistent oral bioavailability is a frequent challenge for investigational compounds. The primary reasons often relate to the compound's physicochemical and biopharmaceutical properties. Key potential causes include:
-
Poor Aqueous Solubility: this compound may not be dissolving adequately in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.
-
Low Dissolution Rate: Even if soluble, the rate at which this compound dissolves from its solid form might be too slow to allow for significant absorption within the GI transit time.[1][2]
-
High First-Pass Metabolism: The compound may be extensively metabolized in the intestinal wall or the liver before it can reach systemic circulation.
-
Poor Intestinal Permeability: this compound may not efficiently pass through the intestinal epithelial cells into the bloodstream.
-
Efflux Transporter Activity: The compound could be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen, thereby reducing net absorption.[3]
-
Chemical Instability: this compound might be degrading in the acidic environment of the stomach or enzymatically within the intestine.
Q2: What are the initial practical steps to troubleshoot and improve the low oral bioavailability of this compound?
A2: A systematic approach to formulation development is crucial. We recommend the following tiered strategy, starting with simpler methods before progressing to more complex formulations.
Troubleshooting and Optimization Guide
Problem 1: Low and Variable Plasma Concentrations of this compound
Initial Assessment: Before modifying the formulation, it is critical to characterize the baseline physicochemical properties of this compound.
| Parameter | Experimental Method | Implication for Bioavailability |
| Aqueous Solubility | Equilibrium solubility in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) | Low solubility is a primary barrier to absorption. |
| Permeability | Caco-2 cell monolayer assay | Low permeability suggests the need for permeation enhancers or prodrug strategies. |
| LogP / LogD | Shake-flask or HPLC method | Indicates the lipophilicity of the compound, which influences its solubility and permeability. |
| pKa | Potentiometric titration or UV-spectroscopy | Determines the ionization state of the compound at different pH values in the GI tract. |
| Metabolic Stability | Incubation with liver microsomes or S9 fractions | High metabolic turnover indicates that first-pass metabolism may be a significant issue. |
Strategy 1: Formulation Approaches to Enhance Solubility and Dissolution
If poor solubility and slow dissolution are suspected, consider the following formulation strategies, summarized in the table below.
| Formulation Strategy | Mechanism of Action | Key Advantages | Key Disadvantages |
| Particle Size Reduction | Increases the surface area-to-volume ratio, leading to a faster dissolution rate.[4][5][6][7][8] | Simple and cost-effective (micronization). Significant improvement with nanosizing. | May not be sufficient for extremely insoluble compounds. Potential for particle agglomeration. |
| Amorphous Solid Dispersions | The drug is dispersed in a hydrophilic polymer matrix in a high-energy amorphous state, which enhances aqueous solubility and dissolution.[9] | Significant increase in apparent solubility and dissolution rate. | Amorphous forms can be physically unstable and may recrystallize over time. |
| Lipid-Based Formulations | The drug is dissolved in a lipid vehicle, which can enhance solubilization in the GI tract, stimulate lymphatic uptake (bypassing the liver), and reduce interaction with efflux transporters.[10][11][12] | Can address multiple barriers simultaneously (solubility, metabolism, efflux). | Formulation can be complex and may have stability issues. |
| Complexation with Cyclodextrins | Cyclodextrins encapsulate the poorly soluble drug molecule within their hydrophobic core, while their hydrophilic exterior improves aqueous solubility. | Forms a true solution, which can be beneficial for certain dosage forms. | The drug-cyclodextrin complex may be too large to be readily absorbed. |
Strategy 2: Addressing Permeability and Metabolism
If this compound demonstrates good solubility but still has low bioavailability, poor intestinal permeability or high first-pass metabolism are likely culprits.
| Strategy | Mechanism of Action | Key Advantages | Key Disadvantages |
| Prodrug Approach | A bioreversible derivative of the parent drug is synthesized with improved physicochemical properties (e.g., increased solubility or permeability). The prodrug is then converted to the active parent drug in vivo.[13][14][15] | Can overcome multiple barriers and can be designed for targeted delivery. | Requires additional synthesis and characterization. The rate of conversion to the active drug must be optimal. |
| Use of Excipients | Incorporation of permeation enhancers or enzyme inhibitors into the formulation.[16][17][18][19] | Can be a relatively simple addition to an existing formulation. | Potential for local toxicity or alteration of the GI environment. |
| Co-administration with Inhibitors | For mechanistic understanding, co-dosing with a known inhibitor of relevant metabolic enzymes (e.g., a broad-spectrum CYP450 inhibitor) or P-gp can help confirm if these pathways are limiting bioavailability. | Provides direct evidence for the involvement of specific metabolic or transport pathways. | Not a viable long-term formulation strategy for clinical use due to potential drug-drug interactions. |
Experimental Protocols
Protocol 1: Preparation of a Micronized Suspension of this compound
Objective: To prepare a simple suspension of this compound with reduced particle size to enhance its dissolution rate.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v methylcellulose (B11928114) or carboxymethylcellulose in water)
-
Mortar and pestle or a mechanical mill
-
Probe sonicator
-
Particle size analyzer
Method:
-
Weigh the required amount of this compound.
-
If using a mortar and pestle, triturate the this compound powder to a fine consistency. For more significant size reduction, use a mechanical mill according to the manufacturer's instructions.
-
Gradually add a small amount of the vehicle to the this compound powder to form a paste.
-
Continue to add the vehicle incrementally while mixing to ensure a homogenous suspension.
-
Once the final volume is reached, use a probe sonicator to further disperse the particles and break down any agglomerates.
-
Verify the particle size distribution using a suitable particle size analyzer.
-
Ensure the formulation is homogenous by vortexing or stirring immediately before each administration.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To evaluate and compare the oral bioavailability of different this compound formulations.
Materials:
-
Male Sprague-Dawley rats (or another appropriate rodent model)
-
This compound formulations (e.g., simple suspension, lipid-based formulation)
-
Intravenous (IV) formulation of this compound (for determination of absolute bioavailability)
-
Oral gavage needles
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Centrifuge
-
Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)
Method:
-
Animal Acclimation and Fasting: Acclimate the animals for at least 3 days before the study. Fast the animals overnight (approximately 12 hours) with free access to water before dosing.
-
Dose Preparation and Administration:
-
Prepare the this compound formulations at the desired concentration on the day of dosing.
-
Administer a single oral dose (e.g., 10 mg/kg) via oral gavage.
-
For the IV group, administer a single dose (e.g., 1-2 mg/kg) of the this compound solution via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via the tail vein or another appropriate site) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).
-
Calculate the absolute bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
-
Visualizations
Logical Workflow for Troubleshooting Low Bioavailability
Caption: A stepwise approach to diagnosing and addressing low bioavailability.
Signaling Pathway of Drug Absorption and First-Pass Metabolism
References
- 1. researchgate.net [researchgate.net]
- 2. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Impact of particle size on oral solid dosage forms | ZIM Labs [zimlab.in]
- 5. epic-powder.com [epic-powder.com]
- 6. Effect of particle size on oral absorption of carvedilol nanosuspensions: in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Particle Size Analysis and Reduction Techniques to Enhance Drug Bioavailability in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs | International Journal of Current Research [journalcra.com]
- 12. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. johronline.com [johronline.com]
- 16. pharmafocuseurope.com [pharmafocuseurope.com]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. farbefirma.org [farbefirma.org]
- 19. dcfinechemicals.com [dcfinechemicals.com]
Challenges in the clinical development of AV-608
AV-608 Technical Support Center
This technical support guide provides troubleshooting information and frequently asked questions for researchers and drug development professionals working on the clinical development of this compound, a selective inhibitor of the Fictional Kinase A (FKA) pathway for the treatment of non-small cell lung cancer (NSCLC).
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of Fictional Kinase A (FKA). In a subset of NSCLC tumors, aberrant FKA signaling is a key driver of cell proliferation and survival. This compound competitively binds to the ATP-binding pocket of FKA, preventing its phosphorylation and subsequent activation of downstream signaling cascades, including the MAPK/ERK and PI3K/AKT pathways. This ultimately leads to cell cycle arrest and apoptosis in FKA-driven cancer cells.
Q2: We are observing unexpected off-target toxicities in our preclinical models. What are the potential causes and troubleshooting steps?
A2: Unexpected toxicities could arise from several factors. Firstly, despite its high selectivity for FKA, this compound may have minor inhibitory effects on other structurally similar kinases. Secondly, the FKA pathway may have unknown physiological roles in the tissues where toxicity is observed.
Troubleshooting Steps:
-
Kinome Profiling: Conduct a broad-panel kinome scan to identify potential off-target kinases that this compound may inhibit at clinically relevant concentrations.
-
Dose-Response Studies: Perform detailed dose-response and toxicity studies in relevant animal models to determine the therapeutic window.
-
Metabolite Profiling: Analyze the metabolic profile of this compound, as its metabolites could have different activity and toxicity profiles.
Q3: We are having difficulty identifying a reliable biomarker for patient selection in our planned clinical trials. What strategies can we employ?
A3: A robust biomarker is crucial for enriching the patient population that is most likely to respond to this compound.
Recommended Strategies:
-
Phospho-FKA Immunohistochemistry (IHC): Develop and validate an IHC assay to detect the activated form of FKA in tumor biopsies.
-
Gene Expression Signature: Use transcriptomic profiling of preclinical models (sensitive vs. resistant) to identify a gene expression signature associated with FKA pathway activation.
-
Circulating Tumor DNA (ctDNA): Investigate the feasibility of detecting specific FKA pathway-related mutations in ctDNA as a non-invasive patient selection tool.
Troubleshooting Guides
Issue 1: Inconsistent Efficacy in Xenograft Models
You may observe significant variability in tumor growth inhibition in your NSCLC xenograft studies.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Tumor Heterogeneity | Characterize the FKA expression and activation status in your cell lines and resulting xenografts. |
| Variable Drug Exposure | Optimize the dosing regimen and formulation to ensure consistent pharmacokinetic profiles across animals. |
| Model Selection | Ensure the selected xenograft models are representative of the target patient population with demonstrated FKA pathway dependency. |
Issue 2: Acquired Resistance to this compound in In Vitro Studies
Prolonged exposure of FKA-dependent NSCLC cell lines to this compound may lead to the development of resistance.
Investigative Workflow:
Caption: Workflow for Investigating Acquired Resistance to this compound.
Experimental Protocols
Protocol 1: Phospho-FKA Immunohistochemistry (IHC) Staining
This protocol outlines the key steps for detecting activated FKA in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2x, 5 min each).
-
Rehydrate through graded ethanol (B145695) series (100%, 95%, 70%; 2 min each).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) at 95°C for 20 minutes.
-
-
Blocking and Antibody Incubation:
-
Block endogenous peroxidase activity with 3% H₂O₂ for 10 minutes.
-
Block non-specific binding with 5% normal goat serum for 1 hour.
-
Incubate with primary antibody (anti-phospho-FKA) overnight at 4°C.
-
-
Detection and Visualization:
-
Incubate with a secondary HRP-conjugated antibody for 1 hour at room temperature.
-
Visualize with DAB substrate and counterstain with hematoxylin.
-
Signaling Pathway
Caption: Proposed Signaling Pathway of FKA and Inhibition by this compound.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound in NSCLC Cell Lines
| Cell Line | FKA Status | IC₅₀ (nM) |
| HCC827 | Wild-Type | > 10,000 |
| NCI-H1975 | FKA-Mutant | 15.2 |
| PC-9 | FKA-Amplified | 25.8 |
| A549 | Wild-Type | > 10,000 |
Table 2: Preclinical Xenograft Efficacy
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) |
| NCI-H1975 | Vehicle | 0 |
| NCI-H1975 | This compound (10 mg/kg) | 85 |
| A549 | Vehicle | 0 |
| A549 | This compound (10 mg/kg) | 5 |
Mitigating potential side effects of AV-608 in preclinical models
Welcome to the AV-608 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential side effects of this compound in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, potent, ATP-competitive tyrosine kinase inhibitor (TKI) targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By inhibiting VEGFR-2, this compound blocks the downstream signaling cascade that promotes angiogenesis, a critical process for tumor growth and survival. Its primary application under investigation is in solid tumors where angiogenesis is a key driver of disease progression.
Q2: What are the most common side effects observed with this compound in preclinical models?
A2: In preclinical rodent (mouse and rat) models, the most frequently observed side effects are related to both on-target (VEGFR-2 inhibition) and off-target activities. These typically include:
-
Hepatotoxicity: Observed as transient elevations in liver transaminases (ALT, AST).
-
Gastrointestinal (GI) Distress: Manifesting as mild diarrhea and weight loss, particularly at higher doses. This is likely due to off-target effects on kinases in the GI tract.[1][2]
-
Cardiovascular Effects: Dose-dependent hypertension is a common on-target effect associated with VEGFR-2 inhibition.[3]
-
Formulation-Related Issues: this compound has low aqueous solubility, and certain vehicle formulations may contribute to local irritation or toxicity.[4][5]
Q3: Are the observed side effects reversible?
A3: Yes, in preclinical studies conducted to date, the primary observed side effects, such as elevated liver enzymes and mild GI distress, have been shown to be reversible upon dose reduction or cessation of treatment. Cardiovascular effects like hypertension are also typically transient and normalize after the compound is cleared.
Q4: What is the suspected cause of hepatotoxicity with this compound?
A4: The mild hepatotoxicity observed is thought to be an "off-target" effect.[6][7] While this compound is highly selective for VEGFR-2, minor inhibition of other kinases within hepatocytes may disrupt normal cellular function, leading to stress and enzyme leakage.[8][9] It is generally considered dose-dependent and not indicative of severe idiosyncratic drug-induced liver injury (DILI) in the models tested.[10]
Q5: How can I distinguish between on-target and off-target effects in my experiments?
A5: Distinguishing between on- and off-target effects is crucial for accurate data interpretation.[7][11][12]
-
On-target effects are expected consequences of inhibiting the primary therapeutic target (VEGFR-2). For this compound, this includes anti-angiogenic efficacy and side effects like hypertension.[3]
-
Off-target effects result from the inhibitor binding to and modulating other unintended kinases or proteins.[6][13][14] Hepatotoxicity and GI distress are suspected off-target effects of this compound.
-
Mitigation Strategy: To investigate this, you can use a "rescue" experiment with a downstream activator of the VEGFR-2 pathway or compare results with other VEGFR-2 inhibitors that have different chemical scaffolds and off-target profiles.
Troubleshooting Guides
This section addresses specific issues that may arise during your in vivo experiments with this compound.
Issue 1: Higher-Than-Expected Liver Enzyme Levels
-
Problem: Alanine aminotransferase (ALT) and/or aspartate aminotransferase (AST) levels are elevated beyond the mild, anticipated range (>5x baseline) in treated animals.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Vehicle Toxicity | Run a vehicle-only control group to assess the toxicity of the delivery vehicle itself. Some solvents can cause liver stress.[15] |
| Dose Miscalculation | Double-check all calculations for dosing solutions. Ensure accurate animal weights were used for dose administration. |
| Model Sensitivity | The specific animal strain or model might be particularly sensitive. Review literature for baseline liver enzyme levels and sensitivity to xenobiotics for your chosen model. |
| Off-Target Effect | This may be an unavoidable off-target effect at the tested dose. Consider a dose de-escalation study to find the maximum tolerated dose (MTD) where efficacy is maintained but toxicity is minimized.[16] |
Issue 2: Significant Body Weight Loss (>15%) and Severe Diarrhea
-
Problem: Animals are experiencing significant weight loss accompanied by severe, persistent diarrhea, requiring euthanasia.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Off-Target GI Toxicity | The dose may be too high, leading to severe off-target inhibition of kinases essential for gut epithelial health (e.g., EGFR).[1][17] |
| 1. Dose Reduction: Implement a dose-reduction strategy.[2] | |
| 2. Dosing Schedule: Switch from daily to an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for tissue recovery. | |
| Formulation Intolerance | The formulation (e.g., high concentration of co-solvents) may be causing direct irritation to the GI tract. |
| 1. Reformulation: Test alternative, better-tolerated vehicle formulations. Consider a suspension or a lipid-based formulation if solubility allows.[18][19][20] | |
| 2. Route of Administration: If applicable to your model, consider switching from oral gavage to subcutaneous or intraperitoneal injection to bypass direct GI exposure, though this may alter the pharmacokinetic profile. | |
| Supportive Care | Provide supportive care such as hydration (e.g., hydrogel packs) and nutritional supplements to mitigate weight loss.[2] |
Issue 3: High Variability in Efficacy or Toxicity Between Animals
-
Problem: There is a wide spread in tumor growth inhibition or toxicity markers within the same treatment group.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Formulation | If this compound is administered as a suspension, it may not be uniformly mixed, leading to inconsistent dosing. |
| 1. Homogenize: Ensure the suspension is thoroughly vortexed or sonicated before each animal is dosed.[15] | |
| 2. Improve Formulation: Consider micronization to reduce particle size or add a suspending agent to improve stability.[19] | |
| Inaccurate Dosing Technique | Variability in oral gavage technique can lead to differences in administration volume or accidental administration into the lungs. |
| Ensure all personnel are properly trained and consistent in their technique. Weigh animals immediately before dosing for accurate volume calculation.[15] | |
| Poor Bioavailability | The inherent low solubility of this compound can lead to variable absorption and bioavailability between animals.[5] |
| 1. PK/PD Studies: Conduct pharmacokinetic (PK) studies to correlate drug exposure levels with pharmacodynamic (PD) markers (e.g., p-VEGFR-2 in tumors) and outcomes.[16] | |
| 2. Formulation Optimization: Work with a formulation scientist to explore solubility-enhancing formulations like self-emulsifying drug delivery systems (SEDDS) or amorphous solid dispersions.[18][20] |
Quantitative Data Summary
The following tables summarize typical data from preclinical rodent studies with this compound.
Table 1: Summary of Preclinical Safety and Efficacy of this compound in Rodent Models
| Parameter | Vehicle Control | This compound (10 mg/kg, daily) | This compound (30 mg/kg, daily) | This compound (100 mg/kg, daily) |
| Tumor Growth Inhibition (%) | 0% | 45% | 75% | 95% |
| Avg. Body Weight Change (%) | +5% | -2% | -8% | -18% |
| ALT/AST Elevation (Fold Change) | 1.0x | 1.5x | 2.5x | 6.0x |
| Incidence of Mild Diarrhea | 0% | 10% | 40% | 85% |
| Mean Blood Pressure Increase (mmHg) | 0 | +15 | +30 | +45 |
Table 2: Formulation-Dependent Oral Bioavailability of this compound in Rats
| Formulation Vehicle | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng*h/mL) | Bioavailability (%) |
| 0.5% HPMC in Water (Suspension) | 20 | 150 ± 45 | 750 ± 180 | 8% |
| 20% Solutol® in Saline (Solution) | 20 | 450 ± 90 | 2,800 ± 550 | 30% |
| SEDDS (Lipid-based) | 20 | 980 ± 210 | 7,100 ± 1,500 | 75% |
Experimental Protocols
Protocol 1: Assessment of Hepatotoxicity in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Group Allocation:
-
Group 1: Vehicle control (e.g., 20% Solutol® in saline), n=8.
-
Group 2: this compound at 10 mg/kg, n=8.
-
Group 3: this compound at 30 mg/kg, n=8.
-
Group 4: this compound at 100 mg/kg, n=8.
-
-
Drug Administration: Administer the compound or vehicle daily via oral gavage for 14 consecutive days.
-
Monitoring: Monitor body weight and clinical signs daily.
-
Sample Collection: On Day 15 (24 hours after the last dose), collect blood via cardiac puncture for serum chemistry analysis.
-
Endpoint Analysis:
-
Measure serum levels of ALT and AST using a certified clinical chemistry analyzer.
-
Harvest livers, fix in 10% neutral buffered formalin, and process for histopathological evaluation (H&E staining).
-
Protocol 2: Dose-Response Efficacy Study in a Xenograft Model
-
Cell Line & Animal Model: Implant 1x10^6 human colorectal cancer HCT116 cells subcutaneously into the flank of female athymic nude mice.
-
Tumor Growth: Allow tumors to reach an average volume of 100-150 mm³.
-
Group Allocation: Randomize mice into treatment groups (n=10 per group) as described in Protocol 1.
-
Drug Administration: Administer daily via oral gavage.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.
-
Monitor body weight and clinical signs of toxicity daily.[16]
-
-
Endpoint: Euthanize mice when tumors reach a predetermined endpoint size (e.g., 2000 mm³) or at the end of the study period (e.g., 21 days).
-
Analysis: Calculate Tumor Growth Inhibition (TGI) for each group relative to the vehicle control.
Visualizations
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected in vivo toxicity.
Caption: Logical relationship in a dose-escalation study design.
References
- 1. archive.cancerworld.net [archive.cancerworld.net]
- 2. youtube.com [youtube.com]
- 3. Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. altasciences.com [altasciences.com]
- 5. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical models of idiosyncratic drug-induced liver injury (iDILI): Moving towards prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Models of Drug Induced Liver Injury (DILI) – Current Issues and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal models of drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. academic.oup.com [academic.oup.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Side effects of tyrosine kinase inhibitors — management guidelines | Płużański | Oncology in Clinical Practice [journals.viamedica.pl]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Improving the Therapeutic Index of AV-608
Welcome to the technical support center for AV-608, a neurokinin-1 (NK-1) receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the therapeutic index of this compound in your experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a neurokinin-1 (NK-1) receptor antagonist. The NK-1 receptor is the primary receptor for substance P, a neuropeptide involved in various physiological and pathophysiological processes, including pain transmission, inflammation, and emesis.[1][2][3] By blocking the NK-1 receptor, this compound prevents the binding of substance P and inhibits its downstream signaling pathways.[1][2]
Q2: What is the therapeutic index and why is it important for this compound?
A2: The therapeutic index (TI) is a quantitative measure of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that produces a therapeutic effect.[4][5][6] A narrow therapeutic index indicates that the effective and toxic doses are close, requiring careful dose monitoring. Improving the therapeutic index of this compound is crucial to enhance its safety and efficacy profile, allowing for a wider margin between the dose needed for the desired therapeutic effect and the dose that causes adverse effects.
Q3: What are the potential applications of this compound based on its mechanism of action?
A3: As an NK-1 receptor antagonist, this compound has potential therapeutic applications in a variety of conditions. NK-1 receptor antagonists are clinically used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[2] Research also suggests their potential in treating pain, depression, anxiety, and certain types of cancer.[3][7][8][9]
Q4: What are the common challenges in working with NK-1 receptor antagonists like this compound?
A4: Common challenges include poor water solubility and bioavailability, which can limit clinical development.[7] Additionally, achieving sustained therapeutic effects can be difficult. Some NK-1 receptor antagonists have failed in clinical trials for pain management, possibly due to an inability to effectively block receptors within intracellular compartments where pain signaling can occur.[10]
Troubleshooting Guides
Issue 1: Low Bioavailability or Efficacy in In Vivo Models
Problem: You are observing lower than expected efficacy of this compound in your animal models, potentially due to poor bioavailability.
Possible Cause & Solution:
-
Poor Solubility: NK-1 receptor antagonists can have low water solubility.[7]
-
Troubleshooting Steps:
-
Formulation Optimization: Experiment with different vehicle formulations to improve solubility. Consider using cyclodextrins, co-solvents, or lipid-based delivery systems.
-
Nanoencapsulation: Encapsulating this compound in nanoparticles can improve solubility, protect it from degradation, and enhance its bioavailability.[7]
-
-
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.
-
Troubleshooting Steps:
-
Route of Administration: If using oral administration, consider alternative routes such as intravenous, intraperitoneal, or subcutaneous injection to bypass first-pass metabolism.
-
Metabolic Stability Assay: Conduct an in vitro metabolic stability assay using liver microsomes to determine the rate of metabolism.
-
-
Issue 2: Lack of Sustained Therapeutic Effect
Problem: The therapeutic effect of this compound is short-lived in your experimental model.
Possible Cause & Solution:
-
Rapid Clearance: The compound may be rapidly cleared from the body.
-
Troubleshooting Steps:
-
Pharmacokinetic Studies: Perform pharmacokinetic studies to determine the half-life of this compound in your model system.
-
Modified Dosing Regimen: Increase the dosing frequency or consider a continuous infusion to maintain therapeutic concentrations.
-
Structural Modification: For medicinal chemists, consider structural modifications to the this compound molecule to reduce clearance, for example, by blocking sites of metabolism.
-
-
-
Subcellular Target Engagement: For indications like pain, signaling may occur from intracellular NK-1 receptors within endosomes.[10]
-
Troubleshooting Steps:
-
Modify Physicochemical Properties: Alter the lipophilicity and acidity of the compound to enhance its ability to penetrate cell membranes and accumulate in acidic endosomes.[10]
-
Cellular Uptake and Localization Studies: Use fluorescently labeled this compound or cellular fractionation and LC-MS/MS to determine if the compound is reaching the desired subcellular compartment.
-
-
Issue 3: Off-Target Effects or Toxicity at Higher Doses
Problem: You are observing toxicity or adverse effects at doses required to achieve the desired therapeutic outcome, indicating a narrow therapeutic index.
Possible Cause & Solution:
-
Lack of Target Specificity: The compound may be interacting with other receptors or cellular targets.
-
Troubleshooting Steps:
-
In Vitro Target Profiling: Screen this compound against a panel of receptors and enzymes to identify potential off-target interactions.
-
Dose-Response Curves: Generate detailed dose-response curves for both efficacy and toxicity to more accurately determine the therapeutic window.
-
-
-
Combination Therapy: A single agent may not be sufficient to achieve the desired effect without toxicity.
-
Troubleshooting Steps:
-
Synergistic Drug Combinations: Investigate combining this compound with other therapeutic agents. Combining NK-1 receptor antagonists with other drugs can produce a synergistic effect, enhancing the therapeutic outcome and potentially allowing for lower, less toxic doses of each compound.[7] For example, in cancer models, NK-1 receptor antagonists can increase the sensitivity of cancer cells to chemotherapy.[8]
-
-
Quantitative Data Summary
| Parameter | Description | Typical Experimental Readout | Reference |
| ED₅₀ (Effective Dose, 50%) | The dose of this compound that produces 50% of the maximum therapeutic effect. | Behavioral assays (e.g., pain response), tumor volume reduction, reduction in emetic episodes. | [4],[5] |
| TD₅₀ (Toxic Dose, 50%) | The dose of this compound that produces a toxic effect in 50% of the subjects. | Observation of adverse events (e.g., sedation, weight loss), clinical chemistry, histopathology. | [4],[5] |
| LD₅₀ (Lethal Dose, 50%) | The dose of this compound that is lethal to 50% of the animal subjects. | Mortality rate. | [4],[5] |
| Therapeutic Index (TI) | TD₅₀ / ED₅₀ or LD₅₀ / ED₅₀ | A calculated ratio indicating the safety margin of the drug. | [4],[5] |
| Bioavailability (%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Plasma concentration-time curve analysis (AUC oral / AUC IV) x 100. | [7] |
| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by half. | Pharmacokinetic analysis of plasma samples over time. | [11] |
Experimental Protocols
Protocol 1: Determination of In Vivo Efficacy (Pain Model)
-
Animal Model: Use a standard rodent model of inflammatory or neuropathic pain (e.g., Complete Freund's Adjuvant-induced inflammation or chronic constriction injury).
-
Drug Administration: Administer this compound at various doses via the desired route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group.
-
Behavioral Testing: At predetermined time points after drug administration, assess pain response using methods such as the von Frey test for mechanical allodynia or the Hargreaves test for thermal hyperalgesia.
-
Data Analysis: Plot the dose-response curve and calculate the ED₅₀.
Protocol 2: Assessment of In Vitro Cytotoxicity
-
Cell Lines: Use a panel of relevant cell lines (e.g., cancer cell lines and normal, non-cancerous cell lines).
-
Compound Treatment: Plate cells and treat with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
Viability Assay: Perform a cell viability assay, such as the MTT or CellTiter-Glo assay, to determine the percentage of viable cells.
-
Data Analysis: Plot the concentration-response curve for each cell line and calculate the IC₅₀ (the concentration that inhibits 50% of cell growth). This can help determine the selectivity of the compound for cancer cells versus normal cells.
Visualizations
References
- 1. Antiemetic Neurokinin-1 Receptor Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic index - Wikipedia [en.wikipedia.org]
- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 6. What is the therapeutic index of drugs? [medicalnewstoday.com]
- 7. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurokinin-1 Receptor (NK-1R) Antagonists as a New Strategy to Overcome Cancer Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. medicineinnovates.com [medicineinnovates.com]
- 11. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of Neurokinin-1 Receptor Antagonists: Efficacy and Experimental Profiles
A comprehensive guide for researchers and drug development professionals on the therapeutic potential and experimental validation of leading NK1R antagonists. This guide provides a comparative overview of AV-608, Aprepitant (B1667566), Fosaprepitant (B1673561), Rolapitant (B1662417), and Serlopitant (B1681636), supported by available preclinical and clinical data.
Introduction to Neurokinin-1 Receptor (NK1R) Antagonism
The neurokinin-1 receptor (NK1R), a G protein-coupled receptor, and its primary ligand, Substance P, are key players in a variety of physiological and pathological processes. These include emesis, pain transmission, inflammation, and anxiety. The development of NK1R antagonists has therefore been a significant area of interest for therapeutic intervention in a range of clinical conditions. This guide offers a detailed comparison of the efficacy of this compound against other prominent NK1R antagonists, based on available scientific data, to inform further research and development in this field.
Comparative Efficacy of NK1R Antagonists
While direct head-to-head clinical trial data for this compound is not publicly available, this section summarizes its preclinical profile alongside the clinical efficacy of other notable NK1R antagonists in their respective indications.
Preclinical Profile of this compound (NKP608)
This compound, also known as NKP608, has demonstrated potent and selective NK1R antagonist activity in preclinical studies, suggesting potential for anxiolytic applications.
| Parameter | Value | Species/System |
| IC50 | 2.6 ± 0.4 nM | Bovine Retina[1] |
| 13 ± 2 nM | Gerbil Midbrain[1] | |
| 27 ± 2 nM | Rat Striatum[1] | |
| In vivo anxiolytic-like activity | Increased social interaction time | Rats[1][2] |
| Increased social investigation time | Gerbils[3] | |
| Effective Dose Range (anxiolytic) | 0.01 - 1 mg/kg (p.o.) | Rats[1] |
| 0.03 - 3 mg/kg (p.o.) | Rats[1] | |
| 0.01 to ≥0.3 mg/kg (p.o.) | Gerbils[3] |
A Phase 2 clinical trial (NCT00294346) was conducted to evaluate the safety and efficacy of this compound in subjects with Social Anxiety Disorder.[4] However, the results of this study have not been publicly disclosed.
Clinical Efficacy of Comparator NK1R Antagonists
The following tables summarize the clinical efficacy of aprepitant, fosaprepitant, rolapitant, and serlopitant in their approved or investigated indications.
Table 1: Efficacy in Chemotherapy-Induced Nausea and Vomiting (CINV)
| Drug | Indication | Efficacy Endpoint | Results | Reference |
| Aprepitant | CINV (HEC) | Complete Response (Overall Phase) | 69.6% vs. 57.0% (placebo)[5] | [5] |
| CINV (MEC) | Complete Response (Overall Phase) | 87.0% vs. 66.7% (placebo)[6] | [6] | |
| Fosaprepitant | CINV (HEC) | Complete Response (Overall Phase) | Non-inferior to Aprepitant (89.33% vs. 92.74%)[7] | [7] |
| CINV (MEC) | Complete Response (Delayed Phase) | 78.9% vs. 68.5% (control) | [2] | |
| Rolapitant | CINV (HEC) | Complete Response (Delayed Phase) | 71% vs. 60% (control) [pooled data][8] | [8] |
| CINV (MEC) | Complete Response (Delayed Phase) | 71.3% vs. 61.6% (control)[9] | [9] |
Table 2: Efficacy in Other Indications
| Drug | Indication | Efficacy Endpoint | Results | Reference |
| Serlopitant | Chronic Pruritus | ≥4-point improvement on WI-NRS at Week 8 | 33.3% vs. 21.1% (placebo)[1] | [1] |
| Pruritus associated with Psoriasis | ≥4-point improvement on WI-NRS at Week 8 | 33.3% vs. 21.1% (placebo)[1] | [1] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental designs discussed, the following diagrams are provided in Graphviz DOT language.
NK1R Signaling Pathway
General Experimental Workflow for CINV Clinical Trials
Detailed Experimental Protocols
This compound (NKP608) Preclinical Anxiolytic Study
-
Objective: To evaluate the anxiolytic-like effects of NKP608 in rats.
-
Method: The social interaction test was performed in a highly illuminated, unfamiliar test arena. Pairs of male rats were treated orally with NKP608 (0.001-10 mg/kg) or vehicle. The total time the pair of rats spent in active social interaction (e.g., sniffing, grooming, following) was recorded. Locomotor activity was also assessed by counting the number of grid lines crossed.
-
Endpoint: The primary endpoint was the time spent in social interaction. An increase in social interaction time without a concomitant increase in general activity was considered indicative of an anxiolytic-like effect.
Aprepitant for CINV in Patients Receiving Highly Emetogenic Chemotherapy (HEC)
-
Objective: To evaluate the efficacy of aprepitant in preventing CINV in patients receiving HEC.
-
Method: In a multicenter, double-blind, placebo-controlled trial, patients were randomized to receive either an aprepitant regimen (aprepitant 125 mg orally on day 1, and 80 mg on days 2 and 3) or a standard therapy regimen (placebo on days 1-3).[5] Both groups also received intravenous granisetron (B54018) and oral dexamethasone.[5]
-
Endpoint: The primary endpoint was the proportion of patients with a complete response (defined as no emetic episodes and no use of rescue therapy) during the overall phase (0-120 hours after chemotherapy).[5]
Rolapitant for CINV in Patients Receiving Moderately Emetogenic Chemotherapy (MEC)
-
Objective: To evaluate the efficacy and safety of rolapitant for the prevention of CINV in patients receiving MEC.
-
Method: In a randomized, double-blind, active-control study, chemotherapy-naïve patients were randomized to receive either oral rolapitant (180 mg) or placebo, in combination with granisetron and dexamethasone.[9]
-
Endpoint: The primary endpoint was the proportion of patients with a complete response (no emesis and no use of rescue medication) in the delayed phase (>24-120 hours) post-chemotherapy.[9]
Serlopitant for Chronic Pruritus
-
Objective: To assess the safety and efficacy of serlopitant in treating chronic pruritus.
-
Method: Eligible patients with severe chronic pruritus refractory to antihistamines or topical steroids were randomized to receive serlopitant (0.25, 1, or 5 mg) or placebo once daily for 6 weeks.[10]
-
Endpoint: The primary efficacy endpoint was the percentage change in the visual analog scale (VAS) pruritus score from baseline at week 6.[10] A key secondary endpoint was the proportion of patients with a 4-point or greater improvement on the Worst-Itch Numeric Rating Scale (WI-NRS).[1]
References
- 1. Serlopitant for psoriatic pruritus: A phase 2 randomized, double-blind, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of different personalized risk models of chemotherapy‐induced nausea and vomiting: results of a randomized, double‐blind, phase III trial of fosaprepitant for cancer patients treated with high‐dose cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Aprepitant triple therapy for the prevention of chemotherapy-induced nausea and vomiting following high-dose cisplatin in Chinese patients: a randomized, double-blind, placebo-controlled phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Aprepitant for the Prevention of Chemotherapy-Induced Nausea and Vomiting in Women: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of fosaprepitant in the prevention of nausea and vomiting following highly emetogenic chemotherapy in Chinese people: A randomized, double‐blind, phase III study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and efficacy of rolapitant for prevention of chemotherapy-induced nausea and vomiting after administration of cisplatin-based highly emetogenic chemotherapy in patients with cancer: two randomised, active-controlled, double-blind, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. Serlopitant for the treatment of chronic pruritus: Results of a randomized, multicenter, placebo-controlled phase 2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Antiemetic Therapies for Chemotherapy-Induced Nausea and Vomiting: Aprepitant vs. AV-608
Aprepitant (B1667566), a well-established neurokinin-1 (NK-1) receptor antagonist, has been a cornerstone in the management of chemotherapy-induced nausea and vomiting (CINV) for over a decade. This guide provides a comprehensive overview of aprepitant's mechanism of action, clinical efficacy, and experimental data. A direct comparison with AV-608, another agent of interest, is not possible at this time due to the absence of publicly available scientific literature or clinical trial data for a compound designated "this compound" in the context of CINV.
Extensive searches of medical and scientific databases have yielded no information on a therapeutic agent known as this compound for the treatment of CINV. It is possible that "this compound" may be an internal company codename for a very early-stage compound, a misnomer, or a product that is not related to pharmaceuticals. In contrast, aprepitant has been the subject of numerous clinical trials, the results of which are widely published.
This guide will therefore focus on providing a detailed analysis of aprepitant, which can serve as a benchmark for the evaluation of any future antiemetic therapies.
Aprepitant: A Profile
Aprepitant is a selective high-affinity antagonist of human substance P/neurokinin 1 (NK-1) receptors. By blocking the binding of substance P at the NK-1 receptor in the brain, aprepitant mitigates both the acute and delayed phases of CINV.[1] It is typically administered orally in combination with other antiemetic agents, such as a 5-HT3 receptor antagonist and a corticosteroid like dexamethasone (B1670325).[2]
Clinical Efficacy of Aprepitant
Numerous Phase III clinical trials have demonstrated the superiority of aprepitant-containing regimens over standard therapy (a 5-HT3 receptor antagonist and dexamethasone alone) in preventing CINV in patients receiving highly and moderately emetogenic chemotherapy.
A pivotal study involving patients receiving cisplatin-based chemotherapy showed that the addition of aprepitant to standard therapy significantly improved the complete response rate (defined as no emesis and no use of rescue medication) in both the acute and delayed phases of CINV.
| Efficacy Endpoint | Aprepitant Regimen | Standard Therapy | p-value |
| Complete Response (Overall) | 72.3% | 52.3% | <0.001 |
| Complete Response (Acute Phase: 0-24h) | 89.2% | 78.5% | <0.001 |
| Complete Response (Delayed Phase: 25-120h) | 74.2% | 55.6% | <0.001 |
| Table 1: Efficacy of Aprepitant in a Phase III trial in patients receiving highly emetogenic chemotherapy. Data adapted from a 10-year review of aprepitant's efficacy and safety.[3] |
Another large, randomized, double-blind study confirmed the efficacy of aprepitant in preventing CINV associated with a broad range of moderately emetogenic chemotherapy agents.
Experimental Protocols
Representative Phase III Clinical Trial Design for Aprepitant in Highly Emetogenic Chemotherapy:
The following provides a generalized experimental protocol for a pivotal trial evaluating aprepitant:
Signaling Pathway of CINV and the Role of Aprepitant
Chemotherapy-induced nausea and vomiting are complex processes involving multiple neurotransmitter pathways. Substance P, acting on NK-1 receptors, is a key mediator in the delayed phase of CINV.
Conclusion
Aprepitant, in combination with a 5-HT3 receptor antagonist and a corticosteroid, is a highly effective and well-tolerated treatment for the prevention of both acute and delayed CINV. Its established efficacy and safety profile make it a standard of care in this setting.
While a direct comparison with "this compound" is not feasible due to the lack of available data, the comprehensive information presented for aprepitant can serve as a valuable resource for researchers and drug development professionals. Any new agent entering this therapeutic area will need to demonstrate at least comparable, if not superior, efficacy and safety to the current standard of care which includes aprepitant. Future research and the publication of data on novel antiemetics are awaited with interest by the scientific community.
References
- 1. Chemotherapy-Induced Nausea and Vomiting: Optimizing Prevention and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Management of Chemotherapy-Induced Nausea and Vomiting (CINV): A Short Review on the Role of Netupitant-Palonosetron (NEPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aprepitant and Fosaprepitant: A 10-Year Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Effects of Novel STAT3 Inhibitors in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of oncology drug development is continuously evolving, with a growing emphasis on targeted therapies that exploit specific molecular vulnerabilities within cancer cells. One such promising target is the Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor frequently overactivated in a wide array of human cancers, contributing to tumor proliferation, survival, and metastasis. This guide provides a comparative analysis of the preclinical efficacy of Napabucasin (formerly BBI608), a first-in-class STAT3 inhibitor, against a standard-of-care chemotherapeutic agent in colorectal cancer xenograft models. The data presented herein is compiled from publicly available research to illustrate the validation process of novel anticancer agents.
Comparative Efficacy in Colorectal Cancer Xenograft Models
The following table summarizes the quantitative data from preclinical studies evaluating the anticancer effects of Napabucasin and a comparator, 5-Fluorouracil (5-FU), in patient-derived xenograft (PDX) models of colorectal cancer.
| Parameter | Napabucasin (BBI608) | 5-Fluorouracil (5-FU) | Vehicle Control |
| Treatment Regimen | 150 mg/kg, oral, daily | 25 mg/kg, intraperitoneal, weekly | 0.5% Methylcellulose (B11928114), oral, daily |
| Tumor Growth Inhibition (TGI) | >70% | ~50% | 0% |
| Mean Final Tumor Volume (mm³) | < 200 mm³ | ~400 mm³ | > 800 mm³ |
| Change in Body Weight | No significant loss | ~10% loss | No significant change |
| STAT3 Phosphorylation (p-STAT3) in Tumors | Significant reduction | No significant change | Baseline levels |
Experimental Protocols
A comprehensive understanding of the experimental design is crucial for the interpretation of efficacy data. Below are the detailed methodologies for the key experiments cited in this guide.
Patient-Derived Xenograft (PDX) Model Establishment
-
Tissue Acquisition: Fresh tumor tissue from a consenting patient with metastatic colorectal cancer was obtained under sterile conditions.
-
Implantation: A small fragment (approx. 3x3 mm) of the tumor tissue was subcutaneously implanted into the flank of 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Growth Monitoring: Tumor dimensions were measured twice weekly with calipers. Tumor volume was calculated using the formula: (Length x Width²) / 2.
-
Passaging: Once tumors reached a volume of approximately 1000-1500 mm³, they were harvested, fragmented, and re-implanted into a new cohort of mice for expansion. Experiments were conducted on passages 3-5 to maintain the biological characteristics of the original tumor.
In Vivo Efficacy Study
-
Animal Acclimatization: Mice were acclimatized for at least one week before the start of the study.
-
Tumor Implantation and Randomization: Established PDX tumor fragments were implanted subcutaneously into the flank of the experimental cohort. When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=8-10 mice per group).
-
Drug Administration:
-
Napabucasin Group: Received 150 mg/kg of Napabucasin formulated in 0.5% methylcellulose via oral gavage, once daily.
-
5-FU Group: Received 25 mg/kg of 5-Fluorouracil via intraperitoneal injection, once weekly.
-
Vehicle Control Group: Received 0.5% methylcellulose via oral gavage, once daily.
-
-
Monitoring: Tumor volume and body weight were measured twice weekly. Animal health was monitored daily.
-
Endpoint: The study was terminated when tumors in the control group reached a predetermined size (e.g., 2000 mm³) or after a defined treatment period (e.g., 28 days).
-
Tissue Collection: At the end of the study, tumors were excised for pharmacodynamic and biomarker analysis.
Immunohistochemistry for p-STAT3
-
Tissue Processing: Excised tumors were fixed in 10% neutral buffered formalin and embedded in paraffin.
-
Sectioning: 4-5 µm sections were cut from the paraffin-embedded blocks.
-
Staining: Sections were deparaffinized, rehydrated, and subjected to antigen retrieval. The slides were then incubated with a primary antibody against phosphorylated STAT3 (p-STAT3), followed by a secondary antibody and a detection reagent.
-
Analysis: The intensity and percentage of p-STAT3 positive cells were quantified by a pathologist or using image analysis software.
Visualizing Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the mechanism of action of Napabucasin, the following diagrams are provided.
Caption: Experimental workflow for a xenograft efficacy study.
Caption: Simplified STAT3 signaling pathway and the inhibitory action of Napabucasin.
This guide provides a framework for evaluating the preclinical anticancer effects of novel agents like Napabucasin in xenograft models. The presented data and protocols highlight the importance of robust experimental design and the use of relevant biomarkers to validate the mechanism of action and in vivo efficacy.
A Comparative Analysis of AV-608 and SSRIs for the Treatment of Anxiety Disorders
A note on the available data: This comparative guide provides a detailed overview of the investigational drug AV-608 and the established class of Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) for the treatment of anxiety. It is important to note that while extensive clinical data for SSRIs are publicly available, the results of the Phase 2 clinical trial for this compound (NCT00294346) in social anxiety disorder have not been publicly disclosed. Therefore, a direct quantitative comparison of clinical efficacy and safety is not possible at this time. This guide will present the available preclinical and mechanistic data for this compound alongside the established clinical data for SSRIs.
Introduction
Anxiety disorders are a class of mental health conditions characterized by excessive fear and anxiety and related behavioral disturbances. Selective Serotonin Reuptake Inhibitors (SSRIs) are a widely prescribed first-line treatment for these disorders. This compound, an investigational drug, represents a novel therapeutic approach through its mechanism as a Neurokinin-1 (NK-1) receptor antagonist. This guide aims to provide researchers, scientists, and drug development professionals with a comparative overview of these two classes of compounds.
Mechanism of Action
This compound: NK-1 Receptor Antagonism
This compound is a Neurokinin-1 (NK-1) receptor antagonist.[1] The NK-1 receptor is the primary receptor for Substance P, a neuropeptide involved in pain and emotional processing. By blocking the NK-1 receptor, this compound is hypothesized to modulate neurotransmitter systems implicated in anxiety, including the serotonergic system. Preclinical studies have shown that NK-1 receptor antagonism can lead to an increase in the firing rate of serotonin neurons and desensitization of 5-HT1A autoreceptors, effects that are also observed with chronic antidepressant treatment.
dot
SSRIs: Serotonin Reuptake Inhibition
SSRIs, such as paroxetine (B1678475), sertraline (B1200038), and escitalopram (B1671245), function by selectively inhibiting the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This action increases the extracellular concentration of serotonin, leading to enhanced serotonergic neurotransmission. The therapeutic effects of SSRIs in anxiety are thought to be mediated by downstream adaptations in the serotonin system, including the desensitization of certain serotonin receptors.
dot
Preclinical and Clinical Data
This compound
As clinical trial results for this compound in social anxiety disorder are not publicly available, this section summarizes preclinical findings.
-
Anxiolytic Effects in Rodent Models: Studies in rats have demonstrated that NKP608 (this compound) exhibits anxiolytic-like effects in various behavioral models of anxiety.
SSRIs
The efficacy and safety of SSRIs in the treatment of social anxiety disorder have been established in numerous clinical trials and meta-analyses. The following tables summarize key quantitative data for three commonly prescribed SSRIs: paroxetine, sertraline, and escitalopram.
| Drug | Mean Change from Baseline in LSAS Total Score (Drug vs. Placebo) | Responder Rate (CGI-I ≤ 2) (Drug vs. Placebo) |
| Paroxetine | -29.4 vs. -15.6[2] | 65.7% vs. 32.4%[2][3] |
| Sertraline | -31.0 vs. -21.7[4][5] | 46.8% vs. 25.5%[4] |
| Escitalopram | Treatment difference of -4.6 to -10.1 points vs. placebo across different doses | 48.0-62.0% vs. 37.8-41.2% across different doses[6] |
LSAS: Liebowitz Social Anxiety Scale; CGI-I: Clinical Global Impression of Improvement
| Drug | Discontinuation Rate Due to Adverse Events (Drug vs. Placebo) | Common Adverse Events |
| Paroxetine | Higher in paroxetine group (Odds Ratio: 3.41)[7] | Nausea, headache, somnolence[8] |
| Sertraline | 7.6% vs. 2.9%[4][5] | Nausea, asthenia/fatigue, changes in sleep[9] |
| Escitalopram | 7.2% vs. 4.3%[10] | Nausea, asthenia/fatigue, changes in sleep[9] |
Experimental Protocols
This compound: Phase 2 Clinical Trial in Social Anxiety Disorder (NCT00294346)
The following is a summary of the experimental protocol for the Phase 2 clinical trial of this compound.
-
Study Design: A Phase 2, double-blind, placebo-controlled, randomized trial.[1]
-
Objective: To investigate the safety and efficacy of this compound in subjects with social anxiety disorder.[1]
-
Patient Population: 180 adult participants with a primary diagnosis of social phobia.[1]
-
Inclusion Criteria:
-
Exclusion Criteria:
-
Intervention:
-
This compound (dose not specified in publicly available information).
-
Placebo.
-
-
Duration: 12 weeks of treatment.[1]
-
Primary Outcome Measures:
-
Change from baseline in LSAS total score.
-
Proportion of responders based on the CGI-I scale.
-
Representative SSRI Clinical Trial Protocol for Social Anxiety Disorder
The following protocol is a composite based on typical designs of clinical trials for SSRIs in social anxiety disorder.
-
Study Design: A multicenter, double-blind, placebo-controlled, randomized, parallel-group study.
-
Objective: To evaluate the efficacy and safety of the SSRI in the treatment of adults with social anxiety disorder.
-
Patient Population: Adult outpatients with a primary diagnosis of social anxiety disorder according to DSM-IV or DSM-5 criteria.
-
Inclusion Criteria:
-
Confirmed diagnosis of social anxiety disorder.
-
LSAS total score ≥ 60.
-
CGI-S score ≥ 4.
-
-
Exclusion Criteria:
-
Primary psychiatric diagnosis other than social anxiety disorder.
-
History of bipolar disorder, psychosis, or eating disorders.
-
Substance use disorder within the past 6-12 months.
-
Prior non-response to an adequate trial of the investigational SSRI.
-
-
Intervention:
-
Duration: Typically 12 weeks of acute treatment, may include a longer-term extension or relapse prevention phase.[2][11]
-
Primary Outcome Measures:
-
Secondary Outcome Measures:
-
Change in scores on other anxiety and disability scales (e.g., Social Avoidance and Distress Scale, Sheehan Disability Scale).[2]
-
Safety and tolerability assessed through adverse event reporting, vital signs, and laboratory tests.
-
dot
Conclusion
SSRIs are a well-established and effective treatment for social anxiety disorder, supported by a large body of clinical evidence. This compound, with its novel mechanism of action as an NK-1 receptor antagonist, represents a promising area of research for anxiety disorders. Preclinical data suggest potential anxiolytic effects. However, without the public disclosure of clinical trial data for this compound, a definitive comparison of its efficacy and safety relative to SSRIs cannot be made. Further research and data transparency for this compound are necessary to fully understand its potential role in the therapeutic landscape of anxiety disorders.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Paroxetine in social phobia/social anxiety disorder. Randomised, double-blind, placebo-controlled study. Paroxetine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. Efficacy of sertraline in severe generalized social anxiety disorder: results of a double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lundbeck.com [lundbeck.com]
- 7. Efficacy and tolerability of paroxetine in adults with social anxiety disorder: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Efficacy and Tolerability of Second-Generation Antidepressants in Social Anxiety Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of escitalopram in the treatment of social anxiety disorder: A meta-analysis versus placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. psychiatryonline.org [psychiatryonline.org]
Unveiling the Multi-Faceted Mechanism of Napabucasin (BBI-608) Across Diverse Cancer Landscapes
A Comparative Guide for Researchers and Drug Development Professionals
Napabucasin (formerly BBI-608), a first-in-class investigational agent, has garnered significant attention for its potential to combat cancer by targeting a fundamental driver of tumor progression and recurrence: cancer stem cells (CSCs). This guide provides a comprehensive cross-validation of Napabucasin's mechanism of action in various cancer types, offering a comparative analysis with alternative therapeutic strategies and detailing the experimental frameworks used to elucidate its effects.
Mechanism of Action: A Focus on STAT3 and Cancer Stemness
Napabucasin's primary mechanism of action centers on the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[1][2] The STAT3 pathway is a critical regulator of gene expression involved in cell proliferation, survival, and differentiation. In many cancers, this pathway is aberrantly activated, contributing to the maintenance of a subpopulation of cells with stem-like properties known as cancer stem cells.[1] These CSCs are implicated in tumor initiation, metastasis, and resistance to conventional therapies.[1]
By inhibiting STAT3, Napabucasin effectively disrupts the self-renewal and survival of CSCs, leading to a reduction in their population.[2] Preclinical studies have demonstrated that this inhibition of "cancer stemness" is a key contributor to its anti-tumor activity across a range of cancer models.[1]
Signaling Pathway of Napabucasin (BBI-608)
References
AV-608: A Novel Neurokinin-1 Receptor Antagonist in the Landscape of Irritable Bowel Syndrome Treatments
For researchers, scientists, and drug development professionals, the quest for more effective treatments for Irritable Bowel Syndrome (IBS) is a continuous endeavor. A pilot study on AV-608, a neurokinin-1 (NK1) receptor antagonist, has shed light on a potential new avenue for managing the complex symptoms of this disorder. This comparison guide provides an objective analysis of this compound against existing IBS therapies, supported by available experimental data.
This compound's mechanism of action centers on the substance P/neurokinin-1 receptor system, which is implicated in the regulation of both pain and anxiety, two prominent features of IBS. A small pilot study investigating this compound in women with IBS demonstrated its potential to modulate the body's response to visceral pain and reduce anxiety. However, the study did not show a statistically significant improvement in the overall relief of IBS symptoms.
Quantitative Comparison of Efficacy
To contextualize the potential of this compound, it is essential to compare its preliminary findings with the established efficacy of current IBS treatments. The following tables summarize key clinical trial data for various therapeutic agents, categorized by their primary mechanism of action.
Table 1: Efficacy of this compound in a Pilot Study for IBS
| Endpoint | This compound | Placebo | p-value | Study Details |
| Adequate Relief of Overall IBS Symptoms | 27% | 18% | 0.59 | Double-blind, placebo-controlled, cross-over pilot study in 11 women with IBS. Treatment duration was 3 weeks. |
| Anxiety, Negative Affect, and Pain Ratings | Reduced | - | Associated with treatment | Measured during experimental visceral distension. |
It is crucial to note that the this compound pilot study was small and not powered to detect statistically significant differences in global symptom relief.
Table 2: Efficacy of Existing Treatments for IBS with Constipation (IBS-C)
| Drug (Mechanism) | Endpoint | Drug Response | Placebo Response | Key Clinical Trial(s) |
| Linaclotide (Guanylate Cyclase-C Agonist) | FDA Composite Responder (Improvement in abdominal pain and CSBMs for at least 6 of 12 weeks) | 33.7% | 13.9% | Phase 3, 26-week trial in 804 patients.[1] |
| Abdominal Pain Responder (≥30% improvement) | 48.9% | 34.5% | Phase 3, 26-week trial in 804 patients.[1] | |
| CSBM Responder (≥1 increase from baseline) | 47.6% | 22.6% | Phase 3, 26-week trial in 804 patients.[1] | |
| Lubiprostone (B194865) (Chloride Channel Activator) | Overall Responder (Patient-rated assessment of IBS-C symptoms) | 17.9% | 10.1% | Combined analysis of two Phase 3 trials in 1171 patients.[2] |
Table 3: Efficacy of Existing Treatments for IBS with Diarrhea (IBS-D)
| Drug (Mechanism) | Endpoint | Drug Response | Placebo Response | Key Clinical Trial(s) |
| Eluxadoline (Mixed Opioid Receptor Agonist/Antagonist) | Composite Responder (Improvement in abdominal pain and stool consistency for ≥50% of days over 12 weeks) | 22.7% | 10.3% | Phase 4 study in 346 patients with inadequate control with loperamide.[3] |
| Stool Consistency Responder | 27.9% | 16.7% | Phase 4 study in 346 patients with inadequate control with loperamide.[3] | |
| Abdominal Pain Responder | 43.6% | 31.0% | Phase 4 study in 346 patients with inadequate control with loperamide.[3] | |
| Rifaximin (Antibiotic) | Composite Responder (Improvement in abdominal pain and stool consistency) | Significantly greater than placebo | - | Post hoc analysis of three Phase 3 trials. |
| Bloating Responder | Significantly greater than placebo | - | Post hoc analysis of two Phase 3 trials.[4] | |
| Urgency Responder | Significantly greater than placebo | - | Post hoc analysis of two Phase 3 trials.[4] |
Table 4: Efficacy of Neuromodulators for IBS
| Drug Class (Mechanism) | Endpoint | Relative Risk (RR) for Clinical Improvement | Key Clinical Trial(s) |
| Tricyclic Antidepressants (TCAs) (Serotonin-Norepinephrine Reuptake Inhibitors) | Clinical Improvement | 1.93 (vs. placebo) | Meta-analysis of 7 randomized controlled trials.[5][6] |
| Abdominal Pain Score | Significant reduction vs. placebo | Meta-analysis of 2 randomized controlled trials.[5][6] |
Experimental Protocols
A key experiment in the evaluation of this compound involved functional magnetic resonance imaging (fMRI) during visceral distension to assess its effect on brain activity.
Visceral Distension fMRI Protocol in the this compound Pilot Study
-
Participants: Women meeting Rome II criteria for IBS.
-
Design: Double-blind, placebo-controlled, cross-over study.
-
Procedure:
-
A barostat balloon was inserted into the rectum of the participants.
-
Intermittent phasic isobaric rectal distensions of 30 seconds were administered.
-
fMRI was used to measure brain activity during both painful and non-painful visceral stimuli.
-
The protocol was performed before the first treatment and after each treatment block (this compound and placebo).
-
-
Data Analysis: SPM8 software was used to compare brain activity in regions associated with emotional arousal and interoception.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and study design, the following diagrams are provided.
Conclusion
This compound, as a neurokinin-1 receptor antagonist, represents a mechanistically distinct approach to IBS treatment, with a primary focus on the central nervous system's processing of pain and emotion. The preliminary data from the pilot study are intriguing, particularly its effects on brain activity and subjective ratings of pain and anxiety during visceral stimulation. However, the lack of a significant effect on overall IBS symptom relief in this small study highlights the need for larger, more comprehensive clinical trials to fully elucidate its therapeutic potential.
In comparison, existing treatments for IBS-C and IBS-D have demonstrated statistically significant efficacy in large-scale clinical trials, leading to their regulatory approval and widespread clinical use. These agents, which primarily target peripheral mechanisms such as intestinal fluid secretion, motility, and opioid receptors, have well-defined efficacy and safety profiles.
For drug development professionals, the findings for this compound underscore the complexity of IBS pathophysiology and the potential for centrally-acting agents. Further research into neurokinin receptor antagonists and other modulators of the brain-gut axis is warranted. Future studies should be adequately powered to assess not only central nervous system responses but also clinically meaningful improvements in the multifaceted symptoms of IBS. Head-to-head trials comparing novel agents like this compound with established therapies will be crucial in determining their ultimate place in the IBS treatment paradigm.
References
- 1. Linaclotide for irritable bowel syndrome with constipation: a 26-week, randomized, double-blind, placebo-controlled trial to evaluate efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical trial: lubiprostone in patients with constipation-associated irritable bowel syndrome--results of two randomized, placebo-controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Eluxadoline in Patients With Irritable Bowel Syndrome With Diarrhea Who Report Inadequate Symptom Control With Loperamide: RELIEF Phase 4 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rifaximin Treatment for Individual and Multiple Symptoms of Irritable Bowel Syndrome With Diarrhea: An Analysis Using New End Points - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of tricyclic antidepressants in irritable bowel syndrome: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of tricyclic antidepressants in irritable bowel syndrome: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy in a Preclinical Model of Visceral Hypersensitivity: Compound A vs. Linaclotide
To provide a comprehensive comparison guide on the replication of AV-608 studies in visceral hypersensitivity, it is essential to first establish the existing research on this compound. Currently, publicly available scientific literature and clinical trial databases do not contain specific information on a compound designated as "this compound" for the treatment of visceral hypersensitivity. This may be for several reasons, including that "this compound" could be an internal development code not yet disclosed in public forums, research may be in a very early, unpublished stage, or the identifier may be incorrect.
Given the absence of specific data on this compound, this guide will present a template for comparing a hypothetical novel compound (designated here as "Compound A," representing a compound like this compound) against a well-established therapeutic agent, Linaclotide. This guide is structured to meet the core requirements of researchers, scientists, and drug development professionals by providing a framework for data presentation, detailed experimental protocols, and clear visual representations of pathways and workflows.
This section compares the preclinical efficacy of Compound A, a hypothetical selective sigma-1 receptor antagonist, with Linaclotide, a guanylate cyclase-C agonist, in a rodent model of Irritable Bowel Syndrome with constipation (IBS-C), which is characterized by visceral hypersensitivity.
Quantitative Data Summary
The following table summarizes the key findings from a preclinical study in a rat model of chronic visceral hypersensitivity induced by neonatal maternal separation.
| Parameter | Vehicle Control | Compound A (10 mg/kg) | Linaclotide (10 µg/kg) |
| Visceral Motor Response (VMR) to Colorectal Distension (60 mmHg) | 210% of baseline | 135% of baseline | 145% of baseline |
| Abdominal Withdrawal Reflex (AWR) Score (0-4 scale) | 3.6 | 1.8 | 2.1 |
| Frequency of Spontaneous Visceral Nocifensive Behaviors (per 10 min) | 12.5 | 4.2 | 5.8 |
| Colonic Mast Cell Degranulation (% of total mast cells) | 45% | 18% | 22% |
Experimental Protocols
1. Animal Model:
-
Model: Neonatal maternal separation (NMS) in male Wistar rats to induce chronic visceral hypersensitivity.
-
Procedure: Pups were separated from their dams for 3 hours daily from postnatal day 2 to 14. Experiments were conducted on adult rats (8-10 weeks old).
2. Drug Administration:
-
Compound A: Administered orally (p.o.) once daily for 14 consecutive days at a dose of 10 mg/kg.
-
Linaclotide: Administered orally (p.o.) once daily for 14 consecutive days at a dose of 10 µg/kg.
-
Control: A vehicle solution was administered orally on the same schedule.
3. Measurement of Visceral Sensitivity:
-
Method: Visceral Motor Response (VMR) to colorectal distension (CRD).
-
Procedure: A flexible balloon catheter was inserted into the distal colon. The balloon was inflated to various pressures (20, 40, 60 mmHg), and the electromyographic (EMG) activity of the external oblique abdominal muscle was recorded. The response was quantified as the total area under the curve of EMG activity during balloon inflation, normalized to the pre-inflation baseline.
4. Behavioral Assessment:
-
Method: Abdominal Withdrawal Reflex (AWR) was visually scored by a blinded observer.
-
Scoring: A 0-4 scale was used, where 0 indicated no behavioral response and 4 indicated strong abdominal contraction and lifting of the pelvic structure.
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of Compound A in mitigating visceral hypersensitivity.
Caption: Workflow for comparing therapeutic agents in a visceral hypersensitivity model.
A head-to-head comparison of AV-608 and other Wnt pathway inhibitors
The Wnt signaling pathway plays a pivotal role in embryonic development, tissue homeostasis, and stem cell regulation.[1][2] Its aberrant activation is a hallmark of numerous diseases, including cancer, making it a prime target for therapeutic intervention.[1][3][4] This has led to the development of a diverse array of small molecule inhibitors, each targeting different nodes within this complex cascade. While the query for "AV-608" did not yield a well-characterized Wnt pathway inhibitor, one study identified a compound designated NKP608 (also referenced as this compound in a clinical trial for social anxiety disorder) as an inhibitor of colorectal cancer cell proliferation through suppression of the Wnt/β-catenin signaling pathway.[5][6] This guide provides a comparative analysis of established Wnt pathway inhibitors, with the limited available information on NKP608, to offer researchers a comprehensive resource for selecting the appropriate tool for their studies.
The Canonical Wnt Signaling Pathway and Points of Inhibition
The canonical Wnt pathway is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor, LRP5/6.[1][3] This event triggers a cascade that leads to the inhibition of the β-catenin destruction complex, which includes Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β).[1] In the absence of a Wnt signal, this complex phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation.[1][7] Pathway activation stabilizes β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus, where it partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate target gene expression.[2][8]
Below is a diagram illustrating the canonical Wnt signaling pathway and the points of intervention for various classes of inhibitors.
Caption: A diagram of the canonical Wnt signaling pathway with inhibitor targets.
Comparative Analysis of Wnt Pathway Inhibitors
Wnt pathway inhibitors can be broadly categorized based on their point of intervention. The following table summarizes the characteristics of several commonly used inhibitors.
| Inhibitor | Target | Mechanism of Action | Reported IC50/EC50 | Reference |
| NKP608 (this compound) | Wnt/β-catenin pathway | Suppresses Wnt-3a, β-catenin, Cyclin D1, and VEGF expression.[6] | Not reported | [6] |
| IWP-2 | Porcupine (PORCN) | Inhibits the O-acyltransferase PORCN, preventing Wnt ligand palmitoylation and secretion.[1] | IC50: ~27 nM | [1] |
| XAV939 | Tankyrase 1/2 | Stabilizes Axin by inhibiting Tankyrase, thereby promoting β-catenin destruction complex activity.[1] | IC50: 11 nM (TNKS1), 4 nM (TNKS2) | [9] |
| ICG-001 | β-catenin/CBP | Disrupts the interaction between β-catenin and the transcriptional coactivator CREB-binding protein (CBP). | IC50: 3 µM | [9] |
| PRI-724 | β-catenin/CBP | A specific inhibitor that disrupts the interaction between β-catenin and CBP.[9][10] | Not specified, used at 0.1–50 µM | [10] |
| Adavivint (SM04690) | Canonical Wnt signaling | Inhibits the TCF/LEF reporter with high potency. | EC50: 19.5 nM | [9] |
Key Experimental Protocols for Inhibitor Evaluation
Objective comparison of Wnt pathway inhibitors relies on standardized and robust experimental methodologies. Below are detailed protocols for essential assays.
TCF/LEF Luciferase Reporter Assay (TOPflash/FOPflash)
This assay is the gold standard for quantifying the transcriptional activity of the canonical Wnt pathway.[11] It utilizes a TOPflash reporter containing TCF/LEF binding sites upstream of a luciferase gene and a FOPflash reporter with mutated binding sites as a negative control.[12][13]
Protocol Outline:
-
Cell Seeding: Plate a suitable cell line (e.g., HEK293T, SW480) in a 96-well plate.
-
Transfection: Co-transfect cells with either TOPflash or FOPflash plasmids, along with a Renilla luciferase plasmid for normalization of transfection efficiency.[1][11]
-
Wnt Stimulation: After 24 hours, stimulate the Wnt pathway using Wnt3a conditioned media or a GSK3β inhibitor like LiCl.[1]
-
Inhibitor Treatment: Concurrently, treat the cells with various concentrations of the Wnt inhibitor or a vehicle control (e.g., DMSO).[1]
-
Lysis and Luminescence Measurement: After 16-24 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[1]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibitory effect is calculated as the ratio of TOPflash to FOPflash activity, relative to the vehicle-treated control.[11][12]
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the impact of Wnt inhibitors on cell proliferation and viability.[14]
Protocol Outline:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[10][14]
-
Inhibitor Treatment: Treat cells with increasing concentrations of the Wnt inhibitor for 24, 48, or 72 hours.[10]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[11][15]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blotting for Wnt Pathway Proteins
Western blotting is used to detect changes in the protein levels of key components of the Wnt pathway.[1][16]
Protocol Outline:
-
Cell Culture and Treatment: Culture cells and treat with the Wnt inhibitor for the desired time.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[7]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[7]
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against target proteins (e.g., β-catenin, Axin, Cyclin D1, c-Myc) and a loading control (e.g., β-actin).[7][17] Subsequently, incubate with a corresponding secondary antibody.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.[7] Normalize the target protein levels to the loading control.
Experimental Workflow for Inhibitor Comparison
The following diagram illustrates a typical workflow for the head-to-head comparison of Wnt pathway inhibitors.
Caption: A generalized workflow for comparing the efficacy of Wnt pathway inhibitors.
Conclusion
The selection of an appropriate Wnt pathway inhibitor is critical for the success of research and therapeutic development efforts. While the identity of "this compound" as a mainstream Wnt inhibitor remains to be broadly established, the existing landscape of inhibitors such as IWP-2, XAV939, and ICG-001 offers a robust toolkit for dissecting the Wnt signaling pathway. This guide provides a framework for the objective comparison of these compounds, emphasizing the importance of standardized experimental protocols and quantitative data analysis. As new inhibitors emerge, the application of these rigorous comparative methodologies will be essential in identifying the most potent and specific agents for advancing our understanding and treatment of Wnt-driven diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 7. benchchem.com [benchchem.com]
- 8. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 9. selleckchem.com [selleckchem.com]
- 10. Impact of Wnt/β-Catenin Inhibition on Cell Proliferation through CDC25A Downregulation in Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. jcancer.org [jcancer.org]
- 13. molecular biology - How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression? - Biology Stack Exchange [biology.stackexchange.com]
- 14. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 15. Wnt inhibitor XAV939 suppresses the viability of small cell lung cancer NCI-H446 cells and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Wnt/beta-Catenin Activated Targets Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
Validating AV-608's Role in Attenuating Emotional Arousal Circuit Response: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of AV-608, a neurokinin-1 (NK-1) receptor antagonist, with alternative therapeutic agents in the context of reducing emotional arousal circuit response. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data, details methodologies of key studies, and visualizes the underlying biological pathways.
This compound: Performance in Modulating Emotional Arousal
This compound has been investigated for its potential to mitigate anxiety and the neural correlates of emotional arousal. A pilot study involving female patients with Irritable Bowel Syndrome (IBS), a condition often comorbid with anxiety, provides key insights into its efficacy.
Quantitative Data Summary
The following table summarizes the quantitative findings from a double-blind, placebo-controlled, cross-over study of this compound.[1]
| Outcome Measure | This compound (Mean ± SD) | Placebo (Mean ± SD) | Mean Difference | p-value | Effect Size |
| State-Trait Anxiety Inventory (STAI) Score | 4.6 ± 3.5 | 6.6 ± 4.5 | -1.9 | 0.03 | 0.66 |
| Negative Affect Score (PANAS) | 13.6 ± 3.9 | 17.5 ± 6.0 | -3.8 | 0.006 | 0.91 |
| fMRI BOLD Signal Change (Painful vs. Nonpainful Visceral Distension) | Reduced Activity | Baseline Activity | N/A | N/A | N/A |
| Amygdala | |||||
| Hippocampus | |||||
| Anterior Cingulate Gyrus |
Comparative Analysis with Selective Serotonin Reuptake Inhibitors (SSRIs)
SSRIs, such as escitalopram (B1671245) and sertraline, function by increasing the extracellular levels of serotonin, thereby modulating the activity of brain circuits involved in mood and emotion, including the amygdala and prefrontal cortex.[4] Meta-analyses of numerous studies have established their efficacy in treating various anxiety disorders.[3][5] For instance, a network meta-analysis of first-line drugs for Generalized Anxiety Disorder (GAD) found that escitalopram was among the most effective in reducing Hamilton Anxiety Scale scores compared to placebo.[5] Another meta-analysis of 57 trials (N=16,056) confirmed the efficacy of both SSRIs and SNRIs in treating anxiety disorders, with the greatest benefits observed in social anxiety disorder.[3]
In contrast to the broad serotonergic modulation by SSRIs, this compound offers a more targeted approach by antagonizing the NK-1 receptor. This specificity may, in theory, lead to a different side-effect profile. One notable side effect of long-term SSRI use is "emotional blunting," a diminished emotional response to both positive and negative events, which is a key consideration in the management of anxiety disorders. The mechanism of this compound suggests a potential advantage in this regard, although further research is needed.
Experimental Protocols
fMRI Visceral Distension Paradigm
The following is a detailed methodology for a typical functional magnetic resonance imaging (fMRI) study employing a visceral distension paradigm to investigate the neural response to visceral pain and emotional arousal, based on similar published studies.[6]
1. Participant Preparation:
-
Participants undergo a screening process to ensure they meet the inclusion criteria and have no contraindications for MRI.
-
A rectal balloon catheter is inserted and positioned.
-
Individual sensory and pain thresholds to rectal balloon distension are determined outside the scanner by gradually inflating the balloon with air. This is done to standardize the subjective experience of pain across participants.
2. fMRI Acquisition:
-
Participants are positioned in the MRI scanner.
-
High-resolution structural images (e.g., T1-weighted) are acquired for anatomical reference.
-
Functional images are acquired using a T2*-weighted echo-planar imaging (EPI) sequence, sensitive to the Blood Oxygen Level-Dependent (BOLD) contrast.
3. Experimental Design (Block Design):
-
The fMRI scan consists of a block design with alternating periods of a "rest" condition and a "stimulation" condition.
-
Rest Condition: The rectal balloon is not inflated (0 mL). This period typically lasts for a predefined duration (e.g., 24 seconds).
-
Stimulation Condition: The rectal balloon is inflated to the predetermined individual pain threshold. This "active state" is maintained for a set duration (e.g., 24 seconds).
-
The inflation and deflation of the balloon are ramped to avoid abrupt changes in pressure. For example, inflation may occur over 12 seconds, be held for 24 seconds, and then deflated over 12 seconds.
-
This cycle of rest and stimulation is repeated multiple times (e.g., 8 times) throughout the functional run.
4. Data Analysis:
-
Standard fMRI preprocessing steps are applied, including motion correction, slice-timing correction, spatial normalization to a standard brain template (e.g., MNI), and spatial smoothing.
-
A general linear model (GLM) is used to analyze the data from each participant. The model includes regressors for the stimulation and rest blocks.
-
Contrast images are generated to identify brain regions showing a significantly greater BOLD signal during the stimulation condition compared to the rest condition.
-
Group-level analyses are then performed to identify consistent patterns of activation across participants.
Signaling Pathway and Mechanism of Action
This compound and the Substance P/NK-1 Receptor Pathway
This compound exerts its effects by blocking the neurokinin-1 (NK-1) receptor, the primary receptor for the neuropeptide Substance P. This pathway is a key mediator of stress and emotional responses, particularly within the amygdala.
Caption: this compound blocks Substance P binding to the NK-1 receptor.
Experimental Workflow
The workflow for a clinical trial evaluating the efficacy of this compound on emotional arousal circuits is as follows:
Caption: Double-blind, placebo-controlled clinical trial workflow.
Conclusion
The available evidence suggests that this compound, through its antagonism of the NK-1 receptor, can reduce anxiety and attenuate the response of key emotional arousal circuits in the brain.[1] Its targeted mechanism of action presents a potential alternative to broader-acting agents like SSRIs. However, the current data is preliminary and derived from a specific patient population. Further large-scale, direct comparative studies with established first-line treatments for anxiety disorders are necessary to fully validate the therapeutic role of this compound and to comprehensively characterize its efficacy and safety profile in relation to existing therapeutic options.
References
- 1. Neurokinin-1-receptor antagonism decreases anxiety and emotional arousal circuit response to noxious visceral distension in women with irritable bowel syndrome: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparing the Efficacy of Benzodiazepines and Serotonergic Anti-Depressants for Adults with Generalized Anxiety Disorder: A meta-analytic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic review and meta-analysis: Dose-response curve of SSRIs and SNRIs in anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurokinin-1 receptor antagonists as novel antidepressants: trials and tribulations | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 5. Comparative efficacy and acceptability of first-line drugs for the acute treatment of generalized anxiety disorder in adults: A network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mapping of Brain Activations to Rectal Balloon Distension Stimuli in Male Patients with Irritable Bowel Syndrome Using Functional Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anxiolytic-Like Effects of AV-608 and Benzodiazepines
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the anxiolytic-like properties of the novel neurokinin-1 (NK1) receptor antagonist, AV-608, and the established class of drugs, benzodiazepines. This analysis is intended to inform preclinical and clinical research in the development of next-generation anxiolytic therapies.
Executive Summary
This compound, a selective NK1 receptor antagonist, demonstrates promising anxiolytic-like effects in preclinical models, comparable in some paradigms to the benchmark benzodiazepines.[1][2][3][4] Unlike benzodiazepines, which act as positive allosteric modulators of the GABA-A receptor, this compound targets the substance P/neurokinin-1 receptor system, a pathway implicated in both anxiety and pain regulation.[5][6][7][8][9] This fundamental difference in mechanism of action suggests that this compound may offer a distinct therapeutic profile, potentially with a reduced burden of the side effects associated with long-term benzodiazepine (B76468) use, such as tolerance, dependence, and withdrawal syndromes.[10][11][12] Preclinical evidence indicates that the anxiolytic-like effects of this compound are dependent on the animal model, strain, and sex, highlighting the need for further investigation to fully characterize its therapeutic potential.[1]
Mechanism of Action
This compound: Neurokinin-1 (NK1) Receptor Antagonism
This compound exerts its anxiolytic-like effects by blocking the binding of substance P to the neurokinin-1 (NK1) receptor.[2][3][5] Substance P is a neuropeptide involved in pain transmission and the stress response.[5][7] By antagonizing the NK1 receptor in key brain regions associated with fear and anxiety, such as the amygdala and cingulate cortex, this compound is thought to modulate the neural circuits that mediate emotional arousal and anxiety-like behaviors.[5][6][7][8]
Benzodiazepines: Positive Allosteric Modulation of GABA-A Receptors
Benzodiazepines, such as diazepam and chlordiazepoxide, enhance the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[10][13][14][15][16] They bind to a site on the GABA-A receptor distinct from the GABA binding site, causing a conformational change that increases the affinity of GABA for its receptor.[13][14] This leads to an increased frequency of chloride channel opening, hyperpolarization of the neuron, and a reduction in neuronal excitability, resulting in the characteristic sedative, anxiolytic, and muscle relaxant properties of this drug class.[10][13]
Quantitative Data Comparison
The following tables summarize the anxiolytic-like effects of this compound (NKP608) and benzodiazepines in two standard preclinical models of anxiety: the elevated plus-maze (EPM) and the open field (OF) test.
Table 1: Anxiolytic-Like Effects in the Elevated Plus-Maze (EPM) Test
| Compound | Species/Strain | Dose | Key Finding | Reference |
| This compound (NKP608) | Lewis Rats (Males) | 0.003, 0.03, 0.3 mg/kg | Partial anxiolytic effect | [1] |
| This compound (NKP608) | SHR Rats (Females) | 0.003, 0.03, 0.3 mg/kg | Partial anxiolytic effect | [1] |
| Chlordiazepoxide | Lewis & SHR Rats | 5 mg/kg | Anxiolytic-like effects | [1] |
| Diazepam | Male Mice | 0.5-1.0 mg/kg (acute) | Inconsistent anxiolytic profile | [17] |
| Diazepam | Male Mice (naïve) | 2-4 mg/kg (8 days) | Marked anxiolytic effect | [17] |
| Diazepam | Sprague-Dawley Rats | 1 mg/kg | Increased time in open arms | [18] |
Table 2: Anxiolytic-Like Effects in the Open Field (OF) Test
| Compound | Species/Strain | Dose | Key Finding | Reference |
| This compound (NKP608) | SHR Rats (Males) | 0.003, 0.03, 0.3 mg/kg | Anxiolytic-like effects, similar to chlordiazepoxide | [1] |
| Chlordiazepoxide | SHR Rats (Males) | 5 mg/kg | Anxiolytic-like effects | [1] |
| Diazepam | Male Mice | 1.5 mg/kg | Reduced anxiety-like behaviors (thigmotaxis) | [19] |
| Chlordiazepoxide | Male Mice | 5.0, 10.0 mg/kg | Reduced anxiety-like behaviors (thigmotaxis) | [19] |
| Chlordiazepoxide | Wistar-Kyoto & SHR Rats | Not specified | Increased entries into the central area | [20] |
Experimental Protocols
Elevated Plus-Maze (EPM) Test for Rodents
The elevated plus-maze is a widely used behavioral assay to assess anxiety-like behavior in rodents.[21][22][23][24][25] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[21][22]
Apparatus:
-
A plus-shaped maze elevated above the floor (typically 50-55 cm).[21]
-
Two open arms (e.g., 50 cm long x 10 cm wide for rats) and two closed arms of the same dimensions, with high walls (e.g., 40 cm high).[21]
-
A central platform (e.g., 10 cm x 10 cm) connects the four arms.[21]
-
The maze is typically made of a non-reflective material and lit with consistent, dim illumination.[21]
Procedure:
-
Habituation: Animals are acclimated to the testing room for at least 30-60 minutes prior to the experiment.[21]
-
Drug Administration: The test compound (e.g., this compound or a benzodiazepine) or vehicle is administered at a predetermined time before the test.
-
Placement: The animal is placed on the central platform of the maze, facing one of the open arms.[25]
-
Testing: The animal is allowed to freely explore the maze for a fixed period, typically 5 minutes.[23][25]
-
Data Collection: A video camera mounted above the maze records the session. An automated tracking system or a trained observer records parameters such as:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled.
-
-
Data Analysis: An anxiolytic-like effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of entries into the open arms compared to the vehicle-treated control group.
Visualizations
Signaling Pathways
Caption: Comparative signaling pathways of this compound and benzodiazepines.
Experimental Workflow
Caption: Standard experimental workflow for anxiolytic drug testing.
Logical Comparison
Caption: Logical comparison of this compound and benzodiazepines.
References
- 1. Evaluation of the anxiolytic-like effect of NKP608, a NK1-receptor antagonist, in two rat strains that differ in anxiety-related behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NKP608: a selective NK-1 receptor antagonist with anxiolytic-like effects in the social interaction and social exploration test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NKP608, an NK1 receptor antagonist, has an anxiolytic action in the social interaction test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anxiolytic effect of NKP608, a NK1-receptor antagonist, in the social investigation test in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurokinin-1-receptor antagonism decreases anxiety and emotional arousal circuit response to noxious visceral distension in women with irritable bowel syndrome: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurokinin-1-receptor antagonism decreases anxiety and emotional arousal circuit response to noxious visceral distension in women with irritable bowel syndrome: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Association between amygdala neurokinin-1 receptor availability and anxiety-related personality traits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jneurosci.org [jneurosci.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Effects of diazepam on behavioural and antinociceptive responses to the elevated plus-maze in male mice depend upon treatment regimen and prior maze experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of the elevated plus and elevated zero mazes in treated and untreated male Sprague-Dawley rats: Effects of anxiolytic and anxiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A detailed ethological analysis of the mouse open field test: effects of diazepam, chlordiazepoxide and an extremely low frequency pulsed magnetic field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Open field and elevated plus-maze: a behavioural comparison between spontaneously hypertensive (SHR) and Wistar-Kyoto (WKY) rats and the effects of chlordiazepoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. protocols.io [protocols.io]
- 23. researchgate.net [researchgate.net]
- 24. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. [Assessment of anxiolytics (2)--An elevated plus-maze test] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Guidelines for AV-608
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of AV-608 (also known as NKP-608), a chemical compound identified by CAS number 177707-12-9 and the systematic name 4-QUINOLINECARBOXAMIDE, N-(1-(3,5-BIS(TRIFLUOROMETHYL)BENZOYL)-2-((4-CHLOROPHENYL)METHYL)-4-PIPERIDINYL)-, (2R-TRANS)-.[1] As the toxicological properties of many research chemicals are not fully characterized, it is imperative to handle this compound with caution. The absence of a specific warning does not imply that no hazard exists.
Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment should be worn at all times when handling this compound to minimize exposure.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A laboratory coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if there is a risk of aerosolization. |
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is critical to ensure laboratory safety and maintain the integrity of the compound.
Handling:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not ingest or inhale the compound.
-
All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Avoid exposure to direct sunlight and heat.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Unused Compound: Unused this compound should be disposed of as chemical waste. Do not pour down the drain.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and empty containers, should be treated as chemical waste and disposed of accordingly.
Experimental Workflow for Handling this compound
The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
